molecular formula C85H109N17O27S B1141676 Minigastrin CAS No. 60748-07-4

Minigastrin

Número de catálogo: B1141676
Número CAS: 60748-07-4
Peso molecular: 1832.9 g/mol
Clave InChI: SSBRJDBGIVUNDK-QOGDCIHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gastrin-14 is a synthetic fourteen-amino-acid peptide (sequence: WLEEEEAAYGWMDF ) that corresponds to one of the naturally occurring forms of the gastrin hormone . This peptide is a key regulator of gastric acid secretion and mucosal growth, making it an essential tool for gastrointestinal and oncology research . Gastrin exerts its biological effects primarily by binding to the Cholecystokinin B (CCK B ) receptor on parietal cells and enterochromaffin-like (ECL) cells in the stomach . This binding activates a signaling cascade that leads to the secretion of hydrochloric acid (HCl) and the release of histamine, which further potentiates acid production . Beyond its role in acid secretion, Gastrin-14 is a potent trophic factor, stimulating the proliferation and maturation of gastric epithelial cells and inhibiting apoptosis . This growth-promoting activity is a major focus of research, particularly in understanding hypergastrinemia and its link to gastrointestinal malignancies, such as gastric carcinoid tumors and cancers . Researchers utilize Gastrin-14 to investigate the pathophysiology of conditions like Zollinger-Ellison syndrome, explore the effects of chronic proton pump inhibitor use, and study the role of gastrin in cancer cell proliferation and invasion . The product is supplied as a lyophilized powder and is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Propiedades

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBRJDBGIVUNDK-QOGDCIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H109N17O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028769
Record name 22-34-Gastrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1832.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60748-07-4, 70706-59-1
Record name Minigastrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-34-Gastrin I (pig), 22-l-leucine-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22-34-Gastrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-34-Gastrin I (pig), 22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Minigastrin Peptide: Sequence, Structure, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minigastrin is a naturally occurring peptide hormone that has garnered significant interest in the fields of oncology and nuclear medicine. As a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in a variety of solid tumors, this compound serves as an excellent backbone for the development of targeted diagnostics and therapeutics. This technical guide provides a comprehensive overview of the this compound peptide, including its fundamental biochemical properties, its interaction with the CCK2R, and the methodologies employed in its study and application.

This compound Peptide: Core Characteristics

This compound is a 14-amino acid peptide and a member of the gastrin family of hormones.[1]

Amino Acid Sequence and Physicochemical Properties

The primary structure of human this compound is well-defined and serves as the foundation for its biological activity and the design of synthetic analogs.

Table 1: Physicochemical Properties of Human this compound

PropertyValueReference
Amino Acid Sequence (Three-Letter Code) Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[2][3]
Amino Acid Sequence (One-Letter Code) LEEEEEAYGWMDF-NH2[3]
Molecular Formula C85H109N17O27S[4]
Molecular Weight 1832.9 g/mol
CAS Number 101212-63-9
Structural Insights

The three-dimensional structure of this compound in solution is characterized by a high degree of flexibility, which has made its determination by classical methods such as X-ray crystallography or NMR spectroscopy challenging. Computational modeling suggests that the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is crucial for receptor binding. The N-terminal portion of the peptide, particularly the poly-glutamic acid sequence, influences its pharmacokinetic properties, including renal uptake.

This compound Analogs and their Quantitative Data

Numerous analogs of this compound have been synthesized to improve its stability, pharmacokinetics, and suitability for clinical applications, primarily in peptide receptor radionuclide therapy (PRRT). These modifications often involve amino acid substitutions, N-terminal modifications with chelating agents like DOTA for radiolabeling, and alterations to the peptide backbone.

Table 2: Binding Affinity (IC50) of this compound Analogs for the CCK2 Receptor

AnalogModification(s)IC50 (nM)Cell LineCompetitive RadioligandReference
Pentagastrin ---~1A431-CCK2R---
DOTA-MG11 D-Glu at N-terminus~1A431-CCK2R---
DOTA-MGS5 D-Glu, (N-Me)Nle, 1-Nal substitutions~1A431-CCK2R---
[¹¹¹In]In-1 Proline substitution~1A431-CCK2R---
[¹¹¹In]In-2 Proline substitution~1A431-CCK2R---
[¹¹¹In]In-3 Proline substitution~1A431-CCK2R---
DOTA-cyclo-MG1 Cyclized, D-Glu, D-Lys substitutions2.54 ± 0.30CCK2R-expressing[¹²⁵I-Tyr12]gastrin-I
natLu-DOTA-cyclo-MG1 Cyclized, D-Glu, D-Lys, Lu-chelated2.22 ± 0.32CCK2R-expressing[¹²⁵I-Tyr12]gastrin-I
DOTA-cyclo-MG2 Cyclized, D-Glu, D-Lys, Nle substitutions3.23 ± 0.91CCK2R-expressing[¹²⁵I-Tyr12]gastrin-I
natLu-DOTA-cyclo-MG2 Cyclized, D-Glu, D-Lys, Nle, Lu-chelated2.85 ± 0.63CCK2R-expressing[¹²⁵I-Tyr12]gastrin-I
DOTA-MGS5[NHCH3] C-terminal amide methylation10-fold lower than DOTA-MGS5A431-CCK2R---
DOTA-CCK-66 PEG3 linker, γ-D-Glu3.6 - 6.0AR42J[¹⁷⁷Lu]Lu-DOTA-PP-F11N
DOTA-CCK-66.2 PEG3 linker, α-D-Glu3.6 - 6.0AR42J[¹⁷⁷Lu]Lu-DOTA-PP-F11N

Table 3: Cellular Uptake and In Vivo Tumor Accumulation of Radiolabeled this compound Analogs

Radiolabeled AnalogCell LineUptake (% of applied activity)Time PointIn Vivo Tumor Uptake (%ID/g)Animal ModelReference
[¹¹¹In]In-1 A431-CCK2R>60%4 h29-46%Xenografted BALB/c nude mice
[¹¹¹In]In-2 A431-CCK2R>60%4 h29-46%Xenografted BALB/c nude mice
[¹¹¹In]In-3 A431-CCK2R>60%4 h29-46%Xenografted BALB/c nude mice
⁶⁴Cu-labeled NOTA-PP-F11 ---------7.20 ± 0.44%Mice with CCK2 tumors
[¹¹¹In]In-DOTA-[Phe8]MGS5 A431-CCK2R11.8 ± 2.4%4 h------
[¹¹¹In]In-DOTA-MGS5 A431-CCK2R44.3 ± 0.3%24 h------
[¹¹¹In]In-DOTA-[DLys1]MGS5 A431-CCK2R27.8 ± 0.4%24 h------

Experimental Protocols

The characterization and development of this compound-based radiopharmaceuticals rely on a suite of standardized experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the Fmoc/tBu strategy for synthesizing DOTA-conjugated this compound analogs.

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, to yield a C-terminal amide.

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

    • Remove the Fmoc protecting group from the resin using a solution of piperidine in NMP.

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HATU in the presence of an activator base like DIPEA.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

    • Wash the resin extensively with NMP to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. Use amino acids with appropriate side-chain protecting groups (e.g., t-butyl for Asp and Glu, Boc for Trp).

  • Chelator Conjugation: Couple the DOTA-tris(t-butyl ester) to the N-terminus of the peptide chain using the same coupling chemistry.

  • Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and dithiothreitol), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Radiolabeling of DOTA-Conjugated this compound Analogs

This protocol describes the radiolabeling of DOTA-peptides with trivalent radiometals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).

  • Reagent Preparation:

    • Prepare a reaction buffer, typically sodium acetate buffer (pH 4.5-5.5).

    • Dissolve the DOTA-peptide conjugate in the reaction buffer.

  • Radiolabeling Reaction:

    • Add the radionuclide solution (e.g., ⁶⁸GaCl₃ eluted from a generator or ¹⁷⁷LuCl₃) to the buffered peptide solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-20 minutes).

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the radiolabeled peptide using radio-TLC or radio-HPLC. The RCP should typically be >95%.

  • Purification (if necessary): If the RCP is below the desired threshold, purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18).

CCK2R Competition Binding Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled this compound analog by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.

  • Cell Culture: Culture cells expressing the CCK2 receptor (e.g., A431-CCK2R or AR42J cells) to near confluence in appropriate multi-well plates.

  • Assay Setup:

    • Wash the cells with a binding buffer (e.g., DMEM or a Tris-based buffer).

    • Prepare serial dilutions of the non-radiolabeled competitor peptide.

    • In each well, add a constant concentration of a suitable radiolabeled ligand (e.g., [¹²⁵I]gastrin or a radiolabeled this compound analog).

    • Add the different concentrations of the competitor peptide to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known binder (non-specific binding).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or on ice) for a sufficient time to reach binding equilibrium.

  • Washing: Terminate the binding by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake and Internalization Assay

This assay measures the extent to which a radiolabeled this compound analog is taken up and internalized by CCK2R-expressing cells.

  • Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere and grow.

  • Uptake Experiment:

    • Wash the cells with uptake medium (e.g., serum-free cell culture medium).

    • Add a known concentration of the radiolabeled peptide to each well. For determining non-specific uptake, add a high concentration of a non-radiolabeled competitor to a subset of wells.

    • Incubate the plate at 37°C for various time points.

  • Fractionation:

    • Surface-bound vs. Internalized: To differentiate between membrane-bound and internalized radioactivity, first collect the supernatant. Then, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioligand. Finally, lyse the cells (e.g., with 1M NaOH) to release the internalized radioactivity.

    • Total Uptake: For total cellular uptake, wash the cells with ice-cold buffer to stop the uptake process and then lyse the cells.

  • Measurement and Analysis: Measure the radioactivity in each fraction using a gamma counter. Express the uptake as a percentage of the total added radioactivity and normalize to the cell number or protein content.

CCK2 Receptor Signaling Pathways

Binding of this compound to the CCK2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that mediate its physiological and pathophysiological effects, including cell proliferation and survival.

Major Signaling Cascades

The primary signaling pathway activated by the CCK2R involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Downstream of these initial events, the CCK2R can also activate other important signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation and is often activated through PKC and Src kinase.

  • Phospholipase A2 (PLA2) Pathway: Activation of PLA2 leads to the release of arachidonic acid, a precursor for various signaling molecules.

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: CCK2R activation can lead to the transactivation of the EGFR through the release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), further amplifying pro-proliferative signals.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by this compound binding to the CCK2R.

CCK2R_Signaling This compound-CCK2R Signaling Pathway cluster_membrane Cell Membrane This compound This compound CCK2R CCK2 Receptor This compound->CCK2R Binds to Gq Gq CCK2R->Gq Activates PLA2 Phospholipase A2 (PLA2) CCK2R->PLA2 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Src Src Kinase PKC->Src Activates EGFR EGFR Src->EGFR MAPK_pathway MAPK/ERK Pathway Src->MAPK_pathway Activates EGFR->MAPK_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Promotes AA Arachidonic Acid PLA2->AA Releases Experimental_Workflow Experimental Workflow for this compound Analog Characterization SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Radiolabeling Radiolabeling (e.g., with ¹⁷⁷Lu, ⁶⁸Ga) Characterization->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC InVitro In Vitro Studies QC->InVitro InVivo In Vivo Studies QC->InVivo BindingAssay Competition Binding Assay InVitro->BindingAssay UptakeAssay Cellular Uptake & Internalization Assay InVitro->UptakeAssay Biodistribution Biodistribution in Animal Models InVivo->Biodistribution Imaging SPECT/PET Imaging InVivo->Imaging

References

An In-depth Technical Guide to the Interaction of Minigastrin and the Cholecystokinin-2 Receptor (CCK2R)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between minigastrin (MG) and its cognate receptor, the cholecystokinin-2 receptor (CCK2R). The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed exploration of binding affinities, experimental methodologies, and the intricate signaling cascades initiated by this ligand-receptor pairing. The information is presented to facilitate a deeper understanding and to serve as a practical resource for ongoing and future research in this area.

Core Interaction: this compound and the CCK2R

This compound, a shorter, biologically active form of the hormone gastrin, exhibits a high affinity for the CCK2R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain and gastrointestinal tract.[1] This interaction is of significant interest due to the overexpression of CCK2R in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and certain neuroendocrine tumors, making it a promising target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[2][3] The development of radiolabeled this compound analogues has been a key focus in nuclear medicine to exploit this specificity for therapeutic and diagnostic (theranostic) applications.[3]

Quantitative Data: Binding Affinities of this compound Analogues to CCK2R

The binding affinity of various this compound analogues to the CCK2R is a critical parameter for the development of targeted radiopharmaceuticals. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize the quantitative binding data for several key this compound analogues from published literature.

Compound/AnalogueCell LineIC50 (nM)Reference
[natGa]Ga-CP04A431-CCK2R(+)1.15 ± 0.39[2]
[natLu]Lu-CP04A431-CCK2R(+)1.02 ± 0.28
DOTA-cyclo-MG1A431-CCK2R2.54 ± 0.30
DOTA-cyclo-MG2A431-CCK2R3.23 ± 0.91
[natLu]Lu-DOTA-cyclo-MG1A431-CCK2R2.22 ± 0.32
[natLu]Lu-DOTA-cyclo-MG2A431-CCK2R2.85 ± 0.63
DOTA-MGS1AR42JSimilar to DOTA-MG11
DOTA-MGS4AR42JLower than DOTA-MG11
DOTA-MGS1A431-CCK2RComparable to DOTA-MG11 and MGS4
DOTA-MGS4A431-CCK2RComparable to DOTA-MG11 and MGS1
[natGa]Ga-DOTA-MGS5AR42J3.6 - 6.0
[natGa]Ga-DOTA-CCK-66AR42J3.6 - 6.0
[natGa]Ga-DOTA-CCK-66.2AR42J3.6 - 6.0
Divalent Peptide (MGD5)AR42J1.0
Monomer (APH070)AR42J5.6
NMG 2A431-CCK2R4.2
NMG 3A431-CCK2R2.0
PP-F11NA431-CCK2R10.1
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2A431-CCK2R0.69 ± 0.09
PentagastrinA431-CCK2R0.76 ± 0.11
Compound/AnalogueCell LineKd (nM)Reference
[177Lu]Lu-DOTA-MGS5A431-CCK2R5.25 ± 1.61
Divalent Peptide (MGD5)AR42J0.7
Monomer (APH070)AR42J2.9

Signaling Pathways Activated by this compound-CCK2R Interaction

Upon binding of this compound, the CCK2R undergoes a conformational change, initiating a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gα12/13 proteins. This activation leads to the stimulation of multiple downstream pathways that regulate cellular processes such as proliferation, apoptosis, and migration.

Primary Gq-Mediated Pathway

The canonical signaling pathway activated by CCK2R is mediated by the Gq alpha subunit. This pathway involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound CCK2R CCK2R This compound->CCK2R Gq Gq CCK2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Downstream Downstream Effectors Ca_release->Downstream PKC->Downstream

Gq-Mediated Signaling Cascade
Parallel Signaling Pathways

In addition to the primary Gq pathway, CCK2R activation also triggers other important signaling cascades that contribute to its biological effects. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Src family kinase pathways. These pathways are crucial in mediating the proliferative and anti-apoptotic effects of this compound.

Parallel_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway CCK2R CCK2R Activation Src Src CCK2R->Src EGFR EGFR (transactivation) CCK2R->EGFR PI3K PI3K CCK2R->PI3K RAS RAS Src->RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Parallel Signaling Pathways of CCK2R

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the this compound-CCK2R interaction. Below are outlines of key experimental protocols commonly employed in this field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Ki, Kd) of this compound analogues for the CCK2R.

Objective: To quantify the binding affinity of a test compound (unlabeled this compound analogue) by its ability to compete with a radiolabeled ligand for binding to the CCK2R.

Materials:

  • Cells or Membranes: A431-CCK2R or AR42J cells, or membrane preparations from these cells.

  • Radioligand: Typically [125I]Tyr12-gastrin I or another suitable radiolabeled CCK2R ligand.

  • Test Compounds: Serial dilutions of unlabeled this compound analogues.

  • Binding Buffer: e.g., 20 mM HEPES (pH 7.3) containing 1% (w/v) BSA, 5 mM MgCl2, and a 0.2 mg/mL concentration of bacitracin.

  • Wash Buffer: Ice-cold buffer of a similar composition to the binding buffer.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Plate Preparation: Pre-wet the filter plates with binding buffer.

  • Reaction Mixture: In each well, add the cell membrane preparation, the radioligand at a constant concentration, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents setup_plate Set up 96-well Filter Plate (add membranes, radioligand, and test compounds) prepare_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_data Analyze Data: - Calculate Specific Binding - Determine IC50/Ki measure_radioactivity->analyze_data end End analyze_data->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCK2R activation, providing a readout of receptor agonism.

Objective: To measure the agonist-induced mobilization of intracellular calcium in cells expressing CCK2R.

Materials:

  • Cells: CCK2R-expressing cells (e.g., A431-CCK2R, AR42J, or CHO cells stably expressing CCK2R).

  • Calcium-sensitive Dye: e.g., Fluo-4 AM, Fura-2 AM, or a commercially available kit like the FLIPR Calcium Assay Kit.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: Serial dilutions of this compound analogues.

  • Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake.

  • Compound Addition: Place the cell plate in the fluorescence plate reader. Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the test compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC50 value.

Internalization Assay

This assay quantifies the agonist-induced internalization of the CCK2R, a common phenomenon for GPCRs upon activation.

Objective: To measure the extent of receptor internalization following stimulation with a this compound analogue.

Materials:

  • Cells: CCK2R-expressing cells.

  • Radiolabeled Ligand: A radiolabeled this compound analogue (e.g., 111In- or 177Lu-labeled).

  • Internalization Medium: e.g., RPMI supplemented with 1% v/v FBS.

  • Acid Wash Buffer: To strip surface-bound radioactivity (e.g., glycine-HCl buffer, pH 2.5).

  • Lysis Buffer: To measure internalized radioactivity (e.g., 1 M NaOH).

  • Gamma Counter: To measure radioactivity.

Procedure:

  • Cell Plating: Seed cells in multi-well plates and culture to confluence.

  • Incubation with Radioligand: Incubate the cells with the radiolabeled this compound analogue at 37°C for various time points.

  • Separation of Surface-bound and Internalized Ligand:

    • At each time point, place the plates on ice to stop internalization.

    • Collect the supernatant.

    • Wash the cells with ice-cold medium.

    • Add acid wash buffer to strip the surface-bound radioligand and collect this fraction.

    • Lyse the cells with lysis buffer to release the internalized radioligand and collect this fraction.

  • Counting: Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.

  • Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time.

Conclusion

The interaction between this compound and the CCK2R is a well-characterized system with significant implications for the development of novel cancer theranostics. This guide has provided a detailed overview of the quantitative aspects of this interaction, the downstream signaling pathways, and the key experimental protocols used for its investigation. The provided data tables and diagrams serve as a quick reference, while the detailed methodologies offer a foundation for experimental design. A thorough understanding of these core principles is paramount for the successful development of new this compound-based agents for clinical applications.

References

A Tale of Two Receptors: A Technical Guide to α-MSH at the Melanocortin 1 Receptor and Minigastrin at the Cholecystokinin-2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth analysis of two distinct peptide-receptor systems critical in human physiology and drug development: α-Melanocyte Stimulating Hormone (α-MSH) with its primary target, the Melanocortin 1 Receptor (MC1R), and Minigastrin with its target, the Cholecystokinin-2 Receptor (CCK2R). Initial inquiries into a direct comparison of these peptides at the MC1R revealed a fundamental specificity in their interactions. The scientific literature establishes α-MSH as the endogenous agonist for MC1R, while this compound is a potent ligand for the CCK2R. There is no significant evidence of cross-reactivity of this compound with the MC1R.

Therefore, this whitepaper will elucidate the unique characteristics of each peptide-receptor pair, presenting their binding affinities, signaling pathways, and the experimental protocols used for their characterization. This approach offers researchers, scientists, and drug development professionals a clear and accurate understanding of these two important signaling axes.

Section 1: α-Melanocyte Stimulating Hormone (α-MSH) and the Melanocortin 1 Receptor (MC1R)

The α-MSH/MC1R system is a cornerstone of skin pigmentation and photoprotection, with emerging roles in inflammation and DNA repair.[1][2] α-MSH, a 13-amino acid peptide, is the most potent endogenous agonist for the MC1R, a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[3][4]

Peptide Profile: α-MSH

α-MSH is derived from the precursor protein proopiomelanocortin (POMC).[5] It has a tridecapeptide structure with an acetylated N-terminus and an amidated C-terminus, features that contribute to its stability.

  • Amino Acid Sequence: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂

  • Core Binding Motif: The His-Phe-Arg-Trp sequence is considered the core motif essential for receptor recognition and activation.

Receptor Interaction and Binding Affinity

α-MSH binds to MC1R with high affinity, initiating a cascade of intracellular events. While it is the primary ligand for MC1R, it can also bind to other melanocortin receptor subtypes, though generally with lower affinity. The synthetic analog [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) is a widely used research tool due to its enhanced potency and stability.

LigandReceptorBinding Affinity (Kᵢ, nM)
α-MSH hMC1R0.230
hMC3R31.5
hMC4R900
hMC5R7160
NDP-MSH hMC1R~0.13 (Kd)

Table 1: Binding affinities of α-MSH and its synthetic analog NDP-MSH for human melanocortin receptors (hMCR). Data compiled from multiple sources. Note: Kᵢ (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity.

Signaling Pathways

Activation of the MC1R by α-MSH primarily couples to the stimulatory G-protein (Gαs), triggering the canonical adenylyl cyclase pathway.

  • G-Protein Activation: Ligand binding induces a conformational change in MC1R, activating the associated Gαs subunit.

  • Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates AC to convert ATP into cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate PKA.

  • CREB Phosphorylation: PKA phosphorylates the cAMP Response Element Binding Protein (CREB).

  • MITF Upregulation: Phosphorylated CREB acts as a transcription factor, increasing the expression of Microphthalmia-associated Transcription Factor (MITF).

  • Melanogenesis: MITF is the master regulator of melanocyte function, promoting the transcription of key melanogenic enzymes like tyrosinase (TYR), leading to the production of brown/black eumelanin.

Beyond the canonical cAMP pathway, MC1R signaling has also been linked to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway and pathways involved in enhancing DNA repair and reducing oxidative stress.

aMSH_Signaling_Pathway cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF Gene Transcription pCREB->MITF Promotes Nucleus Nucleus Melanogenesis ↑ Eumelanin Production ↑ DNA Repair ↓ Oxidative Stress MITF->Melanogenesis Leads to

Caption: Canonical α-MSH/MC1R signaling cascade.
Experimental Protocols

1. Radioligand Competitive Binding Assay

This assay determines the affinity (Kᵢ) of a test compound (e.g., α-MSH) for MC1R by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from cells expressing human MC1R (e.g., CHO-K1 or melanoma cell lines).

    • Radioligand: [¹²⁵I]-NDP-MSH.

    • Test compound: α-MSH (or other unlabeled ligands).

    • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation fluid and gamma counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound (α-MSH).

    • In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-NDP-MSH (typically at its Kd value), and varying concentrations of the unlabeled test compound.

    • For total binding, add only membranes and radioligand. For non-specific binding (NSB), add membranes, radioligand, and a high concentration of unlabeled ligand (e.g., 1 µM NDP-MSH).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

2. cAMP Functional Assay (HTRF or AlphaScreen)

This assay measures the potency (EC₅₀) of an agonist by quantifying the production of the second messenger cAMP in whole cells.

  • Materials:

    • Live cells expressing MC1R (e.g., CHO-MC1R stable cell line).

    • Test agonist: α-MSH.

    • Stimulation Buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase).

    • cAMP detection kit (e.g., HTRF cAMP dynamic 2 or AlphaScreen cAMP Assay Kit).

    • HTRF- or AlphaScreen-compatible microplate reader.

  • Procedure:

    • Plate cells in a 384-well assay plate and incubate overnight.

    • Prepare serial dilutions of the agonist (α-MSH) in Stimulation Buffer.

    • Aspirate the culture medium from the cells and add the diluted agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit (this typically involves adding detection reagents containing a labeled cAMP tracer and a specific antibody).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a compatible reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.

    • Plot the signal or calculated cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

cAMP_Assay_Workflow Start Start PlateCells Plate MC1R-expressing cells in 384-well plate Start->PlateCells Incubate1 Incubate Overnight PlateCells->Incubate1 AddAgonist Add α-MSH to cells Incubate1->AddAgonist PrepareAgonist Prepare serial dilutions of α-MSH PrepareAgonist->AddAgonist Incubate2 Incubate 30 min @ RT AddAgonist->Incubate2 AddReagents Lyse cells & add cAMP detection reagents Incubate2->AddReagents Incubate3 Incubate 60 min @ RT (dark) AddReagents->Incubate3 ReadPlate Read plate on HTRF/AlphaScreen reader Incubate3->ReadPlate Analyze Analyze Data (Calculate EC₅₀) ReadPlate->Analyze End End Analyze->End

Caption: General workflow for a cell-based cAMP assay.

Section 2: this compound and the Cholecystokinin-2 Receptor (CCK2R)

The this compound/CCK2R system is primarily involved in regulating gastric acid secretion and is a key target in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors, particularly medullary thyroid carcinoma (MTC), which often overexpresses the CCK2R.

Peptide Profile: this compound

This compound (Gastrin-14) is a 14-amino acid peptide hormone. Analogs of this compound are frequently developed for clinical applications, often involving chelation of radionuclides for imaging (theranostics).

  • Amino Acid Sequence: H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂

  • Modifications for Clinical Use: Synthetic analogs often incorporate D-amino acids (e.g., D-Glu) and chelating agents like DOTA to improve stability and allow for radiolabeling.

Receptor Interaction and Binding Affinity

This compound and its analogs bind with high affinity to the CCK2R. Unlike α-MSH at the MC1R, this interaction is highly selective, with little to no binding to other receptor families under physiological conditions.

LigandReceptorBinding Affinity (IC₅₀, nM)Cell Line
DOTA-MGS5 CCK2R0.4 ± 0.2A431-CCK2R
Pentagastrin CCK2R1.0 ± 0.2A431-CCK2R
[¹⁷⁷Lu]Lu-DOTA-Pro-MGS CCK2R0.6 ± 0.3A431-CCK2R
[¹¹¹In]In-CP04 CCK2R0.8 - 1.5Various

Table 2: Binding affinities of various this compound analogs for the CCK2 Receptor. Data compiled from multiple sources. Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor.

Signaling Pathways

The CCK2R is a canonical Gq/11-coupled receptor. Its activation by this compound initiates the phospholipase C signaling pathway, which is distinct from the MC1R's Gs-cAMP pathway.

  • G-Protein Activation: Ligand binding activates the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • PIP₂ Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Downstream Effects: PKC phosphorylates numerous target proteins, leading to cellular responses such as hormone secretion (e.g., gastric acid) and cell proliferation.

Minigastrin_Signaling_Pathway This compound This compound CCK2R CCK2R This compound->CCK2R Gq Gαq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Secretion, Proliferation) PKC->Response Phosphorylates Targets

Caption: Canonical this compound/CCK2R signaling cascade.

Conclusion

The α-MSH/MC1R and this compound/CCK2R systems exemplify the high degree of specificity inherent in peptide hormone signaling. α-MSH is the definitive agonist for MC1R, mediating its effects through a Gs-cAMP pathway to control pigmentation and inflammation. In contrast, this compound is a selective agonist for the Gq-coupled CCK2R, activating the PLC-IP₃/DAG pathway to influence processes like gastric secretion. For researchers in drug development, understanding these distinct pathways is paramount. The high selectivity of these systems allows for the design of targeted therapeutics, from MC1R agonists for photoprotection and inflammatory diseases to radiolabeled this compound analogs for the theranostics of neuroendocrine cancers. A clear delineation of their separate mechanisms is essential for advancing these promising therapeutic strategies.

References

Minigastrin Analogs: A New Frontier in Targeted Radionuclide Therapy for Medullary Thyroid Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Coreva Scientific, November 2025

Abstract

Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced and metastatic stages. Conventional therapies often have limited efficacy, driving the need for novel, targeted treatment strategies. The cholecystokinin-2 receptor (CCK2R) has emerged as a highly promising molecular target due to its significant overexpression in the majority of MTCs. This technical guide provides a comprehensive overview of the development of minigastrin analogs, potent ligands of CCK2R, as therapeutic agents for MTC. We delve into the preclinical and emerging clinical evidence supporting their use in a "theranostic" approach, combining diagnostic imaging and targeted radionuclide therapy. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the critical pathways and workflows, offering a vital resource for researchers and professionals in oncology drug development.

Introduction: The Rationale for Targeting CCK2R in Medullary Thyroid Carcinoma

Medullary thyroid carcinoma accounts for 3-5% of all thyroid malignancies.[1] While localized disease is manageable with surgery, metastatic MTC has a poor prognosis with limited effective systemic treatment options.[1][2] A key molecular characteristic of MTC is the high-level expression of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[3][4] Studies have shown that over 90% of MTCs overexpress CCK2R, making it an ideal target for receptor-mediated cancer therapy.

The natural ligands for CCK2R are cholecystokinin (CCK) and gastrin. This compound, a shorter, biologically active form of gastrin, has been the focus of therapeutic development due to its high affinity for CCK2R. By conjugating this compound analogs with chelators that can bind to radioactive isotopes, it is possible to create radiopharmaceuticals that selectively deliver a cytotoxic radiation payload to MTC cells, while minimizing damage to healthy tissues. This approach, known as Peptide Receptor Radionuclide Therapy (PRRT), offers a promising new avenue for the treatment of MTC.

Mechanism of Action: this compound-Mediated Radionuclide Delivery

The therapeutic principle of radiolabeled this compound analogs is based on their ability to specifically bind to CCK2R on the surface of MTC cells. Following intravenous administration, the radiolabeled this compound analog circulates in the bloodstream and accumulates at the tumor site due to the high density of CCK2R. Upon binding, the receptor-ligand complex is internalized by the cell. This internalization process traps the radionuclide inside the tumor cell, leading to a localized and sustained delivery of radiation. The emitted radiation, typically in the form of beta or alpha particles, induces DNA damage and ultimately leads to the death of the cancer cell.

The selection of the radionuclide is critical and depends on the intended application. For diagnostic imaging (e.g., PET/CT), positron emitters like Gallium-68 (⁶⁸Ga) are used. For therapeutic applications, beta emitters like Lutetium-177 (¹⁷⁷Lu) or alpha emitters like Actinium-225 (²²⁵Ac) are chosen for their cytotoxic effects.

cluster_bloodstream Bloodstream cluster_mtc_cell MTC Cell Radiolabeled this compound Radiolabeled this compound CCK2R CCK2R Radiolabeled this compound->CCK2R Binding Internalization Internalization CCK2R->Internalization Receptor-Ligand Complex DNA_Damage DNA Damage Internalization->DNA_Damage Radionuclide Emission Apoptosis Cell Death DNA_Damage->Apoptosis

Caption: Mechanism of action of radiolabeled this compound analogs in MTC.

Quantitative Data Summary

The development of this compound analogs has involved extensive preclinical and initial clinical evaluation. The following tables summarize key quantitative data from these studies, focusing on receptor affinity, in vivo tumor uptake, and therapeutic efficacy.

Table 1: In Vitro Receptor Binding Affinity of this compound Analogs

CompoundCell LineIC50 (nM)Reference
natGa-DOTA-CCK-66AR42J3.6 - 6.0
natCu-DOTA-CCK-66AR42J3.6 - 6.0
natLu-DOTA-CCK-66AR42J3.6 - 6.0
natGa-DOTA-MGS5AR42J3.6 - 6.0
natCu-DOTA-MGS5AR42J3.6 - 6.0
natLu-DOTA-MGS5AR42J3.6 - 6.0

Table 2: In Vivo Biodistribution and Tumor Uptake of Radiolabeled this compound Analogs in Xenograft Models

CompoundTumor ModelTime p.i. (h)Tumor Uptake (%ID/g)Tumor-to-Kidney RatioReference
[⁶⁷Ga]Ga-DOTA-CCK-66AR42J119.4 ± 3.5~7.7
¹⁷⁷Lu-DOTA-cyclo-MG1A431-CCK2R4~15~0.5
¹⁷⁷Lu-DOTA-cyclo-MG2A431-CCK2R4~12~0.6
¹⁷⁷Lu-PP-F11N Analog 2CCK2R-positive4>20~1.5
¹⁷⁷Lu-PP-F11N Analog 3CCK2R-positive4>25~2.0

Table 3: Therapeutic Efficacy of Radiolabeled this compound Analogs in Preclinical Models

CompoundTumor ModelDose (MBq)OutcomeReference
¹⁷⁷Lu-DOTA-cyclo-MG1A431-CCK2R1541-44% reduction in tumor growth rate
¹⁷⁷Lu-DOTA-cyclo-MG1A431-CCK2R3060-62% reduction in tumor growth rate
¹⁷⁷Lu-DOTA-cyclo-MG2A431-CCK2R1541-44% reduction in tumor growth rate
¹⁷⁷Lu-DOTA-cyclo-MG2A431-CCK2R3060-62% reduction in tumor growth rate
²²⁵Ac-DOTA-CCK-66AR42J0.05Significant increase in mean survival

Table 4: Preliminary Human Biodistribution and Lesion Detection with ⁶⁸Ga-DOTA-MGS5 PET/CT in MTC Patients

Parameter1 h p.i.2 h p.i.Reference
Mean SUVmax in Lesions6.07.2
Mean SUVmean in Lesions3.64.4
Total Lesions Detected (n=6 patients)-87

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound analogs.

Cell Lines and Culture
  • Human Medullary Thyroid Carcinoma Cell Line (TT): This cell line endogenously expresses CCK2R and is a clinically relevant model for in vitro studies. TT cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Rat Pancreatic Acinar Cell Line (AR42J): This cell line is widely used due to its high and stable expression of CCK2R, making it suitable for receptor binding and uptake assays. Culture conditions are similar to TT cells, often using DMEM.

Radiosynthesis of this compound Analogs

The general workflow for radiosynthesis involves the chelation of a radionuclide by a DOTA-conjugated this compound analog.

DOTA-Minigastrin Analog DOTA-Minigastrin Analog Heating Heating DOTA-Minigastrin Analog->Heating Radionuclide (e.g., 68Ga, 177Lu) Radionuclide (e.g., 68Ga, 177Lu) Radionuclide (e.g., 68Ga, 177Lu)->Heating Reaction Buffer Reaction Buffer Reaction Buffer->Heating Radiolabeled this compound Radiolabeled this compound Heating->Radiolabeled this compound QC (HPLC) QC (HPLC) Radiolabeled this compound->QC (HPLC)

Caption: General workflow for the radiosynthesis of this compound analogs.
  • Labeling with Gallium-68 (⁶⁸Ga): DOTA-conjugated peptides are typically incubated with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in a suitable buffer (e.g., sodium acetate or HEPES) at elevated temperatures (e.g., 90-95°C) for a short period (5-15 minutes).

  • Labeling with Lutetium-177 (¹⁷⁷Lu): The DOTA-peptide is incubated with ¹⁷⁷LuCl₃ in a buffer such as sodium acetate or ascorbate at high temperature (e.g., 90-95°C) for 15-30 minutes.

  • Quality Control: Radiochemical purity is assessed using high-performance liquid chromatography (HPLC).

In Vitro Assays
  • Competitive Binding Assay: To determine the receptor affinity (IC50), cells (e.g., AR42J) are incubated with a constant concentration of a radiolabeled ligand and increasing concentrations of the non-radiolabeled ("cold") this compound analog. The concentration of the cold analog that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.

  • Cellular Uptake and Internalization Assay: Cells are incubated with the radiolabeled this compound analog for various time points. To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acid wash (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand. The internalized fraction is then measured using a gamma counter.

In Vivo Animal Studies
  • Tumor Xenograft Model: Immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with human MTC cells (e.g., TT) or other CCK2R-expressing cells (e.g., AR42J). Once tumors reach a suitable size, the animals are used for biodistribution, imaging, and therapy studies.

  • Biodistribution Studies: Following intravenous injection of the radiolabeled this compound analog, animals are euthanized at various time points. Organs and tissues of interest (tumor, blood, kidneys, liver, stomach, etc.) are harvested, weighed, and the radioactivity is measured. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • SPECT/CT or PET/CT Imaging: Animals are anesthetized and imaged using a preclinical SPECT or PET scanner. This allows for non-invasive visualization of the radiotracer distribution and tumor targeting in vivo.

  • Therapy Studies: Tumor-bearing mice are treated with a therapeutic dose of a radiolabeled this compound analog (e.g., ¹⁷⁷Lu- or ²²⁵Ac-labeled). Tumor growth is monitored over time and compared to a control group to assess therapeutic efficacy.

Signaling Pathways and Future Directions

The binding of this compound to CCK2R activates several intracellular signaling pathways that are implicated in cell proliferation and survival. These pathways represent potential targets for combination therapies to enhance the efficacy of this compound-based PRRT.

This compound This compound CCK2R CCK2R This compound->CCK2R G_protein Gq/11 CCK2R->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC MAPK_Pathway MAPK Pathway Ca_PKC->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Caption: Simplified CCK2R signaling pathway in MTC cells.

Future research will focus on several key areas:

  • Improving Pharmacokinetics: Strategies to reduce kidney uptake and improve metabolic stability of this compound analogs are crucial to enhance the therapeutic window. This includes modifications to the peptide sequence and the use of different chelators and linkers.

  • Combination Therapies: Investigating the synergistic effects of this compound-based PRRT with other targeted therapies, such as tyrosine kinase inhibitors or agents that modulate the tumor microenvironment.

  • Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides, which have a shorter range and higher linear energy transfer, potentially leading to more potent and localized tumor cell killing with less damage to surrounding healthy tissue.

  • Clinical Translation: Expanding clinical trials to larger patient cohorts to definitively establish the safety and efficacy of radiolabeled this compound analogs in the management of MTC.

Conclusion

The overexpression of CCK2R in medullary thyroid carcinoma provides a strong rationale for the development of targeted therapies. Radiolabeled this compound analogs have demonstrated significant promise in preclinical and early clinical studies, offering a personalized "theranostic" approach for imaging and treating this challenging disease. While further optimization and clinical validation are necessary, this compound-based PRRT represents a new and exciting frontier in the management of advanced MTC, with the potential to significantly improve patient outcomes. This technical guide serves as a foundational resource for the scientific and drug development communities to further advance this promising therapeutic strategy.

References

The Discovery and Enduring Legacy of Minigastrin in Gastrointestinal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of gastrointestinal physiology, the peptide hormone gastrin stands as a cornerstone in the regulation of gastric acid secretion and mucosal growth. While the existence of gastrin was first proposed by John Sydney Edkins in 1905, it was the pioneering work of Roderic A. Gregory and Hilda Tracy in the 1960s that unraveled its molecular heterogeneity.[1][2] Among the identified forms, minigastrin (gastrin-14), a 14-amino acid peptide, has garnered significant scientific interest due to its potent physiological activity and its emerging role as a target in oncological research.[3] This technical guide provides an in-depth exploration of the discovery and history of this compound, its physiological functions, and the experimental methodologies that have been pivotal in its characterization.

The Journey of Discovery: From Gastrin to this compound

The story of this compound is intrinsically linked to the broader research on gastrin. Following Edkins' initial hypothesis, it took several decades for the definitive isolation and characterization of gastrin. In 1964, Gregory and Tracy successfully isolated and determined the structure of two forms of gastrin, gastrin-17 ("little gastrin") and gastrin-34 ("big gastrin"), from hog antral mucosa.

A significant breakthrough in the understanding of gastrin diversity came from the study of Zollinger-Ellison syndrome, a condition characterized by severe peptic ulcers resulting from a gastrin-producing tumor (gastrinoma). It was from the tissue of these tumors that Gregory and Tracy, in the early 1970s, isolated and identified a smaller, yet highly potent, form of gastrin: the tridecapeptide gastrin-13, which corresponds to the C-terminal fragment 5-17 of gastrin-17. This was followed by the isolation of the 14-amino acid peptide, this compound (gastrin-14). These findings revealed that gastrin exists in multiple molecular forms, all sharing a common C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2), which is essential for biological activity.

Physiological Role and Mechanism of Action

This compound, like other forms of gastrin, exerts its primary physiological effects through the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor. The CCK2R is a G protein-coupled receptor (GPCR) predominantly found on enterochromaffin-like (ECL) cells and parietal cells in the stomach.

Upon binding of this compound to the CCK2R, a conformational change in the receptor activates the associated Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers the physiological responses, most notably the release of histamine from ECL cells and, to a lesser extent, direct stimulation of parietal cells to secrete gastric acid (HCl).

Minigastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCK2R CCK2R This compound->CCK2R Binds to Gq11 Gq/11 CCK2R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Histamine Release, Acid Secretion) Ca2->Response PKC->Response

Figure 1: this compound Signaling Pathway via CCK2R.

Quantitative Data in this compound Research

The study of this compound and its analogues has generated a wealth of quantitative data, crucial for understanding its biological activity and for the development of diagnostic and therapeutic agents.

Receptor Binding Affinity

The affinity of this compound and its analogues for the CCK2R is a key determinant of their potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled competitor from the receptor.

CompoundCell LineIC50 (nM)Reference
PentagastrinA431-CCK2R~1 nM
DOTA-MG11A431-CCK2R~1 nM
DOTA-MGS5A431-CCK2R~1 nM
DOTA-CCK-66 (natGa-labeled)AR42J3.6 - 6.0 nM
DOTA-CCK-66 (natLu-labeled)AR42J3.6 - 6.0 nM
DOTA-CCK-66.2 (natGa-labeled)AR42J3.6 - 6.0 nM
DOTA-MGS5 (natGa-labeled)AR42J3.6 - 6.0 nM
1 (DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2)A431-CCK2R0.69 ± 0.09 nM
In Vivo Tumor Uptake of Radiolabeled Analogues

The ability of radiolabeled this compound analogues to accumulate in CCK2R-expressing tumors is critical for their use in nuclear medicine. Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

RadiopharmaceuticalTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
[67Ga]Ga-DOTA-CCK-66AR42J xenografts1 h19.4 ± 3.5
[177Lu]Lu-DOTA-CCK-66AR42J xenografts24 h8.6 ± 1.1
[177Lu]Lu-DOTA-MGS5AR42J xenografts24 h> [177Lu]Lu-DOTA-CCK-66
[111In]In-DOTA-MGS4A431-CCK2R xenografts4 h10.40 ± 2.21
[177Lu]Lu-1/2/3Xenografted nude mice4 h29 - 46
Gastric Acid Secretion

This compound is a potent stimulator of gastric acid secretion. Its effects are often compared to those of histamine, a key mediator of acid release.

StimulantModelResponseReference
GastrinIsolated, perfused rat stomachThreshold concentration: 65 pM
Gastrin (maximal)Isolated, perfused rat stomach55% of maximal histamine-stimulated output
Histamine (maximal)Isolated, perfused rat stomach154.8 ± 10.0 µeq/h

Key Experimental Protocols

The characterization of this compound has relied on a suite of specialized experimental techniques. Below are detailed methodologies for some of the most critical assays.

In Vitro CCK2R Binding Assay

This assay is used to determine the binding affinity of a test compound for the CCK2R.

  • Cell Culture: A431-CCK2R cells, which are human epidermoid carcinoma cells stably transfected to express the human CCK2R, are cultured in appropriate media until they reach near confluence.

  • Cell Preparation: The cells are washed, harvested, and homogenized in a binding buffer. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 125I-[Leu15]gastrin-I) and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value of the test compound is calculated.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCK2R activation.

  • Cell Seeding: CCK2R-expressing cells (e.g., AR42J or A431-CCK2R) are seeded into a 96-well microplate and cultured until they form a confluent monolayer.

  • Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to be taken up into the cytoplasm.

  • Ligand Addition: The plate is placed in a fluorescence microplate reader. The test compound (this compound or an analogue) is added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is recorded. Dose-response curves can be generated to determine the potency (EC50) of the test compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed CCK2R-expressing cells in 96-well plate Culture_Cells Culture to confluence Seed_Cells->Culture_Cells Load_Dye Load cells with calcium-sensitive dye Culture_Cells->Load_Dye Place_in_Reader Place plate in fluorescence reader Load_Dye->Place_in_Reader Add_Ligand Add test compound Place_in_Reader->Add_Ligand Measure_Fluorescence Measure fluorescence over time Add_Ligand->Measure_Fluorescence Analyze_Data Analyze fluorescence data Measure_Fluorescence->Analyze_Data Generate_Curves Generate dose-response curves Analyze_Data->Generate_Curves Determine_EC50 Determine EC50 Generate_Curves->Determine_EC50

Figure 2: Experimental Workflow for Calcium Mobilization Assay.

In Vivo Biodistribution of Radiolabeled this compound Analogues

This protocol is used to determine the distribution and accumulation of a radiolabeled this compound analogue in different organs and tissues of an animal model.

  • Animal Model: Tumor-bearing animal models are often used, where human CCK2R-expressing cancer cells are xenografted into immunocompromised mice.

  • Radiolabeling: The this compound analogue is labeled with a suitable radionuclide (e.g., 111In, 177Lu, 68Ga) following established protocols.

  • Injection: A known amount of the radiolabeled compound is injected into the animals, typically via the tail vein.

  • Time Points: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized.

  • Organ Harvesting: Blood, major organs (including the tumor, stomach, kidneys, liver, etc.), and other tissues of interest are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.

  • Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue. This provides a quantitative measure of the radiopharmaceutical's biodistribution.

Biodistribution_Workflow cluster_animal_prep Animal Preparation cluster_radiolabeling Radiolabeling cluster_in_vivo In Vivo Procedure cluster_ex_vivo Ex Vivo Analysis Tumor_Xenograft Establish tumor xenografts in mice Inject_Compound Inject radiolabeled compound into mice Tumor_Xenograft->Inject_Compound Radiolabel_Peptide Radiolabel this compound analogue Radiolabel_Peptide->Inject_Compound Euthanize_Animals Euthanize at specific time points Inject_Compound->Euthanize_Animals Harvest_Organs Harvest organs and tumors Euthanize_Animals->Harvest_Organs Weigh_Samples Weigh tissue samples Harvest_Organs->Weigh_Samples Measure_Radioactivity Measure radioactivity in a gamma counter Weigh_Samples->Measure_Radioactivity Calculate_Uptake Calculate %ID/g Measure_Radioactivity->Calculate_Uptake

Figure 3: Experimental Workflow for In Vivo Biodistribution Study.

Conclusion and Future Directions

The discovery of this compound has significantly advanced our understanding of gastrointestinal physiology and the molecular diversity of peptide hormones. From its initial isolation from gastrinoma tissues to its current role as a promising target for cancer theranostics, the journey of this compound research highlights the importance of fundamental physiological studies in driving clinical innovation. The development of stabilized and radiolabeled this compound analogues continues to be an active area of research, with the potential to improve the diagnosis and treatment of CCK2R-expressing cancers. Future research will likely focus on further optimizing the pharmacokinetic properties of these analogues, exploring novel drug delivery systems, and expanding their clinical applications. The enduring legacy of this compound serves as a testament to the intricate and fascinating world of gastrointestinal endocrinology.

References

Physiological Functions of Minigastrin Beyond Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minigastrin, a shorter isoform of the hormone gastrin, is primarily known for its role in promoting the growth of various cancers. However, beyond its oncogenic functions, this compound plays crucial physiological roles, predominantly in the regulation of gastric acid secretion and maintaining the integrity of the gastrointestinal mucosa. This technical guide provides an in-depth exploration of the non-cancer-related physiological functions of this compound, detailing the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols for researchers in the field.

Regulation of Gastric Acid Secretion

The most well-established physiological function of this compound is the stimulation of gastric acid secretion. This process is primarily indirect, mediated through the activation of cholecystokinin-2 receptors (CCK2R) on enterochromaffin-like (ECL) cells in the gastric mucosa.[1]

Upon binding of this compound to CCK2R on ECL cells, a signaling cascade is initiated that results in the release of histamine.[2] This histamine then acts as a paracrine factor, binding to H2 receptors on adjacent parietal cells, stimulating them to secrete hydrochloric acid into the gastric lumen.[1] While CCK2Rs are also present on parietal cells, the direct stimulation of these cells by gastrin is considered to have a minor contribution to overall acid secretion.[3]

Signaling Pathway in Enterochromaffin-Like (ECL) Cells

This compound binding to the Gq protein-coupled CCK2R on ECL cells activates Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers the exocytosis of histamine-containing vesicles.

ECL_Cell_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCK2R CCK2R This compound->CCK2R Gq Gq CCK2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG ER Endoplasmic Reticulum IP3_DAG->ER IP3 acts on PKC PKC IP3_DAG->PKC DAG activates Ca_release Ca_store Ca2+ Store Ca_store->Ca_release releases Ca_cytosol [Ca2+]i ↑ Ca_release->Ca_cytosol Histamine_Vesicle Histamine Vesicle Ca_cytosol->Histamine_Vesicle triggers PKC->Histamine_Vesicle potentiates Histamine_Release Histamine_Vesicle->Histamine_Release exocytosis

Caption: this compound signaling in ECL cells leading to histamine release.

Quantitative Data on Gastric Acid Secretion

The stimulatory effect of this compound on gastric acid secretion is dose-dependent. Studies using the synthetic this compound analogue, pentagastrin, have provided quantitative data on this physiological response.

ParameterValueSpeciesReference
Optimal Pentagastrin Dose for Maximal Acid Output6-8 µg/kgHuman
Maximal Acid Output (MAO) with 0.6 µg/kg/h Pentagastrin23.5 ± 3.73 µEq H+/hRat (isolated perfused stomach)
Pentagastrin Concentration for Threshold Dose (TD) in IMX-stimulated Rat Stomach84.5 pMRat (isolated perfused stomach)
Experimental Protocol: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol describes a method for measuring gastric acid secretion in an anesthetized rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthesia

  • Pentagastrin

  • Saline solution

  • pH meter

  • 0.01 N NaOH solution

  • Perfusion pump

  • Catheters and surgical instruments

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rats with urethane.

  • Perform a tracheotomy to ensure a clear airway.

  • Ligate the pylorus and insert a double-lumen cannula into the stomach through an incision in the forestomach.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the gastric effluent at 15-minute intervals.

  • After a basal collection period, administer pentagastrin intravenously at the desired dose.

  • Continue collecting the gastric effluent for a set period (e.g., 2 hours).

  • Measure the volume of each sample and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

  • Calculate the acid output in µEq H+/min.

Trophic Effects on the Gastrointestinal Mucosa

Beyond its role in acid secretion, gastrin and its analogues, including this compound, exert trophic (growth-promoting) effects on the gastrointestinal mucosa, particularly in the stomach and colon. These effects are crucial for maintaining mucosal integrity and facilitating repair after injury.

Trophic Effects on Gastric Mucosa

In the stomach, this compound primarily stimulates the proliferation of ECL cells and parietal cells. This trophic action is mediated through the CCK2R. Sustained stimulation by gastrin can lead to an increase in the number and size of these cells.

Trophic Effects on Colonic Mucosa

Studies have shown that pentagastrin can stimulate the in vitro growth of normal human colon epithelial cells. This suggests a physiological role for this compound in maintaining the colonic epithelium.

Signaling Pathways for Trophic Effects

The signaling pathways underlying the trophic effects of this compound are less well-defined than those for acid secretion but are known to involve the activation of protein kinases and transcription factors that promote cell proliferation.

Trophic_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CCK2R CCK2R This compound->CCK2R G_protein G-protein CCK2R->G_protein activates Kinase_Cascade Kinase Cascades (e.g., MAPK/ERK) G_protein->Kinase_Cascade activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors activates Gene_Expression Gene Expression (Cell Cycle Progression) Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation leads to

Caption: General signaling pathway for this compound's trophic effects.

Quantitative Data on Trophic Effects
ParameterEffectValueCell TypeReference
Pentagastrin (5 µg/ml)Increase in cell number65%Normal human colon epithelial cells (in vitro)
Gastrin (5 µg/kg/h)Dose-dependent increase-Rat ECL cell density
PentagastrinMarked increase in labeling index-Human fundic mucosa
Experimental Protocol: In Vitro Proliferation Assay of Normal Colon Epithelial Cells

This protocol describes a method for assessing the effect of this compound on the proliferation of normal colon epithelial cells in vitro.

Materials:

  • Normal human colon epithelial cell cultures

  • Multiwell plates

  • Phosphate-buffered saline (PBS)

  • Pentagastrin

  • Cell culture medium

  • Incubator (37°C, 5% CO2)

  • Method for cell counting (e.g., hemocytometer or automated cell counter)

Procedure:

  • Plate the normal human colon epithelial cells in multiwell plates at a suitable density.

  • Allow the cells to adhere and grow for 24 hours in a standard cell culture medium.

  • After 24 hours, replace the medium with a medium containing either PBS (control) or pentagastrin at the desired concentration (e.g., 5 µg/ml).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • After the incubation period, detach the cells from the wells using trypsin or another appropriate method.

  • Count the number of cells in each well.

  • Compare the cell numbers in the pentagastrin-treated wells to the control wells to determine the effect on cell proliferation.

Other Potential Physiological Roles

While the roles of this compound in gastric acid secretion and mucosal growth are the most characterized, some evidence suggests other potential physiological functions, although these are less well-understood and require further investigation.

Experimental Workflow: Investigating this compound's Physiological Effects

The following diagram outlines a general experimental workflow for studying the physiological functions of this compound.

Experimental_Workflow Hypothesis Hypothesis Formulation In_Vitro In Vitro Studies Hypothesis->In_Vitro In_Vivo In Vivo Studies Hypothesis->In_Vivo Binding_Assay Receptor Binding Assays In_Vitro->Binding_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Calcium Imaging, Western Blot) In_Vitro->Signaling_Assay Proliferation_Assay Cell Proliferation Assays In_Vitro->Proliferation_Assay Acid_Secretion_Model Gastric Acid Secretion Models (e.g., Perfused Stomach) In_Vivo->Acid_Secretion_Model Trophic_Model Mucosal Trophic Effect Models In_Vivo->Trophic_Model Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Signaling_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Acid_Secretion_Model->Data_Analysis Trophic_Model->Data_Analysis Conclusion Conclusion and Further Research Data_Analysis->Conclusion

Caption: A general experimental workflow for studying this compound's physiology.

Conclusion

This compound's physiological roles extend beyond its involvement in cancer, playing a vital part in the regulation of gastric acid secretion and the maintenance of gastrointestinal mucosal health. A thorough understanding of these functions, the underlying signaling pathways, and the methodologies to study them is essential for researchers in gastroenterology, cell biology, and drug development. This guide provides a comprehensive overview of the current knowledge and a practical framework for future investigations into the non-oncogenic roles of this compound.

References

Minigastrin Gene Expression and Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a crucial peptide hormone, is primarily known for its role in stimulating gastric acid secretion. It exists in various molecular forms, with minigastrin being a significant, shorter isoform. The expression of the gastrin gene, and consequently the production of this compound, is a tightly regulated process influenced by a complex interplay of hormones, growth factors, and transcription factors. This regulation occurs at both the transcriptional and post-transcriptional levels. Dysregulation of gastrin gene expression has been implicated in various pathological conditions, including certain types of cancer, making it a key area of interest for researchers and drug development professionals. This guide provides an in-depth overview of this compound gene expression and its regulation in various tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

I. Quantitative Analysis of Gastrin Gene Expression

The expression of the gastrin gene varies significantly across different tissues and under various physiological and pathological states. The following tables summarize quantitative data on gastrin mRNA and peptide levels from several key studies.

Table 1: Gastrin mRNA and Peptide Levels in Pancreatic Tissues [1]

Tissue TypeGastrin mRNA Levels (fold increase vs. normal pancreas)Gastrin Peptide Levels (fold increase vs. normal pancreas)
Normal Pancreas1 (baseline)Not detected
Pancreatic Adenocarcinoma34 - 530Detected
Pancreatic Islet Cell Gastrinoma8,00015,000

Table 2: Regulation of Antral Gastrin mRNA Levels by Starvation and Refeeding in Rats [2][3]

ConditionAntral Gastrin mRNA Level (% of pre-fasting)
48-hour Starvation26 - 30%
Refeeding (2 hours post-meal)>200% of starved control

Table 3: Effect of Somatostatin on Antral Gastrin mRNA and Gene Transcription in Dogs [4][5]

ConditionChange in Gastrin mRNA LevelsChange in Gastrin Gene Transcriptional Activity
Incubation with SomatostatinDose-dependent inhibition-
Neutralization of endogenous Somatostatin116 +/- 31% increase33.8 +/- 3.3% increase

Table 4: Stimulation of Gastrin Gene Expression by EGF

Cell Type / ConditionFold Increase in Gastrin Gene Expression
Primary Canine G-cell Cultures~2
AGS Human Gastric Adenocarcinoma Cells~4
Gastrin Reporter Constructs in AGS Cells>4

II. Signaling Pathways Regulating Gastrin Gene Expression

The regulation of gastrin gene transcription is controlled by several signaling pathways that are activated by various extracellular ligands. The most well-characterized pathways include those initiated by Epidermal Growth Factor (EGF), Somatostatin, and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).

A. Epidermal Growth Factor (EGF) Signaling Pathway

EGF is a potent stimulator of gastrin gene expression. The binding of EGF to its receptor (EGFR) on the surface of gastrin-producing cells initiates a cascade of intracellular events that culminate in the activation of transcription factors that drive gastrin gene expression.

EGF_Signaling_Pathway EGF EGF EGFR EGF Receptor EGF->EGFR Binds PLC PLC EGFR->PLC Activates Raf Raf EGFR->Raf Activates PKC PKC PLC->PKC Activates PKC->Raf MEK1 MEK1 Raf->MEK1 ERK1_2 ERK1/2 MEK1->ERK1_2 Fos c-Fos ERK1_2->Fos Induces Sp1 Sp1 ERK1_2->Sp1 Activates gERE gERE (Gastrin EGF Response Element) Fos->gERE Binds to Sp1->gERE Binds to GastrinGene Gastrin Gene gERE->GastrinGene Regulates Transcription Transcription GastrinGene->Transcription

EGF signaling pathway for gastrin gene expression.
B. Somatostatin-mediated Inhibition of Gastrin Gene Expression

Somatostatin acts as a paracrine inhibitor of gastrin gene expression. It is released from D-cells located in close proximity to gastrin-producing G-cells in the gastric antrum.

Somatostatin_Signaling_Pathway Somatostatin Somatostatin SSTR Somatostatin Receptor Somatostatin->SSTR Binds AC Adenylyl Cyclase SSTR->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GastrinGene Gastrin Gene PKA->GastrinGene Inhibits transcription Transcription Transcription GastrinGene->Transcription

Somatostatin-mediated inhibition of gastrin gene expression.
C. PACAP-mediated Regulation of Gastrin Gene Expression

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide that can influence gastrin gene expression, although its effects can be complex and may involve indirect mechanisms through the regulation of other signaling molecules like histamine and somatostatin.

PACAP_Signaling_Pathway PACAP PACAP PAC1R PAC1 Receptor PACAP->PAC1R Binds AC Adenylyl Cyclase PAC1R->AC Activates PLC PLC PAC1R->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA TranscriptionFactors Transcription Factors PKA->TranscriptionFactors Activates Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Ca2->PKC PKC->TranscriptionFactors Activates GastrinGene Gastrin Gene TranscriptionFactors->GastrinGene Regulates Transcription Transcription GastrinGene->Transcription

PACAP signaling pathway influencing gastrin gene expression.

III. Experimental Protocols

The study of this compound gene expression and regulation employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

A. Quantification of Gastrin mRNA by Northern Blot Analysis

Northern blotting is a classic technique to detect and quantify specific RNA molecules in a sample.

Experimental Workflow:

Northern_Blot_Workflow RNA_Extraction 1. Total RNA Extraction from tissue/cells Gel_Electrophoresis 2. Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Transfer 3. Transfer of RNA to a membrane Gel_Electrophoresis->Transfer Hybridization 4. Hybridization with a labeled gastrin probe Transfer->Hybridization Washing 5. Washing to remove unbound probe Hybridization->Washing Detection 6. Detection of the labeled probe Washing->Detection Analysis 7. Densitometric Analysis Detection->Analysis

Workflow for Northern Blot Analysis.

Detailed Protocol:

  • Total RNA Extraction: Isolate total RNA from the tissue or cells of interest using a suitable method, such as guanidinium thiocyanate-phenol-chloroform extraction. Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.

  • Denaturing Agarose Gel Electrophoresis: Separate the RNA samples (typically 10-20 µg per lane) on a formaldehyde-containing agarose gel to ensure denaturation of RNA secondary structures.

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary or electro-blotting.

  • Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with a labeled probe specific for gastrin mRNA. The probe can be a cDNA fragment or a synthetic oligonucleotide labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or digoxigenin).

  • Washing: Perform a series of washes with varying stringency (salt concentration and temperature) to remove any non-specifically bound probe.

  • Detection: If using a radioactive probe, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use a chemiluminescent or colorimetric detection system.

  • Analysis: Quantify the intensity of the resulting band corresponding to gastrin mRNA using densitometry. Normalize the signal to a housekeeping gene (e.g., GAPDH or β-actin) to correct for variations in RNA loading.

B. Quantification of Gastrin mRNA by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying gene expression.

Experimental Workflow:

RT_qPCR_Workflow RNA_Extraction 1. Total RNA Extraction and DNase treatment RT 2. Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR 3. Real-Time PCR with gastrin-specific primers RT->qPCR Analysis 4. Data Analysis (Ct values, relative quantification) qPCR->Analysis

Workflow for RT-qPCR Analysis.

Detailed Protocol:

  • Total RNA Extraction and DNase Treatment: Isolate total RNA as described for Northern blotting. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Real-Time PCR: Perform the PCR reaction in a real-time PCR thermal cycler using a PCR master mix containing a fluorescent dye (e.g., SYBR Green) or a sequence-specific fluorescent probe (e.g., TaqMan probe), gastrin-specific primers, and the cDNA template. The primers should be designed to amplify a short region of the gastrin cDNA.

  • Data Analysis: The real-time PCR instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the Ct (cycle threshold) value. A lower Ct value indicates a higher initial amount of the target mRNA. Relative quantification of gastrin mRNA expression can be calculated using the ΔΔCt method, normalizing the expression to one or more stable housekeeping genes.

C. Gastrin Promoter Activity Assay using Reporter Genes

Reporter gene assays are used to study the regulation of gene expression by identifying and characterizing the activity of promoter and enhancer elements.

Experimental Workflow:

Reporter_Assay_Workflow Plasmid_Construction 1. Construct Reporter Plasmid (Gastrin promoter + Reporter gene) Transfection 2. Transfect cells with the reporter plasmid Plasmid_Construction->Transfection Stimulation 3. Stimulate cells with agonists/antagonists Transfection->Stimulation Cell_Lysis 4. Lyse cells and prepare cell extracts Stimulation->Cell_Lysis Assay 5. Measure Reporter Enzyme Activity Cell_Lysis->Assay Analysis 6. Normalize and Analyze Data Assay->Analysis

Workflow for Reporter Gene Assay.

Detailed Protocol:

  • Reporter Plasmid Construction: Clone the promoter region of the gastrin gene upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT) in an expression vector. Deletion or site-directed mutagenesis can be used to identify specific regulatory elements within the promoter.

  • Cell Transfection: Introduce the reporter plasmid into a suitable cell line (e.g., AGS or GH4 cells) using a transfection reagent (e.g., Lipofectamine). Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.

  • Cell Stimulation: After transfection, treat the cells with the substance of interest (e.g., EGF, somatostatin) to investigate its effect on gastrin promoter activity.

  • Cell Lysis: Lyse the cells to release the reporter proteins.

  • Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates using a specific substrate that produces a luminescent or colorimetric signal.

  • Data Analysis: Normalize the activity of the experimental reporter to that of the control reporter. Compare the normalized reporter activity in treated cells to that in untreated control cells to determine the effect of the stimulus on gastrin promoter activity.

IV. Conclusion

The expression of the this compound gene is a complex and highly regulated process that is critical for normal physiological function. Its dysregulation is a key factor in the pathophysiology of several diseases, including cancer. A thorough understanding of the signaling pathways and molecular mechanisms that control this compound gene expression is essential for the development of novel therapeutic strategies targeting these pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working in this field. Future research should continue to unravel the intricate network of interactions that govern this compound expression, paving the way for more effective diagnostic and therapeutic interventions.

References

A Technical Guide to the Structure-Activity Relationship of Minigastrin's C-Terminal Tetrapeptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minigastrin (MG), a peptide hormone, demonstrates a high affinity for the cholecystokinin-2 receptor (CCK2R), a key biomarker overexpressed in various malignancies such as medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2] This specific interaction has positioned radiolabeled MG analogs as promising candidates for tumor imaging and peptide receptor radionuclide therapy (PRRT).[3] The biological activity of this compound is primarily mediated by its C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH₂, which is essential for receptor binding.[1][4] However, the clinical utility of native this compound is hampered by its poor in vivo stability, primarily due to enzymatic degradation. This guide provides a detailed examination of the structure-activity relationships (SAR) of this C-terminal tetrapeptide, focusing on chemical modifications aimed at enhancing metabolic stability while preserving or improving receptor affinity and tumor-targeting efficacy.

The Pharmacophore: Trp-Met-Asp-Phe-NH₂

The C-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH₂, is the indispensable pharmacophore for CCK2R recognition and binding. Research has consistently shown that modifications outside this core sequence generally have a lesser impact on receptor affinity, suggesting that the N-terminal portion of this compound analogs often acts as a spacer. However, even minor alterations within the tetrapeptide can dramatically affect binding and biological function. Consequently, SAR studies have focused intensively on modifying this sequence to overcome its inherent liabilities, namely the oxidation-prone methionine and the susceptibility of its amide bonds to enzymatic cleavage.

Structure-Activity Relationship Insights

Systematic modifications of the tetrapeptide have yielded crucial insights into the structural requirements for optimal CCK2R targeting. These modifications can be categorized by their position and nature.

Modifications at the Methionine Position

The methionine (Met) residue is a primary site of oxidative instability. Its substitution is a common strategy to improve the chemical stability of the peptide.

  • Norleucine (Nle) Substitution: Replacing Met with its isostere Norleucine (Nle) is a well-established modification that prevents oxidation without significantly compromising receptor affinity.

  • N-Methylation: The introduction of an N-methyl group on the backbone of the Nle residue—creating (N-Me)Nle—has proven to be a critical advancement. This modification not only maintains high CCK2R affinity but also confers substantial resistance to enzymatic degradation. Studies have shown that the N-methylated tetrapeptide H-Trp-(N-Me)Nle-Asp-1-Nal-NH₂ is sufficient for high-affinity binding, whereas its non-methylated counterpart shows a marked decrease in affinity.

Modifications at the Phenylalanine Position

The C-terminal Phenylalanine (Phe) residue plays a crucial role in receptor interaction. Modifications at this position have shown variable outcomes.

  • Aromatic Substitutions: The C-terminal position tolerates various bulky aromatic residues. Substitution of Phe with L-1-naphthylalanine (1Nal) or tyrosine (Tyr) has been shown to maintain or even enhance receptor affinity. In contrast, substitutions with L-2-naphthylalanine or tryptophan can be detrimental to binding. The analog DOTA-MGS5, which incorporates 1Nal at this position, demonstrates a favorable targeting profile.

Peptide Backbone Modifications

To combat enzymatic cleavage at multiple sites, modifications to the peptide backbone have been explored.

  • N-Methylation: As mentioned, N-methylation of the Nle residue is highly effective. Further N-methylation, for instance at the 1Nal position in DOTA-[(N-Me)1Nal⁸]MGS5, has been shown to yield analogs with significantly increased tumor accumulation and reduced stomach uptake.

  • Amide-to-Triazole Substitution: Replacing trans-amide bonds with metabolically stable 1,2,3-triazole bioisosteres is another strategy. This modification can improve enzymatic resistance and, in some cases, receptor affinity. Multi-triazole substitutions have been shown to increase tumor uptake by up to four-fold compared to the all-amide parent compound.

  • Reduced Amide Bonds: Replacing an amide bond (CO-NH) with a reduced methylene amine bond (CH₂-NH) has been investigated. Analogs with a CH₂-NH bond between Trp and Met/Nle retained agonist activity, while those with the modification between Met/Nle and Asp acted as potent antagonists of pentagastrin-induced acid secretion.

Quantitative Data Summary

The following tables summarize key quantitative data from SAR studies on this compound's C-terminal tetrapeptide analogs.

Table 1: CCK2R Binding Affinity of this compound Analogs

Compound/Analog Modification(s) IC₅₀ (nM) Cell Line Reference
Pentagastrin Reference Agonist ~1.0 A431-CCK2R
DOTA-MGS1 C-terminal modifications Similar to DOTA-MG11 AR42J
DOTA-MGS4 N-methylation Lower than DOTA-MG11 AR42J
DOTA-MGS5 (N-Me)Nle, 1Nal 0.4 ± 0.2 A431-CCK2R
DOTA-MGS5[NHCH₃] C-terminal amide methylation ~10x lower than DOTA-MGS5 A431-CCK2R
DOTA-[(N-Me)1Nal⁸]MGS5 N-methylation at 1Nal Low nanomolar range A431-CCK2R
B3 (Tetrapeptide) H-Trp-(N-Me)Nle-Asp-1-Nal-NH₂ Low nanomolar range -
B1 (Tetrapeptide) H-Trp-Nle-Asp-1-Nal-NH₂ 50-fold higher than B3 -

| Boc-Trp-Leu-β-homo-Asp-Phe-NH₂ | Introduction of β-homo-Asp | 1.5 | Gastric Mucosal Cells | |

Table 2: In Vitro and In Vivo Stability of Radiolabeled Analogs

Compound/Analog Condition Time Point % Intact Peptide Reference
[¹¹¹In]In-DOTA-MGS1 In vivo (BALB/c mouse blood) 10 min p.i. 0%
[¹¹¹In]In-DOTA-MGS4 In vivo (BALB/c mouse blood) 10 min p.i. >75%
[¹¹¹In]In-DOTA-[Phe⁸]MGS5 In vitro (human serum) 24 h 54.0 ± 0.8%
Other [¹¹¹In]In-MGS5 Analogs In vitro (human serum) 24 h >95%
[¹⁷⁷Lu]Lu-DOTA-MGS5 In vivo (BALB/c mouse blood) 30 min p.i. 77%
[¹⁷⁷Lu]Lu-1 (penta-DGlu analog) In vivo (BALB/c mouse blood) 30 min p.i. 44%
[¹⁷⁷Lu]Lu-2 (linker analog) In vivo (BALB/c mouse blood) 30 min p.i. >84%

| [¹⁷⁷Lu]Lu-DOTA-CCK-66 | In vivo (murine urine) | 30 min p.i. | ~3x higher than MGS5 | |

Table 3: Cellular Internalization and Tumor Uptake

Compound/Analog Cell Line Time Point % Internalization Tumor Uptake (% IA/g) Reference
[¹¹¹In]In-1, 2, 3 (Pro analogs) A431-CCK2R 4 h ≥60% 29-46% (4h p.i.)
[¹¹¹In]In-DOTA-MGS5[NHCH₃] A431-CCK2R 4 h 6.6 ± 2.8% -
Other [¹¹¹In]In-MGS5 Analogs A431-CCK2R 4 h 35.3–47.3% -
[¹¹¹In]In-DOTA-MGS4 A431-CCK2R Xenograft 4 h p.i. - 10.40 ± 2.21%

| [¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R Xenograft | - | - | 48.1 ± 9.2% | |

Experimental Protocols

The development and evaluation of novel this compound analogs involve a standardized set of experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

DOTA-conjugated this compound analogs are typically synthesized using an automated peptide synthesizer following the Fmoc/tBu strategy.

  • Resin: A Rink Amide resin is commonly used as the solid support.

  • Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.

  • Cleavage: The peptide is cleaved from the resin with concomitant removal of acid-labile side-chain protecting groups.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling

Peptides are radiolabeled with diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides.

  • Chelation: The DOTA-conjugated peptide is incubated with the desired radiometal chloride (e.g., ¹⁷⁷LuCl₃) in a buffered solution (e.g., sodium acetate, pH 5) at an elevated temperature (e.g., 95°C) for 15-25 minutes.

  • Quality Control: Radiochemical purity is determined by RP-HPLC.

  • Purification: For in vivo studies, the radiolabeled peptide is often purified using solid-phase extraction (SPE) to remove unbound radionuclide.

CCK2R Affinity Assay (Competitive Binding)

The binding affinity (IC₅₀) of new analogs is determined through competitive binding assays against a known radioligand.

  • Cell Preparation: A431-CCK2R cells, which are human epidermoid carcinoma cells transfected to express the human CCK2R, are commonly used.

  • Incubation: A constant concentration of a radioligand (e.g., [¹²⁵I]gastrin-I) is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor peptide analog (from 0.001 to 1000 nM).

  • Separation: Bound and free radioligand are separated by filtration through 96-well filter plates.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Analysis: IC₅₀ values are calculated by nonlinear regression analysis of the competition curves.

Cell Uptake and Internalization Studies

These assays measure the ability of the radiolabeled analog to be internalized by receptor-expressing cells.

  • Incubation: A431-CCK2R cells are incubated with the radiolabeled peptide analog (~0.4 nM) at 37°C for various time points (e.g., up to 4 hours).

  • Washing: After incubation, the cells are washed to remove non-bound radioactivity.

  • Separation of Fractions: An acid wash (e.g., glycine buffer, pH 2.8) is used to differentiate between the surface-bound (acid-releasable) and internalized (acid-resistant) radioactivity.

  • Measurement: The radioactivity in the cell lysate (internalized fraction) and the acid wash (membrane-bound fraction) is measured.

  • Controls: Non-specific binding is determined either by co-incubation with a large excess of a blocking agent like pentagastrin or by using mock-transfected cells that do not express the receptor.

In Vivo Stability and Biodistribution

These studies are essential for evaluating the pharmacokinetic profile of the analogs.

  • Animal Model: Studies are typically performed in BALB/c mice for stability and in tumor-xenografted nude mice (e.g., bearing A431-CCK2R tumors) for biodistribution.

  • Injection: The radiolabeled peptide is injected intravenously via the tail vein.

  • Sample Collection: At predetermined time points (e.g., 10 min, 30 min, 1 h), blood and urine samples are collected for stability analysis. For biodistribution, animals are euthanized, and organs of interest (tumor, kidneys, stomach, liver, etc.) are excised and weighed.

  • Analysis: The radioactivity in the organs is measured in a gamma counter and expressed as a percentage of the injected activity per gram of tissue (% IA/g). For stability, blood and urine samples are analyzed by radio-HPLC to quantify the percentage of intact peptide versus metabolites.

Visualization of Pathways and Workflows

CCK2R Signaling Pathway

Upon binding of a this compound analog, the CCK2R, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. It primarily couples to Gq and G₁₂/₁₃ proteins, leading to the activation of multiple downstream pathways that regulate cell proliferation, differentiation, and survival.

CCK2R_Signaling Ligand This compound Analog CCK2R CCK2R Ligand->CCK2R Gq Gq CCK2R->Gq activates G1213 G12/13 CCK2R->G1213 activates EGFR EGFR Transactivation CCK2R->EGFR transactivates PLC PLCβ Gq->PLC activates Rho Rho G1213->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC activates Ca->PKC activates MAPK MAPK (ERK1/2) PKC->MAPK EGFR->MAPK PI3K PI3K/AKT EGFR->PI3K Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation PI3K->Proliferation Src Src Rho->Src Src->PI3K

Caption: CCK2R-mediated intracellular signaling cascade.

Workflow for this compound Analog Development

The preclinical development and evaluation of a novel this compound analog follows a logical, multi-stage workflow from initial design to in vivo validation.

Analog_Development_Workflow Design Peptide Design & SAR Hypothesis Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification HPLC Purification & Characterization Synthesis->Purification Radiolabeling Radiolabeling with ¹¹¹In / ¹⁷⁷Lu / ⁶⁸Ga Purification->Radiolabeling InVitro In Vitro Evaluation Radiolabeling->InVitro InVivo In Vivo Evaluation Radiolabeling->InVivo Binding CCK2R Binding Affinity (IC₅₀) InVitro->Binding Uptake Cellular Uptake & Internalization InVitro->Uptake Stability_vitro Serum Stability InVitro->Stability_vitro GoNoGo Lead Candidate Selection Binding->GoNoGo Uptake->GoNoGo Stability_vitro->GoNoGo Stability_vivo Metabolic Stability (Blood, Urine) InVivo->Stability_vivo Biodistribution Biodistribution & Tumor Targeting InVivo->Biodistribution Imaging SPECT/PET Imaging InVivo->Imaging Stability_vivo->GoNoGo Biodistribution->GoNoGo Imaging->GoNoGo

Caption: Preclinical workflow for this compound analog evaluation.

Competitive Binding Assay Workflow

This diagram illustrates the key steps and logic behind determining the IC₅₀ value of a test compound.

Binding_Assay cluster_0 Assay Components cluster_1 Procedure cluster_2 Data Analysis Cells A431-CCK2R Cells Incubate 1. Incubate Components Cells->Incubate Radioligand Radioligand (e.g., [¹²⁵I]gastrin-I) [Constant] Radioligand->Incubate Competitor Test Analog [Increasing Conc.] Competitor->Incubate Filter 2. Filter to Separate Bound vs. Free Incubate->Filter Count 3. Measure Radioactivity on Filter Filter->Count Plot Plot % Bound vs. log[Competitor] Count->Plot CurveFit Nonlinear Regression (Sigmoidal Curve) Plot->CurveFit IC50 Determine IC₅₀ CurveFit->IC50

Caption: Workflow for a competitive CCK2R binding assay.

Conclusion

The C-terminal tetrapeptide of this compound is the definitive determinant of CCK2R affinity. Structure-activity relationship studies have been instrumental in transforming this native sequence into robust analogs suitable for clinical investigation. Key strategies, including the substitution of methionine with N-methylated norleucine, modification of the C-terminal phenylalanine with other bulky aromatic residues, and backbone stabilization, have successfully addressed the primary challenge of enzymatic degradation. These efforts have led to the development of analogs like DOTA-MGS5 and its derivatives, which exhibit enhanced in vivo stability, high tumor uptake, and favorable pharmacokinetics. The ongoing refinement of this tetrapeptide core continues to advance the potential of this compound-based agents as powerful tools in the theranostic management of CCK2R-expressing cancers.

References

Minigastrin Signaling in Neuroendocrine Tumors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Signaling Pathway, Experimental Methodologies, and Therapeutic Targeting

This technical guide provides a comprehensive overview of the minigastrin signaling pathway in neuroendocrine tumors (NETs) for researchers, scientists, and drug development professionals. This compound, through its interaction with the cholecystokinin-2 receptor (CCK2R), plays a pivotal role in the pathophysiology of several NETs, making it a critical target for novel diagnostic and therapeutic strategies. This document outlines the core molecular interactions, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

The Core Signaling Pathway: this compound and the CCK2R Axis

The biological effects of this compound in neuroendocrine tumors are primarily mediated by the cholecystokinin B receptor (CCKBR), also known as the cholecystokinin-2 receptor (CCK2R).[1][2] CCK2R is a G-protein coupled receptor (GPCR) that is frequently overexpressed in a variety of neuroendocrine neoplasms, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[2][3][4] The binding of this compound or its analogues to CCK2R initiates a cascade of intracellular signaling events that can promote tumor cell proliferation and survival.

Upon ligand binding, the CCK2R couples to G proteins, predominantly of the Gq family, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC lead to the downstream activation of several signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2), which is crucial for cell proliferation. Furthermore, there is evidence suggesting a potential interplay with the mTORC1 signaling pathway, where inhibition of mTORC1 can enhance the expression of CCK2R and subsequently increase the uptake of radiolabeled this compound analogues in tumors.

Below is a diagram illustrating the core this compound signaling pathway in neuroendocrine tumor cells.

Minigastrin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogues CCK2R CCK2R This compound->CCK2R Binds G_protein Gq Protein CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates Proliferation Cell Proliferation & Survival MAPK_cascade->Proliferation Promotes mTORC1_pathway mTORC1 Pathway mTORC1_pathway->CCK2R Upregulates Expression

Caption: Core this compound Signaling Pathway in NETs.

Quantitative Data in this compound Signaling Research

The development of this compound analogues for imaging and therapy of NETs has generated a significant amount of quantitative data. These data are crucial for comparing the efficacy and specificity of different compounds.

Table 1: Receptor Affinity (IC50) of this compound Analogues for CCK2R

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a this compound analogue required to displace 50% of a radiolabeled ligand from the CCK2R. Lower IC50 values indicate higher binding affinity.

This compound AnalogueCell LineIC50 (nM)Reference
DOTA-cyclo-MG1AR42J2.54 ± 0.30
natLu-DOTA-cyclo-MG1AR42J2.22 ± 0.32
DOTA-cyclo-MG2AR42J3.23 ± 0.91
natLu-DOTA-cyclo-MG2AR42J2.85 ± 0.63
[natLu]Lu-DOTA-CCK-63AR42J8.8 ± 1.3
[natLu]Lu-DOTA-CCK-64AR42J7.6 ± 0.9
[natGa]Ga-DOTA-MGS5AR42J< 3.6
[natGa]Ga-DOTA-CCK-66AR42J< 6.0
[natGa]Ga-DOTA-CCK-66.2AR42J< 6.0
[natLu]Lu-(R)-DOTAGA-rhCCK-16AR42J3-4 fold higher than DOTA counterparts
[natLu]Lu-(R)-DOTAGA-rhCCK-18AR42J3-4 fold higher than DOTA counterparts
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Analogues

The percentage of injected activity per gram of tissue (% IA/g) is a standard measure in preclinical studies to quantify the accumulation of a radiolabeled compound in a specific organ or tumor.

Radiolabeled AnalogueXenograft ModelTime Post-InjectionTumor Uptake (% IA/g)Reference
177Lu-DOTA-cyclo-MG1A431-CCK2R30 min3.74 ± 1.27
177Lu-DOTA-cyclo-MG1A431-CCK2R4 h3.50 ± 0.78
177Lu-DOTA-cyclo-MG2A431-CCK2R30 min3.91 ± 1.59
177Lu-DOTA-cyclo-MG2A431-CCK2R4 h3.72 ± 1.23
111In-MGCL2Tumor-induced nude miceNot specifiedHigh
111In-MGCL3Tumor-induced nude miceNot specifiedHigh
[67Ga]Ga-DOTA-CCK-66Not specified1 hHigh
[19F]F-[177Lu]Lu-DOTA-rhCCK-18AR42J tumor-bearing mice24 h1.5-fold higher than (R)-DOTAGA derivative

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the this compound signaling pathway and evaluate novel this compound analogues.

CCK2R Receptor Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound to the CCK2R.

Principle: A competitive binding assay where a constant concentration of a radiolabeled this compound analogue (e.g., [177Lu]Lu-DOTA-PP-F11N) is co-incubated with increasing concentrations of a non-radiolabeled test compound. The amount of radioactivity bound to the cells is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined.

Protocol:

  • Cell Culture: Culture CCK2R-expressing cells (e.g., AR42J rat pancreatic acinar cells or A431/CCKBR transfected cells) to near confluence in appropriate culture medium.

  • Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2 x 105 cells per well and allow them to adhere overnight.

  • Assay Preparation: Prepare serial dilutions of the test compound (typically from 10-10 to 10-4 M) in binding buffer.

  • Incubation: Wash the cells with binding buffer. Add the radiolabeled reference ligand (e.g., 0.3 pmol/well of [177Lu]Lu-DOTA-PP-F11N) and the various concentrations of the test compound to the wells. Incubate at 37°C for 3 hours.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold washing buffer to remove unbound radioactivity.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).

  • Measurement: Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Receptor_Binding_Assay_Workflow start Start cell_culture Culture CCK2R-expressing cells (e.g., AR42J) start->cell_culture cell_seeding Seed cells in 24-well plates cell_culture->cell_seeding prepare_compounds Prepare serial dilutions of test compound & radioligand cell_seeding->prepare_compounds incubation Incubate cells with radioligand and test compound (37°C, 3h) prepare_compounds->incubation washing Wash cells to remove unbound radioactivity incubation->washing lysis Lyse cells washing->lysis measurement Measure radioactivity (gamma counter) lysis->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

Caption: Workflow for a CCK2R Receptor Binding Assay.
Cell Proliferation Assay

This assay measures the effect of this compound or its analogues on the proliferation of neuroendocrine tumor cells.

Principle: Cells are treated with the test compound, and the change in cell number or metabolic activity is quantified over time. Common methods include direct cell counting, DNA synthesis measurement (e.g., BrdU incorporation), or metabolic assays (e.g., MTT, WST-1).

Protocol (using a metabolic assay):

  • Cell Seeding: Seed neuroendocrine tumor cells (e.g., BON-1, QGP-1) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound analogue or control vehicle.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Reagent Addition: Add the metabolic assay reagent (e.g., WST-1) to each well and incubate for an additional 1-4 hours.

  • Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation relative to the untreated control and plot it against the concentration of the test compound.

In Vivo Tumor Xenograft Model and Biodistribution Studies

This experimental setup is crucial for evaluating the tumor-targeting capabilities and pharmacokinetic profile of radiolabeled this compound analogues in a living organism.

Principle: Human neuroendocrine tumor cells that overexpress CCK2R are subcutaneously injected into immunocompromised mice. Once tumors are established, a radiolabeled this compound analogue is administered, and its distribution throughout the body, particularly its accumulation in the tumor versus other organs, is measured over time.

Protocol:

  • Xenograft Establishment: Subcutaneously inject a suspension of CCK2R-positive neuroendocrine tumor cells (e.g., A431/CCKBR) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Radiopharmaceutical Administration: Once tumors reach a suitable size, intravenously inject the radiolabeled this compound analogue into the mice.

  • Biodistribution: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.

  • Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the determination of tumor-to-organ ratios, which are critical for assessing the specificity and potential toxicity of the radiopharmaceutical.

Biodistribution_Study_Workflow start Start xenograft Establish NET xenografts in immunocompromised mice start->xenograft tumor_monitoring Monitor tumor growth xenograft->tumor_monitoring injection Inject radiolabeled This compound analogue tumor_monitoring->injection time_points Euthanize mice at different time points injection->time_points dissection Dissect tumor and organs time_points->dissection measurement Weigh tissues and measure radioactivity dissection->measurement analysis Calculate %ID/g and tumor-to-organ ratios measurement->analysis end End analysis->end

Caption: Workflow for an In Vivo Biodistribution Study.

Conclusion

The this compound signaling pathway, centered around the CCK2R, represents a highly attractive target for the development of novel diagnostics and therapeutics for neuroendocrine tumors. A thorough understanding of the molecular mechanisms, coupled with robust and standardized experimental protocols, is essential for advancing this promising field. This guide provides a foundational resource for researchers dedicated to harnessing the potential of the this compound-CCK2R axis to improve outcomes for patients with neuroendocrine tumors. The continued development of this compound analogues with optimized affinity, stability, and pharmacokinetic properties holds great promise for the future of NET management.

References

Methodological & Application

Synthesis of Minigastrin Analogs Using Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minigastrin analogs are synthetic peptides that target the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various tumors, including medullary thyroid carcinoma, small cell lung cancer, and certain types of neuroendocrine tumors. This overexpression makes CCK2R an attractive target for diagnostic imaging and targeted radionuclide therapy. Solid-phase peptide synthesis (SPPS) is the method of choice for producing these analogs, offering a streamlined and efficient way to assemble the peptide chain. This document provides detailed protocols for the synthesis, purification, and characterization of this compound analogs using Fmoc-based SPPS, along with data on their biological evaluation and an overview of the relevant signaling pathway.

I. Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic DOTA-conjugated this compound analog on a Rink Amide resin. Adjustments may be necessary based on the specific sequence and scale of the synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (with side-chain protection, e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu), Trp(Boc))

  • DOTA-tris(tBu)ester

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Chelator Conjugation:

    • After the final amino acid has been coupled and deprotected, couple DOTA-tris(tBu)ester using the same coupling procedure as for the amino acids.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the cleavage solution.

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Peptide Purification and Characterization

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • System: A preparative RP-HPLC system with a C18 column is typically used.

  • Solvents:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of Solvent B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the analog.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) or Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Sample Preparation: Prepare the sample according to the instrument's specifications.

  • Analysis: Compare the observed molecular weight with the calculated theoretical mass.

Radiolabeling of DOTA-conjugated this compound Analogs

Materials:

  • DOTA-peptide

  • Radionuclide (e.g., 177LuCl3, 111InCl3, 68GaCl3)

  • Sodium acetate or ammonium acetate buffer (pH 4.5-5.5)

  • Gentisic acid/ascorbic acid (as radical scavengers)

  • Heating block or water bath

  • Radio-TLC or Radio-HPLC for quality control

Protocol for 177Lu/111In Labeling:

  • Dissolve the DOTA-peptide in metal-free water.

  • In a sterile vial, mix the peptide solution with the acetate buffer.

  • Add the radionuclide solution.

  • Add gentisic acid/ascorbic acid solution.

  • Incubate the reaction mixture at 80-95°C for 15-30 minutes.

  • Cool the vial to room temperature.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vitro and in vivo studies.[1][2]

II. Data Presentation

The following tables summarize key quantitative data for various this compound analogs synthesized using SPPS.

Table 1: Synthesis and Radiolabeling of Selected this compound Analogs

Analog NameSynthesis Yield (%)Purity (%)Radiolabeling Efficiency (%)Molar Activity (GBq/µmol)Reference
DOTA-MGS5≤20>95>95~10-50[3][4]
CP04->94>94-[2]
DOTA-cyclo-MG1->95>95-
DOTA-cyclo-MG2->95>95-
[111In]In-DOTA-[2Nal8]MGS5≤20>95>903-7
[111In]In-DOTA-[DLys1]MGS5≤20>95>903-7

Table 2: In Vitro and In Vivo Characterization of this compound Analogs

Analog NameReceptor Affinity (IC50, nM)Cell Internalization (% at 4h)In Vivo Stability (% intact at 10 min in blood)Tumor Uptake (%ID/g at 4h)Reference
DOTA-MGS4-->7510.40 ± 2.21
DOTA-MGS1--Not detected-
natLu-DOTA-cyclo-MG12.22 ± 0.32High--
natLu-DOTA-cyclo-MG22.85 ± 0.63High--
[111In]In-DOTA-[2Nal8]MGS51.8 ± 0.447.3 ± 4.1High24.1 ± 4.9
[111In]In-DOTA-[DLys1]MGS52.5 ± 0.635.3 ± 3.4High21.6 ± 3.8
CCK-8~3---
MG0~3---
MG11~3---

III. Visualization of Signaling Pathway

Cholecystokinin-2 Receptor (CCK2R) Signaling

This compound analogs exert their effects by binding to the CCK2R, a G protein-coupled receptor (GPCR). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades that can promote cell proliferation and survival. The primary signaling pathway involves the activation of Gq proteins.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2R G_protein Gq Protein CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Src Src PKC->Src Activates ERK_pathway ERK Pathway Src->ERK_pathway Activates Proliferation Cell Proliferation & Survival ERK_pathway->Proliferation Promotes This compound This compound Analog This compound->CCK2R Binds to Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Radiolabeling Radiolabeling with (e.g., ¹⁷⁷Lu, ¹¹¹In, ⁶⁸Ga) Characterization->Radiolabeling InVitro In Vitro Evaluation (Receptor Binding, Stability, Cell Uptake) Radiolabeling->InVitro InVivo In Vivo Evaluation (Biodistribution, Imaging) InVitro->InVivo

References

Application Notes and Protocols: DOTA-MGS5 PET/CT Imaging in Medullary Thyroid Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland, accounting for 1-2% of all thyroid cancers.[1][2] A key characteristic of MTC is the overexpression of the cholecystokinin-2 receptor (CCK2R) in over 90% of cases.[1][2] This high level of expression provides a unique target for molecular imaging and targeted radionuclide therapy. DOTA-MGS5 is a novel minigastrin analog with high stability and a favorable targeting profile for CCK2R.[3] When labeled with Gallium-68 (⁶⁸Ga), ⁶⁸Ga-DOTA-MGS5 serves as a promising PET/CT imaging agent for the detection of primary and metastatic MTC lesions. These application notes provide a comprehensive overview of the imaging protocol, quantitative data, and the underlying mechanism of action for ⁶⁸Ga-DOTA-MGS5 PET/CT in MTC patients.

Mechanism of Action

⁶⁸Ga-DOTA-MGS5 is a radiolabeled peptide that specifically binds to the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor. MTC cells frequently overexpress CCK2R, making it an ideal target for imaging. Following intravenous administration, ⁶⁸Ga-DOTA-MGS5 circulates in the bloodstream and accumulates at sites of MTC, binding to the CCK2R on the surface of the cancer cells. The positron-emitting radionuclide ⁶⁸Ga is then detected by a PET scanner, allowing for the visualization of tumor lesions. The low physiologic liver uptake of the radiotracer allows for high-contrast imaging of hepatic lesions.

cluster_bloodstream Bloodstream cluster_mtc_cell Medullary Thyroid Cancer Cell Ga68_DOTA_MGS5 ⁶⁸Ga-DOTA-MGS5 CCK2R CCK2R Ga68_DOTA_MGS5->CCK2R Binding Internalization Internalization & Signal for PET CCK2R->Internalization Activation

Figure 1: Simplified signaling pathway of ⁶⁸Ga-DOTA-MGS5.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical studies of ⁶⁸Ga-DOTA-MGS5 PET/CT in patients with medullary thyroid cancer.

Table 1: Biodistribution of ⁶⁸Ga-DOTA-MGS5 in Healthy Organs (SUVmean)

Organ1 hour post-injection2 hours post-injection
Blood Pool2.5 ± 0.41.8 ± 0.5
Liver2.1 ± 0.42.0 ± 0.5
Spleen3.2 ± 0.73.0 ± 0.8
Kidneys14.1 ± 3.512.9 ± 3.2
Stomach Wall5.1 ± 1.84.6 ± 1.5
Urinary Bladder Wall8.9 ± 3.110.2 ± 4.5

Data adapted from a study by Klingler et al. and represents the mean ± standard deviation.

Table 2: Tumor Uptake of ⁶⁸Ga-DOTA-MGS5 in MTC Lesions

Parameter1 hour post-injection2 hours post-injection
SUVmax6.0 (mean)7.2 (mean)
SUVmean3.6 (mean)4.4 (mean)

Data from a study involving 6 patients with advanced MTC, where a total of 87 lesions were detected. In most lesions (87.4%), a trend was found toward a higher SUVmax at 2 hours than 1 hour after injection.

Table 3: Radiation Dosimetry of ⁶⁸Ga-DOTA-MGS5

OrganAbsorbed Dose (mGy/MBq)
Kidneys0.096 ± 0.021
Stomach Wall0.087 ± 0.024
Urinary Bladder Wall0.158 ± 0.045
Liver0.020 ± 0.005
Spleen0.032 ± 0.008
Red Marrow0.015 ± 0.003
Effective Dose 0.023 ± 0.007 (mSv/MBq)

The highest absorbed doses were observed in the urinary bladder wall, stomach wall, and kidneys.

Experimental Protocols

Below is a detailed protocol for ⁶⁸Ga-DOTA-MGS5 PET/CT imaging in medullary thyroid cancer patients, based on published clinical trial methodologies.

Patient Preparation
  • Informed Consent: Obtain written informed consent from the patient.

  • Hydration: Encourage the patient to be well-hydrated before and after the administration of the radiotracer to promote clearance and reduce radiation dose to the bladder.

  • Fasting: No specific fasting requirements have been reported.

  • Medications: No specific medication adjustments are generally required, but a review of the patient's current medications is recommended.

Radiopharmaceutical Preparation and Administration
  • Radiolabeling: ⁶⁸Ga-DOTA-MGS5 is prepared by radiolabeling DOTA-MGS5 with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Quality Control: Perform standard quality control tests to ensure high radiochemical purity.

  • Dose: The mean administered activity is typically around 158 ± 16 MBq (range, 121-180 MBq). The mean administered mass of DOTA-MGS5 is approximately 20 ± 9 µg (range, 10-38 µg).

  • Administration: Administer the dose as a slow intravenous bolus over 2-3 minutes.

PET/CT Imaging Acquisition
  • Imaging System: A dedicated PET/CT scanner is used.

  • Imaging Time Points: Whole-body PET scans are typically acquired at 1 hour and 2 hours post-injection. These time points have been shown to be optimal for imaging.

  • Scan Range: The scan should cover from the skull vertex to the upper thighs.

  • Acquisition Mode: Acquire images in three-dimensional (3D) mode.

  • Emission Time: An emission time of 2-3 minutes per bed position is recommended.

  • CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can also be performed if clinically indicated.

  • Image Reconstruction: Reconstruct images using standard iterative reconstruction algorithms, correcting for randoms, scatter, and decay.

Data Analysis
  • Visual Analysis: Experienced nuclear medicine physicians or radiologists should visually assess the images for areas of abnormal radiotracer uptake.

  • Quantitative Analysis:

    • Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around tumors and normal organs on the PET images.

    • Calculate the Standardized Uptake Value (SUV), specifically SUVmax and SUVmean, for these regions.

    • Tumor-to-background ratios can be calculated by dividing the SUVmax of the tumor by the SUVmean of surrounding healthy tissue.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Patient_Prep Patient Preparation (Hydration) Admin IV Administration (158 ± 16 MBq) Patient_Prep->Admin Radio_Prep Radiopharmaceutical Preparation (⁶⁸Ga-DOTA-MGS5) Radio_Prep->Admin Scan1 PET/CT Scan (1 hour p.i.) Admin->Scan1 Scan2 PET/CT Scan (2 hours p.i.) Scan1->Scan2 Recon Image Reconstruction Scan2->Recon Visual Visual Analysis Recon->Visual Quant Quantitative Analysis (SUVmax, SUVmean) Recon->Quant

Figure 2: Experimental workflow for ⁶⁸Ga-DOTA-MGS5 PET/CT.

Safety and Tolerability

The administration of ⁶⁸Ga-DOTA-MGS5 has been shown to be well tolerated in clinical studies, with only minor adverse drug reactions reported in a small number of patients. Post-administration monitoring of vital signs is recommended as a standard safety precaution. The radiotracer is cleared rapidly from the blood, primarily through the kidneys, with over 40% of the injected activity excreted in the urine within 3 hours.

Conclusion

⁶⁸Ga-DOTA-MGS5 PET/CT is a promising imaging modality for the management of patients with medullary thyroid cancer. Its ability to specifically target the highly expressed CCK2R on MTC cells allows for sensitive detection of both local recurrences and distant metastases. The favorable biodistribution and dosimetry profile support its clinical use. Furthermore, the theranostic potential of DOTA-MGS5, allowing for labeling with therapeutic radionuclides like Lutetium-177, opens avenues for personalized peptide receptor radionuclide therapy in patients with advanced MTC. Further prospective studies in larger patient cohorts are ongoing to fully establish the diagnostic performance and clinical utility of ⁶⁸Ga-DOTA-MGS5 PET/CT in this patient population.

References

Application Notes and Protocols: Cell Internalization Assay of Radiolabeled Minigastrin in A431-CCK2R Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing a cell internalization assay using radiolabeled minigastrin on A431 cells stably expressing the human cholecystokinin-2 receptor (CCK2R). This assay is crucial for the preclinical evaluation of novel radiolabeled this compound analogs for targeted radionuclide therapy and diagnostics.

Introduction

The cholecystokinin-2 receptor (CCK2R) is a G protein-coupled receptor overexpressed in various tumors, including medullary thyroid carcinoma and small cell lung cancer, making it an attractive target for peptide receptor radionuclide therapy (PRRT).[1] Radiolabeled this compound analogs are designed to bind with high affinity and specificity to CCK2R, leading to their internalization into cancer cells and subsequent delivery of a cytotoxic radiolabel. The A431-CCK2R cell line, a human epidermoid carcinoma cell line stably transfected to express the human CCK2R, serves as a well-established in vitro model for assessing the binding and internalization kinetics of these radiopharmaceuticals.[1] Mock-transfected A431 cells (A431-mock), which lack CCK2R expression, are used as a negative control to determine non-specific uptake.[1][2]

CCK2 Receptor Signaling Pathway

Upon binding of this compound, the CCK2R, primarily coupled to Gq proteins, activates phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the activation of the Src tyrosine kinase and the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cell proliferation and survival. There is also evidence suggesting that the CCK2 receptor can couple to other G proteins and activate alternative signaling pathways, such as the phospholipase A2 pathway.

CCK2R_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCK2R CCK2R This compound->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Src Src PKC->Src Activates MAPK_pathway MAPK Pathway Src->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Promotes

Caption: CCK2R Signaling Pathway.

Experimental Protocols

Cell Culture

The A431-CCK2R and A431-mock cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1 µg/mL puromycin as a selection marker for maintaining receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For internalization assays, cells are seeded in 6-well or 24-well plates and grown to near confluency.

Radiolabeling of this compound Analogs

This compound analogs are typically conjugated with a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to facilitate radiolabeling with medically relevant radionuclides like Lutetium-177 (¹⁷⁷Lu) or Indium-111 (¹¹¹In). The radiolabeling procedure generally involves incubating the DOTA-conjugated peptide with the radionuclide in a suitable buffer (e.g., sodium acetate) at an elevated temperature. Quality control is performed using techniques like radio-HPLC to ensure high radiochemical purity.

Cell Internalization Assay Workflow

The cell internalization assay quantifies the amount of radiolabeled this compound that is actively transported into the A431-CCK2R cells.

Internalization_Workflow cluster_preparation Cell Preparation cluster_incubation Incubation cluster_separation Separation of Fractions cluster_quantification Quantification Seed_cells Seed A431-CCK2R and A431-mock cells in multi-well plates Grow_cells Grow to confluency (48h) Seed_cells->Grow_cells Wash_cells Wash cells with ice-cold internalization medium Grow_cells->Wash_cells Add_radioligand Add radiolabeled this compound (~0.4 nM) Incubate Incubate at 37°C for various time points (e.g., 15, 30, 60, 120, 240 min) Add_radioligand->Incubate Collect_supernatant Collect supernatant (unbound fraction) Wash_surface Wash cells with ice-cold buffer Collect_supernatant->Wash_surface Acid_wash Incubate with acid buffer (e.g., glycine buffer, pH 2.8) to remove surface-bound radioligand Wash_surface->Acid_wash Collect_acid_fraction Collect acid wash (surface-bound fraction) Acid_wash->Collect_acid_fraction Lyse_cells Lyse cells with NaOH Collect_acid_fraction->Lyse_cells Collect_lysate Collect lysate (internalized fraction) Lyse_cells->Collect_lysate Measure_radioactivity Measure radioactivity of all fractions using a gamma counter Calculate_internalization Calculate percentage of internalized radioactivity Measure_radioactivity->Calculate_internalization

References

Application Notes & Protocols: Biodistribution of Minigastrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Minigastrin (MG) analogs are a class of peptide-based radiopharmaceuticals designed to target the cholecystokinin-2 receptor (CCK2R).[1][2] This receptor is an attractive target in nuclear medicine as it is overexpressed in several types of tumors, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and various neuroendocrine tumors.[3][4] When labeled with diagnostic or therapeutic radionuclides, these analogs allow for targeted imaging and radionuclide therapy of CCK2R-positive cancers.[5] However, the clinical utility of early MG analogs was often limited by low enzymatic stability in vivo or high uptake in non-target organs like the kidneys.

This has led to the development of numerous new analogs with modifications aimed at improving their pharmacokinetic properties, such as enhanced stability and more favorable tumor-to-organ ratios. These application notes provide an overview of the experimental protocols for evaluating these analogs in tumor-bearing mice and summarize key biodistribution data.

Principle of Action: CCK2R Targeting

Radiolabeled this compound analogs function by binding with high affinity to the CCK2R on the surface of tumor cells. Following binding, the receptor-ligand complex is internalized, leading to an accumulation of radioactivity within the cancer cells. This accumulation allows for tumor visualization via imaging techniques (SPECT/CT) or delivery of a cytotoxic radiation dose for therapy.

cluster_cell Tumor Cell Membrane cluster_extra Extracellular Space Receptor CCK2R Internalization Internalization & Radionuclide Accumulation Receptor->Internalization Analog Radiolabeled This compound Analog Analog->Receptor Binding

Caption: this compound analog binding to CCK2R and subsequent internalization.

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogs with Lutetium-177

This protocol describes a standard method for radiolabeling DOTA-conjugated this compound analogs with Lutetium-177 (¹⁷⁷Lu) for preclinical studies.

Materials:

  • DOTA-conjugated this compound analog precursor

  • No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath (95 °C)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • Quality control system (e.g., radio-HPLC)

Procedure:

  • In a sterile reaction vial, combine the DOTA-peptide precursor (e.g., 1 nmol) with the appropriate buffer.

  • Carefully add the required activity of ¹⁷⁷LuCl₃ (e.g., 20–50 MBq) to the vial.

  • Gently mix the solution and incubate at 95 °C for 15–25 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-HPLC to determine the radiochemical purity (RCP). An RCP of ≥95% is typically desired.

  • If necessary, purify the radiolabeled peptide using an SPE cartridge to remove unreacted ¹⁷⁷Lu and other impurities.

  • The final product should be formulated in a suitable buffer (e.g., PBS) for injection.

start Start precursor DOTA-Minigastrin Analog + ¹⁷⁷LuCl₃ + Buffer start->precursor heat Incubate at 95°C (15-25 min) precursor->heat cool Cool to Room Temp heat->cool qc Quality Control (Radio-HPLC) cool->qc purify Purification (SPE Cartridge) qc->purify RCP < 95% formulate Formulate in PBS for Injection qc->formulate RCP ≥ 95% purify->formulate end End Product: ¹⁷⁷Lu-Analog formulate->end

Caption: Workflow for ¹⁷⁷Lu-labeling and quality control of this compound analogs.

Protocol 2: Tumor Xenograft Mouse Model

This protocol outlines the establishment of a tumor xenograft model, which is essential for evaluating the tumor-targeting properties of the analogs.

Materials:

  • CCK2R-positive human tumor cells (e.g., A431-CCK2R) and receptor-negative mock-transfected cells (e.g., A431-mock).

  • Female athymic BALB/c nude mice (7-9 weeks old).

  • Cell culture medium (e.g., DMEM).

  • Sterile syringes and needles.

Procedure:

  • Culture A431-CCK2R and A431-mock cells under standard conditions.

  • Harvest the cells and resuspend them in DMEM at a concentration of approximately 2 x 10⁶ cells per 150 µL.

  • Subcutaneously inject the A431-CCK2R cell suspension into the right flank of each mouse.

  • As a negative control, inject the A431-mock cell suspension into the left flank.

  • Allow the tumors to grow for 10-14 days until they reach a suitable size for the study (e.g., ~70 mm³).

  • The mice are now ready for biodistribution or imaging studies.

Protocol 3: Ex Vivo Biodistribution Study

This protocol details the steps for assessing the distribution and clearance of the radiolabeled this compound analog in various tissues.

Materials:

  • Tumor-bearing mice prepared as in Protocol 2.

  • Radiolabeled this compound analog (from Protocol 1).

  • Anesthesia (e.g., isoflurane).

  • Syringes for injection and blood collection.

  • Dissection tools.

  • Gamma counter.

  • Weighing scale.

Procedure:

  • Administer a defined amount of the radiolabeled peptide (e.g., 10-20 pmol, ~0.5 MBq) to each mouse via intravenous tail vein injection. The injection volume is typically 100 µL.

  • For blocking experiments, a separate group of mice is co-injected with a large excess (e.g., 6000-fold) of non-radiolabeled this compound to demonstrate receptor-specific uptake.

  • At predetermined time points post-injection (p.i.), such as 1, 4, and 24 hours, euthanize the mice.

  • Collect blood via cardiac puncture and dissect key organs and tissues (e.g., tumor, kidneys, stomach, liver, spleen, lungs, muscle, bone).

  • Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

  • Calculate the tracer uptake in each tissue and express the data as the percentage of the injected dose per gram of tissue (%ID/g).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Tumor-Bearing Mouse Model B Prepare Radiolabeled This compound Analog C IV Tail Vein Injection of ¹⁷⁷Lu-Analog D Wait for Predefined Time Points (1, 4, 24h) C->D E Euthanize Mouse & Collect Blood/Organs D->E F Weigh Tissues E->F Dissection G Measure Radioactivity (Gamma Counter) F->G H Calculate Uptake (%ID/g) G->H

Caption: General workflow for an ex vivo biodistribution study in mice.

Quantitative Data Summary

The biodistribution of this compound analogs is critical for determining their potential as diagnostic or therapeutic agents. Key parameters include high tumor uptake, rapid clearance from the blood, and low retention in non-target organs, especially the kidneys and stomach, which also express CCK2R.

Table 1: Comparative Biodistribution of ¹¹¹In-labeled this compound Analogs at 4h p.i. in A431-CCK2R Xenograft Mice (%ID/g)

AnalogTumorBloodStomachKidneyTumor/Kidney RatioReference
MG0 13.3 ± 4.50.08 ± 0.0210.3 ± 1.548.4 ± 4.80.27
MG11 3.0 ± 1.30.03 ± 0.010.6 ± 0.10.9 ± 0.13.33
PP-F11 23.0 ± 7.20.08 ± 0.024.9 ± 0.94.4 ± 0.35.23
MGD5 12.1 ± 1.10.06 ± 0.013.5 ± 0.41.8 ± 0.16.72
cyclo-MG1 12.0 ± 3.40.05 ± 0.013.1 ± 0.82.1 ± 0.45.71

Data are presented as mean ± standard deviation. MG0 contains the native penta-L-glutamic acid sequence, which leads to high kidney uptake. MG11 lacks this sequence, reducing kidney retention but also tumor uptake. PP-F11, which uses D-Glu residues, and the divalent (MGD5) and cyclic (cyclo-MG1) analogs show improved tumor-to-kidney ratios.

Table 2: Biodistribution of Stabilized ¹⁷⁷Lu-labeled this compound Analogs in A431-CCK2R Xenograft Mice (%ID/g)

AnalogTime (h)TumorBloodStomachKidneyTumor/Kidney RatioReference
¹⁷⁷Lu-PP-F11N 422.1 ± 3.90.06 ± 0.014.1 ± 0.63.5 ± 0.56.31
2414.9 ± 3.00.01 ± 0.001.5 ± 0.31.1 ± 0.113.55
¹⁷⁷Lu-NMG 2 430.1 ± 5.50.06 ± 0.016.1 ± 1.13.3 ± 0.69.12
2426.5 ± 4.90.01 ± 0.002.0 ± 0.41.2 ± 0.222.08
¹⁷⁷Lu-NMG 3 425.0 ± 4.50.06 ± 0.015.5 ± 1.03.1 ± 0.58.06
2422.1 ± 4.10.01 ± 0.001.8 ± 0.31.1 ± 0.220.09

Data are presented as mean ± standard deviation. NMG 2 and 3 are peptidomimetic analogs of PP-F11N designed for improved stability. These analogs demonstrate higher tumor uptake and slower washout compared to the parent compound, leading to significantly improved tumor-to-kidney ratios at 24 hours.

Conclusion

The evaluation of this compound analogs in tumor-bearing mice is a critical step in the development of new radiopharmaceuticals for CCK2R-positive cancers. The protocols outlined here provide a standardized framework for radiolabeling, animal model development, and biodistribution analysis. Quantitative data from these studies reveal that chemical modifications—such as substituting L-amino acids with D-amino acids, cyclization, dimerization, or creating peptidomimetics—can significantly improve in vivo stability and tumor-targeting properties. Analogs like PP-F11, MGD5, and the newer NMG series show particular promise, combining high tumor uptake with favorable clearance from dose-limiting organs, making them strong candidates for future clinical translation.

References

Application Notes and Protocols for In Vitro Stability Assay of Minigastrin in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minigastrin and its analogs are small peptide hormones that show high affinity for the cholecystokinin-2 receptor (CCK2R).[1][2] This receptor is overexpressed in several types of tumors, including medullary thyroid carcinoma, small cell lung cancer, and ovarian cancer, making this compound analogs promising candidates for targeted radionuclide therapy and imaging.[2][3] However, the clinical utility of these peptides is often limited by their low in vivo stability due to rapid enzymatic degradation in the bloodstream.[4] Therefore, assessing the in vitro stability of novel this compound analogs in human serum is a critical step in the preclinical development phase to identify candidates with improved pharmacokinetic profiles.

These application notes provide a detailed protocol for conducting an in vitro stability assay of this compound analogs in human serum, along with representative data and visualizations to guide researchers in this process.

Data Presentation

The stability of various this compound analogs in human serum is influenced by specific amino acid substitutions and modifications. The following tables summarize the percentage of intact peptide over time for several DOTA-conjugated this compound analogs, as determined by radio-HPLC or RP-HPLC analysis after incubation in human serum at 37°C.

Table 1: In Vitro Stability of Indium-111 Labeled this compound Analogs in Human Serum

This compound Analog% Intact Peptide (24h)Reference
¹¹¹In-DOTA-MG11~16%
¹¹¹In-DOTA-MGS1~60%
¹¹¹In-DOTA-MGS2~87% (13% degradation)
¹¹¹In-DOTA-MGS3~94% (6% degradation)
¹¹¹In-DOTA-MGS4~97% (3% degradation)
[¹¹¹In]In-1≥97%
[¹¹¹In]In-2≥97%
[¹¹¹In]In-3≥97%
[¹¹¹In]In-DOTA-[Phe⁸]MGS554.0 ± 0.8%
[¹¹¹In]In-DOTA-[2Nal⁸]MGS5>90%

Table 2: In Vitro Stability of Lutetium-177 Labeled this compound Analogs in Human Serum

This compound Analog% Intact Peptide (24h)Reference
[¹⁷⁷Lu]Lu-DOTA-γ-MGS596.8 ± 2.8%
[¹⁷⁷Lu]Lu-DOTA-CCK-5587.5 ± 1.9%
[¹⁷⁷Lu]Lu-DOTA-CCK-6297.9 ± 1.8%
[¹⁷⁷Lu]Lu-DOTA-CCK-6357.4 ± 3.7%
[¹⁷⁷Lu]Lu-DOTA-CCK-6443.8 ± 2.3%
¹⁷⁷Lu-DOTA-cyclo-MG1Half-life of 30.1 h
¹⁷⁷Lu-DOTA-cyclo-MG2Half-life of 17.8 h

Experimental Protocols

Principle

The in vitro stability of a radiolabeled or non-radiolabeled this compound analog is assessed by incubating the peptide in human serum at physiological temperature (37°C) over a defined period. At specific time points, aliquots are taken, and the enzymatic degradation is stopped. The amount of intact peptide is then quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound analog (radiolabeled or non-radiolabeled)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Low protein binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Reversed-phase HPLC (RP-HPLC) system with a UV or radio-detector

  • C18 HPLC column

  • Centrifuge

Procedure
  • Preparation of this compound Analog Solution:

    • Dissolve the this compound analog in PBS to a final concentration of approximately 2000 pmol/mL. For radiolabeled analogs, the concentration will be dependent on the specific activity.

  • Incubation with Human Serum:

    • In a low protein binding microcentrifuge tube, add the this compound analog solution to pre-warmed human serum.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.

  • Protein Precipitation and Sample Preparation:

    • To stop the enzymatic degradation, immediately add an equal or greater volume of a protein precipitating agent, such as acetonitrile, to the collected aliquot.

    • Vortex the mixture vigorously.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the this compound analog and its potential metabolites.

    • The sample may be further diluted with a water/acetonitrile mixture before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the prepared supernatant onto a C18 RP-HPLC column.

    • Elute the peptide and its metabolites using a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be a linear increase from 10% to 60% of Mobile Phase B over 10-20 minutes.

    • Monitor the elution profile using a UV detector (at 220 or 280 nm for non-radiolabeled peptides) or a radio-detector for radiolabeled analogs.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound analog based on its retention time, which should be determined by injecting a standard solution of the intact peptide.

    • Integrate the peak area of the intact peptide and any metabolite peaks at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the initial time point (t=0).

Visualizations

Experimental Workflow

experimental_workflow start Start: Prepare This compound Analog incubation Incubate with Human Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Protein Precipitation (e.g., Acetonitrile) sampling->precipitation centrifugation Centrifuge to Remove Precipitate precipitation->centrifugation hplc Analyze Supernatant by RP-HPLC centrifugation->hplc analysis Quantify Intact Peptide and Metabolites hplc->analysis end End: Determine In Vitro Stability analysis->end

Caption: Workflow for the in vitro stability assay of this compound in human serum.

This compound Signaling Pathway

signaling_pathway This compound This compound Analog cck2r CCK2 Receptor This compound->cck2r Binds internalization Receptor Internalization cck2r->internalization beta_arrestin β-Arrestin Recruitment cck2r->beta_arrestin erk ERK1/2 Phosphorylation cck2r->erk cellular_response Cellular Response (e.g., Proliferation) erk->cellular_response

Caption: Simplified signaling pathway of this compound analogs via the CCK2 receptor.

Conclusion

The in vitro stability of this compound analogs in human serum is a crucial parameter for predicting their in vivo behavior and therapeutic efficacy. The protocol described herein provides a standardized method for assessing this stability. By systematically evaluating different modifications, researchers can identify more robust this compound analogs with enhanced resistance to enzymatic degradation, thereby paving the way for the development of more effective targeted radiopharmaceuticals for cancer diagnosis and therapy.

References

Application Notes and Protocols for Peptide Receptor Radionuclide Therapy (PRRT) with Minigastrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Receptor Radionuclide Therapy (PRRT) utilizing radiolabeled minigastrin analogs represents a promising targeted approach for the diagnosis and treatment of tumors overexpressing the cholecystokinin-2 receptor (CCK2R). This includes malignancies such as medullary thyroid carcinoma (MTC), small cell lung cancer, and certain neuroendocrine tumors.[1] this compound analogs, synthetic derivatives of human gastrin, are designed to bind with high affinity and specificity to CCK2R, thereby delivering a cytotoxic dose of radiation directly to cancer cells while minimizing damage to healthy tissues.[2] This document provides a comprehensive overview of the key data, experimental protocols, and underlying biological pathways relevant to the preclinical and clinical development of this compound analog-based PRRT.

Key this compound Analogs and Their Characteristics

Significant efforts have been made to optimize the pharmacokinetic properties of this compound analogs, focusing on enhancing metabolic stability and improving the tumor-to-kidney uptake ratio.[3][4] Early analogs faced challenges with in vivo stability and high renal retention.[5] More recent developments, including cyclic and modified linear peptides, have shown improved profiles. The choice of chelator (e.g., DOTA) allows for labeling with various radionuclides for both imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177).

Quantitative Data Summary

The following tables summarize key quantitative data for several promising radiolabeled this compound analogs from preclinical studies. These tables are designed for easy comparison of binding affinities, cellular uptake, and in vivo biodistribution.

Table 1: In Vitro Performance of Radiolabeled this compound Analogs

AnalogRadionuclideCell LineIC50 (nM)Internalization (% injected dose/mg protein) at 2h
DOTA-cyclo-MG1177LuA431-CCK2R2.54 ± 0.3015.2 ± 2.6
DOTA-cyclo-MG2177LuA431-CCK2R3.23 ± 0.9116.1 ± 1.9
DOTA-CCK-66natGaAR42J~5Not Reported
DOTA-CCK-66natLuAR42J~5Not Reported
DOTA-MGS5natGaAR42J~5Not Reported
DOTA-MGS5natLuAR42J~5Not Reported
PP-F11N177LuA431-CCK2RNot Reported~20

Data compiled from multiple sources.

Table 2: In Vivo Biodistribution of Radiolabeled this compound Analogs in Xenograft Models (% Injected Dose per Gram - %ID/g)

AnalogRadionuclideTime p.i. (h)TumorBloodKidneyStomach
67Ga-DOTA-CCK-6667Ga119.4 ± 3.50.61 ± 0.072.51 ± 0.491.81 ± 0.19
177Lu-DOTA-CCK-66177Lu24~15~0.1~1.5~1
177Lu-DOTA-MGS5177Lu24~15~0.1~1.5~1
111In-DOTA-cyclo-MG2111InNot Reported~1Not ReportedNot ReportedNot Reported
68Ga-labeled analogs68GaNot Reported~3Not ReportedNot ReportedNot Reported

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

CCK2R Signaling Pathway

Upon binding of a this compound analog, the CCK2R, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades that are implicated in cell proliferation, migration, and survival. Key pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), as well as the transactivation of the epidermal growth factor receptor (EGFR), which in turn stimulates the MAPK/ERK and PI3K/Akt pathways. Understanding these pathways is crucial for identifying potential mechanisms of tumor response and resistance to PRRT.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Analog This compound Analog CCK2R CCK2R This compound Analog->CCK2R Binds Gq Gq CCK2R->Gq Activates Src Src CCK2R->Src Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves EGFR EGFR MAPK/ERK Pathway MAPK/ERK Pathway EGFR->MAPK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Activates Src->EGFR Transactivates Gene Expression Gene Expression MAPK/ERK Pathway->Gene Expression PI3K/Akt Pathway->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival Angiogenesis Angiogenesis Gene Expression->Angiogenesis

Caption: CCK2R signaling upon this compound analog binding.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of novel radiolabeled this compound analogs follows a standardized workflow. This process begins with synthesis and radiolabeling, followed by a series of in vitro and in vivo experiments to determine the compound's stability, receptor affinity, cellular uptake, biodistribution, and therapeutic efficacy.

Preclinical_Workflow Peptide_Synthesis Peptide Synthesis & Chelator Conjugation Radiolabeling Radiolabeling with Radionuclide (e.g., 177Lu) Peptide_Synthesis->Radiolabeling In_Vitro_QC In Vitro Quality Control (Radiochemical Purity, Stability) Radiolabeling->In_Vitro_QC In_Vitro_Studies In Vitro Studies In_Vitro_QC->In_Vitro_Studies In_Vivo_Studies In Vivo Studies In_Vitro_QC->In_Vivo_Studies Receptor_Binding Receptor Binding Assays (IC50) In_Vitro_Studies->Receptor_Binding Cell_Uptake Cellular Uptake & Internalization Studies In_Vitro_Studies->Cell_Uptake Biodistribution Biodistribution in Xenograft Models In_Vivo_Studies->Biodistribution Imaging SPECT/CT or PET/CT Imaging In_Vivo_Studies->Imaging Therapy_Study Radionuclide Therapy Efficacy Study In_Vivo_Studies->Therapy_Study Toxicity_Assessment Toxicity Assessment Therapy_Study->Toxicity_Assessment

Caption: Preclinical evaluation workflow for this compound analogs.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of radiolabeled this compound analogs, synthesized from methodologies reported in the literature.

Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogs with Lutetium-177

Objective: To radiolabel a DOTA-conjugated this compound analog with 177Lu for in vitro and in vivo experiments.

Materials:

  • DOTA-conjugated this compound analog

  • 177LuCl3 in 0.05 M HCl

  • Sodium acetate buffer (0.4 M, pH 5.0) or HEPES buffer (2.5 M)

  • Sodium ascorbate (0.1 M)

  • Gentisic acid

  • Heating block or water bath (90-95°C)

  • Radio-HPLC system for quality control

Procedure:

  • In a sterile, reaction vial, combine the DOTA-conjugated this compound analog (typically 1-10 µg).

  • Add sodium acetate or HEPES buffer to adjust the pH to approximately 5.0-5.5.

  • Add sodium ascorbate and/or gentisic acid as radical scavengers to prevent radiolysis, particularly at high radioactivities.

  • Add the required activity of 177LuCl3 (e.g., to achieve a molar activity of 10-50 GBq/µmol).

  • Incubate the reaction mixture at 90-95°C for 15-30 minutes.

  • After incubation, cool the reaction vial to room temperature.

  • Determine the radiochemical purity (RCP) using radio-HPLC. An RCP of >95% is generally required for in vivo studies.

  • If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated 177Lu and other impurities.

Protocol 2: In Vitro CCK2R Binding Affinity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog, which reflects its binding affinity for the CCK2R.

Materials:

  • CCK2R-expressing cells (e.g., AR42J or A431-CCK2R)

  • Non-CCK2R-expressing control cells (e.g., A431-mock)

  • Binding buffer (e.g., RPMI 1640 with 5% BSA)

  • Radiolabeled reference ligand (e.g., [177Lu]Lu-DOTA-PP-F11N or [125I]Tyr12-gastrin-I)

  • Increasing concentrations of the unlabeled "cold" this compound analog

  • 96-well filter plates

  • Gamma counter

Procedure:

  • Plate CCK2R-expressing cells in 96-well filter plates (e.g., 2.0 x 105 cells per well).

  • Add a constant, low concentration of the radiolabeled reference ligand to each well.

  • Add increasing concentrations of the unlabeled this compound analog to be tested (typically from 10-10 to 10-5 M) in triplicate.

  • Incubate the plate at 37°C for 3 hours to allow for competitive binding.

  • Wash the cells with ice-cold binding buffer to remove unbound radioactivity.

  • Measure the radioactivity in each well using a gamma counter.

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled analog.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice

Objective: To determine the uptake and clearance of a radiolabeled this compound analog in various organs and the tumor over time.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID) bearing CCK2R-positive tumor xenografts (e.g., from AR42J or A431-CCK2R cells).

  • Radiolabeled this compound analog (e.g., 177Lu-labeled)

  • Anesthetic for mice (e.g., isoflurane)

  • Syringes for intravenous injection

  • Dissection tools

  • Gamma counter and analytical balance

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled this compound analog (e.g., 2-4 MBq) into the tail vein of each mouse (n=4 per time point).

  • At predetermined time points post-injection (p.i.) (e.g., 1, 4, 24, and 72 hours), euthanize a cohort of mice.

  • Dissect and collect relevant organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample and in injection standards using a gamma counter.

  • Calculate the uptake in each organ/tissue as the percentage of the injected dose per gram of tissue (%ID/g).

  • To demonstrate receptor specificity, a blocking experiment can be performed by co-injecting a large excess of unlabeled this compound analog with the radiolabeled compound.

Conclusion

The development of this compound analogs for PRRT is a rapidly advancing field with the potential to offer a new therapeutic option for patients with CCK2R-expressing cancers. The protocols and data presented here provide a framework for the preclinical evaluation of these promising agents. Continued research focusing on improving in vivo stability, optimizing tumor-to-kidney ratios, and understanding the underlying radiobiology will be critical for the successful clinical translation of this targeted therapy.

References

Application Notes and Protocols: SPECT/CT Imaging with Technetium-99m Labeled Minigastrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Technetium-99m (99mTc) labeled minigastrin analogues for Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging. This compound analogues are promising radiopharmaceuticals for the diagnosis, staging, and monitoring of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors.[1][2] The favorable physical properties of 99mTc, including its 6-hour half-life and 140 keV gamma emission, make it ideal for clinical SPECT imaging.[3] This document outlines the underlying signaling pathway, detailed experimental protocols, and expected biodistribution of 99mTc-labeled this compound analogues.

Cholecystokinin-2 Receptor (CCK2R) Signaling Pathway

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[4][5] Upon binding of its ligands, such as gastrin or cholecystokinin (CCK), the CCK2R activates several intracellular signaling cascades. These pathways are primarily coupled through Gq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC). Downstream signaling involves the activation of pathways such as the MAPK/ERK and PI3K/Akt cascades, which are critical for cell proliferation, differentiation, and survival. The Src tyrosine kinase is also implicated in CCK2R-mediated signaling. The overexpression of CCK2R in certain cancers makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCK2R CCK2R This compound->CCK2R Binds Gq_protein Gq CCK2R->Gq_protein Activates Src Src CCK2R->Src Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Src->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates Proliferation_Survival Cell Proliferation & Survival MAPK_ERK->Proliferation_Survival PI3K_Akt->Proliferation_Survival

Caption: CCK2R signaling cascade upon this compound binding.

Experimental Protocols

Radiolabeling of this compound Analogues with Technetium-99m

This protocol describes the labeling of this compound analogues, such as those conjugated with hydrazinonicotinic acid (HYNIC) or a tetraamine chelator, with 99mTc.

Materials:

  • This compound analogue conjugate (e.g., HYNIC-minigastrin)

  • 99mTc-pertechnetate (99mTcO4-) eluate from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2·2H2O) solution

  • Coligand solution (e.g., Tricine, EDDA) for HYNIC-based labeling

  • Sodium phosphate buffer (0.5 M, pH 11.5-12) for tetraamine-based labeling

  • Citrate solution (0.1 M) for tetraamine-based labeling

  • Hydrochloric acid (1 M)

  • Saline solution (0.9% NaCl)

  • ITLC-SG strips or equivalent for quality control

  • Radio-HPLC system for purity analysis

Protocol for HYNIC-based Labeling:

  • To a sterile vial, add the HYNIC-minigastrin analogue.

  • Add the coligand solution (e.g., Tricine).

  • Add the required activity of 99mTcO4- eluate.

  • Add a freshly prepared solution of stannous chloride.

  • Incubate the reaction mixture at room temperature or as optimized for the specific analogue.

  • Perform quality control using ITLC-SG to determine radiochemical purity. The mobile phase will depend on the specific analogue and impurities.

  • For higher accuracy, analyze the radiochemical purity using a radio-HPLC system.

Protocol for Tetraamine-based Labeling:

  • In an Eppendorf vial, transfer the 99mTcO4- eluate (370–740 MBq in 420 µL).

  • Add 50 µL of 0.5 M Na2HPO4 buffer (pH 11.5–12).

  • Add 5 µL of 0.1 M citrate solution.

  • Add 15 µL of a 10-3 M stock solution of the tetraamine-minigastrin conjugate (15 nmol).

  • Add 15 µL of a freshly prepared solution of SnCl2·2H2O in ethanol (30 µg, 157 nmol).

  • Incubate the mixture for 30 minutes at room temperature.

  • Adjust the pH of the final solution to 7.4 by adding 1 M HCl.

  • Determine the radiochemical purity using radio-HPLC, aiming for >98% purity.

Radiolabeling_Workflow Start Start Combine_Reagents Combine ⁹⁹ᵐTcO₄⁻, This compound Conjugate, Buffer, & Reducing Agent Start->Combine_Reagents Incubation Incubate at Room Temperature Combine_Reagents->Incubation pH_Adjustment Adjust pH to 7.4 Incubation->pH_Adjustment Quality_Control Radiochemical Purity > 98%? pH_Adjustment->Quality_Control Purification Purify via HPLC Quality_Control->Purification No Final_Product ⁹⁹ᵐTc-Minigastrin Quality_Control->Final_Product Yes Purification->Quality_Control End End Final_Product->End SPECT_CT_Workflow Start Start Tumor_Implantation Implant CCK2R+ Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumor Growth (10-14 days) Tumor_Implantation->Tumor_Growth Radiotracer_Injection Inject ⁹⁹ᵐTc-Minigastrin via Tail Vein Tumor_Growth->Radiotracer_Injection Anesthesia Anesthetize Mouse Radiotracer_Injection->Anesthesia Positioning Position Mouse in SPECT/CT Scanner Anesthesia->Positioning SPECT_Acquisition Acquire SPECT Data Positioning->SPECT_Acquisition CT_Acquisition Acquire Low-Dose CT Data SPECT_Acquisition->CT_Acquisition Image_Reconstruction Reconstruct & Fuse SPECT and CT Images CT_Acquisition->Image_Reconstruction Data_Analysis Analyze Biodistribution & Tumor Uptake Image_Reconstruction->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Clinical Preparation of Radiolabeled Minigastrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled minigastrin analogues are a promising class of radiopharmaceuticals for the diagnosis and therapy of tumors expressing the cholecystokinin-2 (CCK2) receptor.[1][2][3] The CCK2 receptor is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer, and ovarian cancer.[1] The development of stable, easy-to-use kit formulations for the radiolabeling of this compound analogues is crucial for their widespread clinical application.[2] These kits provide a standardized and reproducible method for the on-site preparation of the radiopharmaceutical in a clinical setting, ensuring high radiochemical purity and stability.

This document provides detailed application notes and protocols for the formulation of kits for the clinical preparation of radiolabeled this compound, with a focus on DOTA-conjugated peptides for labeling with trivalent radiometals such as Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of radiolabeled this compound and the experimental workflow for kit formulation and quality control.

Radiolabeled this compound Workflow cluster_0 Kit Preparation cluster_1 Radiolabeling cluster_2 Quality Control Peptide Synthesis Peptide Synthesis Kit Formulation Kit Formulation Peptide Synthesis->Kit Formulation Lyophilization Lyophilization Kit Formulation->Lyophilization Sterilization Sterilization Lyophilization->Sterilization Lyophilized Kit Lyophilized Kit Sterilization->Lyophilized Kit Add Radionuclide Add Radionuclide Lyophilized Kit->Add Radionuclide Incubation Incubation Add Radionuclide->Incubation Radiolabeled this compound Radiolabeled this compound Incubation->Radiolabeled this compound Radiochemical Purity (HPLC) Radiochemical Purity (HPLC) Radiolabeled this compound->Radiochemical Purity (HPLC) Sterility Testing Sterility Testing Radiochemical Purity (HPLC)->Sterility Testing Endotoxin Testing Endotoxin Testing Sterility Testing->Endotoxin Testing Final Product Release Final Product Release Endotoxin Testing->Final Product Release

Caption: Experimental workflow for kit preparation, radiolabeling, and quality control of radiolabeled this compound.

Kit Formulation and Radiolabeling Protocols

Materials and Reagents
  • DOTA-conjugated this compound analogue (e.g., CP04, DOTA-cyclo-MG1/2)

  • Ascorbic acid

  • Gentisic acid

  • L-methionine

  • Sodium hydroxide (NaOH)

  • Water for injection

  • Radionuclide (e.g., ¹¹¹InCl₃, ¹⁷⁷LuCl₃, ⁶⁸GaCl₃)

  • Sterile, pyrogen-free vials and stoppers

Kit Composition

The composition of the lyophilized kits can be optimized for specific this compound analogues and radionuclides. The following tables summarize typical kit formulations described in the literature.

Table 1: Example Kit Formulations for Radiolabeled this compound Analogues

ComponentDOTA-cyclo-MG1/2 KitCP04 Kit (10 µg)CP04 Kit (50 µg)
Peptide50 µg10 µg50 µg
Ascorbic Acid25 mg25 mg25 mg
Gentisic Acid0.53 mg0.5 mg0.5 mg
L-methionine5.2 mg5 mg5 mg
Protocol for Kit Preparation (Lyophilized)
  • Solution Preparation: Prepare a bulk solution by dissolving the peptide, ascorbic acid, gentisic acid, and L-methionine in water for injection.

  • pH Adjustment: Adjust the pH of the solution to approximately 4.5 using sodium hydroxide.

  • Aseptic Filling: Aseptically dispense the final solution into sterile vials.

  • Lyophilization: Freeze-dry the vials to obtain a stable, lyophilized powder.

  • Sealing: Securely seal the vials with sterile stoppers and aluminum caps.

Protocol for Radiolabeling
  • Reconstitution: Add the desired amount of radionuclide in a suitable buffer (e.g., diluted HCl) to the lyophilized kit vial. For example, approximately 2 GBq of ¹⁷⁷LuCl₃ in 1 mL of diluted HCl can be used. For ¹¹¹In-CP04, 200-250 MBq of ¹¹¹InCl₃ is used.

  • Incubation: Incubate the vial at a specific temperature for a defined period. Typical conditions are 80-95°C for 15-25 minutes.

  • Cooling: Allow the vial to cool to room temperature before quality control and administration.

Table 2: Radiolabeling Conditions and Performance

This compound AnalogueRadionuclideIncubation TemperatureIncubation TimeRadiochemical Purity (RCP)
DOTA-cyclo-MG1¹⁷⁷Lu80°C15 min>99%
DOTA-cyclo-MG2¹⁷⁷Lu80°C25 min>99%
CP04¹¹¹In90°C15 min>94%
DOTA-MGS5⁶⁸GaNot specified (automated synthesis)Not specified>91%

Quality Control

A comprehensive quality control process is essential to ensure the safety and efficacy of the final radiolabeled product.

Quality Control Workflow Radiolabeled Product Radiolabeled Product Appearance Appearance Radiolabeled Product->Appearance pH pH Radiolabeled Product->pH Radiochemical Purity (HPLC) Radiochemical Purity (HPLC) Radiolabeled Product->Radiochemical Purity (HPLC) Radionuclidic Purity Radionuclidic Purity Radiolabeled Product->Radionuclidic Purity Sterility Sterility Radiolabeled Product->Sterility Bacterial Endotoxins Bacterial Endotoxins Radiolabeled Product->Bacterial Endotoxins Identity Identity Radiochemical Purity (HPLC)->Identity Impurities Impurities Radiochemical Purity (HPLC)->Impurities

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Metabolic Stability of Linear Minigastrin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metabolic stability of linear minigastrin analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the metabolic stability of linear this compound analogues?

A1: Linear this compound (MG) analogues are highly susceptible to enzymatic degradation in the body, which significantly limits their clinical applicability.[1][2][3] The primary challenges include:

  • Proteolytic Cleavage: Peptide bonds are vulnerable to cleavage by various proteases present in blood, plasma, and tissues.[4][5]

  • Short Half-Life: Rapid degradation leads to a short biological half-life, reducing the time the analogue can interact with its target, the cholecystokinin-2 receptor (CCK2R).

  • High Kidney Uptake: Certain sequences, like the N-terminal penta-Glu motif in early analogues, can lead to high kidney retention, which is problematic for radiopharmaceutical applications.

  • Chemical Instability: Beyond enzymatic degradation, peptides can undergo chemical modifications like oxidation, particularly of methionine residues.

Q2: What are the most effective strategies to improve the metabolic stability of linear this compound analogues?

A2: Several strategies have been successfully employed to enhance the stability of linear MG analogues:

  • Amino Acid Substitution: Replacing natural L-amino acids with unnatural ones, such as D-amino acids or N-methylated amino acids, can hinder protease recognition and cleavage. The inclusion of proline at specific positions has also been shown to increase conformational rigidity and enzymatic stability.

  • Backbone Modification: Altering the peptide backbone, for instance by replacing amide bonds with 1,2,3-triazoles, can create metabolically stable bioisosteres.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can shield the peptide from enzymatic attack and reduce renal filtration, thereby prolonging its half-life.

  • Formulation Optimization: Adjusting the pH, using appropriate buffer systems, and including stabilizing excipients can reduce the rate of chemical degradation in aqueous solutions.

  • Cyclization: While the focus is on linear analogues, cyclization is a well-established method for increasing peptide stability by making the structure more rigid and less accessible to proteases.

Q3: How does the introduction of proline improve the stability of this compound analogues?

A3: The incorporation of proline into the peptide sequence of this compound analogues enhances metabolic stability primarily through conformational effects. The cyclic nature of proline's side chain introduces a rigid bend in the peptide backbone. This increased rigidity is thought to make the peptide a poorer substrate for degradative enzymes, similar to the stability observed in naturally cyclic peptides. Studies have shown that substituting amino acids like alanine or glycine with proline can significantly increase resistance to enzymatic degradation without negatively impacting receptor affinity.

Troubleshooting Guide

Problem 1: My novel this compound analogue shows rapid degradation in human serum in vitro.

  • Possible Cause: The analogue contains sequences that are highly susceptible to cleavage by serum proteases.

  • Troubleshooting Steps:

    • Identify Cleavage Sites: Use mass spectrometry (MS) to analyze the degradation products and pinpoint the exact locations of enzymatic cleavage.

    • Site-Specific Modifications:

      • Substitute the amino acids at the cleavage sites with D-amino acids or N-methylated amino acids to block protease activity.

      • Introduce proline at or near the cleavage sites to induce a conformationally rigid structure that is less favorable for enzyme binding.

    • Terminal Modifications: Cap the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) to protect against exopeptidases.

    • Incorporate a Stabilizing Linker: The addition of a linker, such as one composed of D-amino acids, can improve stability.

Problem 2: The modified analogue has improved stability but shows reduced receptor binding affinity.

  • Possible Cause: The modifications made to enhance stability have altered the conformation of the receptor-binding domain.

  • Troubleshooting Steps:

    • Conservative Substitutions: When substituting amino acids, choose options that preserve the key physicochemical properties (e.g., charge, hydrophobicity) of the original residue if it is crucial for receptor interaction.

    • Positional Scanning: If a modification at one position reduces affinity, test the same modification at other non-critical positions within the peptide sequence.

    • Maintain Key Residues: Ensure that the core amino acid sequence responsible for CCK2R binding (typically the C-terminal tetrapeptide) is not altered in a way that prevents interaction.

    • Computational Modeling: Use molecular modeling to predict how different modifications might affect the peptide's three-dimensional structure and its interaction with the CCK2R.

Problem 3: In vivo studies show high uptake of my radiolabeled analogue in the kidneys.

  • Possible Cause: The peptide sequence contains motifs that lead to high renal accumulation. For early this compound analogues, a penta-glutamic acid sequence was identified as a major contributor to kidney retention.

  • Troubleshooting Steps:

    • Sequence Analysis: Examine the amino acid sequence for highly charged regions, particularly stretches of acidic amino acids.

    • Modify the N-terminus: Replace the problematic sequence with a neutral or different charged linker. For instance, substituting a penta-Glu sequence with a penta-DGlu sequence has been shown to be effective.

    • Linker Modification: Increasing the length of a linker or using linkers composed of non-ionic D-amino acids can also reduce kidney retention while improving metabolic stability.

Quantitative Data on Analogue Stability

The following tables summarize the stability of various DOTA-conjugated this compound analogues in different media.

Table 1: In Vitro Stability of 111In-Labeled this compound Analogues

AnalogueMediumTime Point% Intact RadiopeptideReference
[111In]In-1Human Serum24 h≥97%
[111In]In-2Human Serum24 h≥97%
[111In]In-3Human Serum24 h≥97%
[111In]In-DOTA-[Phe8]MGS5Human Serum24 h54.0 ± 0.8%
[111In]In-DOTA-[2Nal8]MGS5Human Serum24 h>90%

Table 2: In Vivo Stability of Radiolabeled this compound Analogues in BALB/c Mice

AnalogueTissueTime Point (p.i.)% Intact RadiopeptideReference
[111In]In-1Blood10 min80.0 ± 5.2%
[111In]In-2Blood10 min82.3 ± 1.8%
[111In]In-1Kidney10 min23.4 ± 4.2%
[111In]In-2Kidney10 min30.2 ± 0.5%
[177Lu]Lu-2Blood60 min79.1%
[177Lu]Lu-2Liver60 min74.5%
[177Lu]Lu-2Kidney60 min11.0%

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines the steps to assess the stability of a radiolabeled this compound analogue in human serum.

  • Preparation:

    • Thaw a vial of human serum at 37°C.

    • Radiolabel the this compound analogue with a suitable radionuclide (e.g., 111In, 177Lu) according to standard procedures.

    • Purify the radiolabeled peptide using methods like HPLC to ensure high radiochemical purity.

  • Incubation:

    • Add approximately 100 µL of the purified radiolabeled peptide solution to 900 µL of human serum in a microcentrifuge tube.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 1h, 4h, 24h), take an aliquot of the incubation mixture.

  • Protein Precipitation:

    • To the aliquot, add an equal volume of a precipitation agent like acetonitrile or a mixture of organic solvents to precipitate the serum proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the radiolabeled peptide and its metabolites.

    • Analyze the supernatant using radio-HPLC with a suitable column (e.g., C18) and a gradient elution method.

    • The percentage of intact radiopeptide is determined by integrating the area of the peak corresponding to the intact peptide and dividing it by the total integrated area of all radioactive peaks.

Protocol 2: In Vivo Metabolic Stability Assay in Mice

This protocol describes how to evaluate the stability of a radiolabeled this compound analogue in vivo.

  • Animal Preparation:

    • Use healthy BALB/c mice for the study.

    • Ensure all animal procedures are in accordance with institutional guidelines.

  • Injection:

    • Inject a defined amount of the radiolabeled this compound analogue (e.g., 10-20 pmol in saline) into the tail vein of the mice.

  • Sample Collection:

    • At specific time points post-injection (p.i.), such as 10, 30, and 60 minutes, euthanize the mice.

    • Immediately collect blood samples via cardiac puncture.

    • Collect tissues of interest, such as kidneys and liver, as well as urine from the bladder.

  • Sample Processing:

    • For blood samples, add a protease inhibitor cocktail and centrifuge to obtain plasma.

    • For tissue samples, homogenize them in a suitable buffer.

    • Process the plasma and tissue homogenates by adding a precipitation agent (e.g., ethanol or acetonitrile) to remove proteins, followed by centrifugation.

  • Analysis:

    • Analyze the supernatant from the processed samples using radio-HPLC, as described in the in vitro protocol.

    • Quantify the percentage of intact radiopeptide in each sample to determine the in vivo stability.

Visualizations

Strategies to Enhance Metabolic Stability of Linear Peptides cluster_strategies Stabilization Strategies cluster_examples Specific Examples Amino Acid Substitution Amino Acid Substitution D-Amino Acids D-Amino Acids Amino Acid Substitution->D-Amino Acids N-Methylation N-Methylation Amino Acid Substitution->N-Methylation Proline Insertion Proline Insertion Amino Acid Substitution->Proline Insertion Backbone Modification Backbone Modification Triazole Insertion Triazole Insertion Backbone Modification->Triazole Insertion Terminal Modification Terminal Modification PEGylation PEGylation Terminal Modification->PEGylation Conformational Constraint Conformational Constraint Cyclization Cyclization Conformational Constraint->Cyclization Linear this compound Analogue Linear this compound Analogue Linear this compound Analogue->Amino Acid Substitution Linear this compound Analogue->Backbone Modification Linear this compound Analogue->Terminal Modification Linear this compound Analogue->Conformational Constraint

Caption: Overview of strategies to improve peptide stability.

Workflow for In Vitro Peptide Stability Assay A 1. Incubate Radiolabeled Peptide with Human Serum at 37°C B 2. Collect Aliquots at Different Time Points A->B C 3. Precipitate Proteins (e.g., with Acetonitrile) B->C D 4. Centrifuge to Separate Supernatant C->D E 5. Analyze Supernatant by Radio-HPLC D->E F 6. Quantify Percentage of Intact Peptide vs. Metabolites E->F

Caption: Experimental workflow for in vitro stability testing.

This compound Degradation and Stabilization Logic cluster_problem Problem cluster_solution Solution Linear Peptide Linear Peptide Protease Action Protease Action Linear Peptide->Protease Action Modification Modification Linear Peptide->Modification Apply Strategy Degradation Degradation Protease Action->Degradation Cleavage Steric Hindrance Steric Hindrance Modification->Steric Hindrance Conformational Rigidity Conformational Rigidity Modification->Conformational Rigidity Stable Analogue Stable Analogue Steric Hindrance->Stable Analogue Conformational Rigidity->Stable Analogue Stable Analogue->Protease Action Resists

References

Technical Support Center: Strategies to Reduce High Kidney Uptake of Radiolabeled Minigastrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high kidney uptake of radiolabeled minigastrin analogues during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is high kidney uptake a concern for radiolabeled this compound?

High kidney uptake of radiolabeled peptides, including this compound analogues, is a significant concern in both diagnostic imaging and peptide receptor radionuclide therapy (PRRT). For diagnostic purposes, high background radioactivity in the kidneys can obscure the detection of tumors in the abdominal region[1][2]. In PRRT, the kidneys are often the dose-limiting organs due to their sensitivity to radiation. Excessive accumulation of radioactivity can lead to nephrotoxicity, potentially causing radiation-induced kidney damage or failure[1][2]. Therefore, reducing renal uptake is crucial for improving the safety and efficacy of these radiopharmaceuticals.

Q2: What is the primary mechanism behind the high renal accumulation of radiolabeled this compound?

Radiolabeled this compound, being a small peptide, is filtered from the blood by the glomeruli in the kidneys. Subsequently, it is reabsorbed by the proximal tubular cells of the kidney cortex[3]. This reabsorption is primarily mediated by the endocytic receptors megalin and cubilin, which are highly expressed on the surface of these cells. Once internalized, the radiolabeled peptide is metabolized, and the radiometabolites can become trapped within the lysosome, leading to prolonged retention of radioactivity in the kidney. The presence of negatively charged amino acids, such as the pentaglutamic acid sequence in some this compound analogues, has been identified as a key contributor to this high renal uptake.

Q3: What are the main strategies to reduce kidney uptake of radiolabeled this compound?

There are several strategies that researchers can employ to mitigate high kidney uptake of radiolabeled this compound. These can be broadly categorized as:

  • Structural Modification of the Peptide: Altering the peptide's structure to reduce its affinity for renal reabsorption receptors. This includes modifying the amino acid sequence, such as deleting or replacing the poly-glutamate chain, or adding uncharged, hydrophilic linkers like polyethylene glycol (PEG).

  • Co-infusion of Competitive Inhibitors: Administering compounds that compete with the radiolabeled this compound for binding to the megalin/cubilin receptors. For negatively charged this compound analogues, co-infusion of polyglutamic acids has proven effective. Other agents like gelatin-based plasma expanders (e.g., Gelofusine) and albumin fragments have also been shown to reduce kidney uptake of various radiolabeled peptides.

  • Modification of Radiolabel and Chelator: Employing different radiolabels or incorporating cleavable linkers between the radionuclide and the peptide. These linkers can be enzymatically cleaved at the kidney brush border, releasing the radionuclide in a form that is more readily excreted in the urine.

Troubleshooting Guides

Problem: Persistently high kidney uptake despite implementing a reduction strategy.

Possible Cause Troubleshooting Steps
Suboptimal dose or timing of the competitive inhibitor. 1. Verify Dose: Ensure the dose of the co-infused agent (e.g., polyglutamic acid, Gelofusine) is within the effective range reported in the literature. Dose-response studies may be necessary to determine the optimal dose for your specific animal model and radiolabeled this compound analogue.2. Optimize Timing: The timing of the inhibitor's administration relative to the radiopharmaceutical injection is critical. Typically, inhibitors are administered a few minutes before the radiolabeled peptide to ensure they are present to compete for receptor binding. Review and optimize your injection schedule.3. Route of Administration: Confirm that the route of administration for the inhibitor (e.g., intravenous, intraperitoneal) is appropriate and consistent with established protocols.
Inadequate structural modification of the this compound analogue. 1. Assess Degree of Modification: If using PEGylation, the length and number of PEG chains can influence kidney uptake. A higher degree of PEGylation may be required.2. Evaluate Charge Distribution: The overall charge of the peptide is a key determinant of renal uptake. Ensure that modifications have sufficiently reduced the negative charge of the molecule.3. Confirm Purity and Integrity: Verify the purity and structural integrity of the synthesized this compound analogue to ensure that the intended modifications are present and that there are no impurities contributing to high kidney uptake.
Animal model-specific factors. 1. Species and Strain Differences: Be aware that the extent of kidney uptake and the effectiveness of reduction strategies can vary between different animal species (e.g., rats vs. mice) and even between different strains of the same species.2. Sex Differences: Some studies have reported gender-specific differences in the renal uptake of radiolabeled peptides. Ensure consistency in the sex of the animals used in your experiments or account for this variable in your analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on the reduction of kidney uptake of radiolabeled this compound and other peptides.

Table 1: Effect of Co-infusion of Inhibitors on Kidney Uptake (%ID/g)

Radiolabeled Peptide Animal Model Inhibitor Dose Control (%ID/g) With Inhibitor (%ID/g) % Reduction Reference
¹¹¹In-DTPA-dGlu¹-minigastrinNude MicePoly-L-glutamic acid (Glu₅)-~100~1090%
¹¹¹In-octreotideRatsGelofusine20 mg~25~1444%
¹¹¹In-octreotideMiceGelofusine4 mg~30~1550%
¹¹¹In-minigastrinRatsFRALB < 50 kDa5 mg~120~2083%
¹¹¹In-exendinRatsFRALB < 50 kDa5 mg~110~2082%

Table 2: Effect of Structural Modification on Kidney Uptake of Radiolabeled this compound Analogues (%ID/g)

This compound Analogue Modification Animal Model Time Point Kidney Uptake (%ID/g) Reference
[¹⁷⁷Lu]Lu-DOTA-rhCCK-18(D-γ-Glu)₈ linkerAR42J tumor-bearing mice24 h p.i.134 ± 18
[¹⁷⁷Lu]Lu-DOTA-rhCCK-70PEG₇ and PEG₃ linkersAR42J tumor-bearing mice24 h p.i.8.4 ± 0.8
[¹⁷⁷Lu]Lu-DOTA-rhCCK-91PEG₄ and PEG₃ linkersAR42J tumor-bearing mice24 h p.i.6.6 ± 0.5
¹¹¹In-DOTA-MG0Pentaglutamate sequenceAR42J tumor-bearing mice-High
¹¹¹In-DOTA-MG11Deletion of pentaglutamateAR42J tumor-bearing mice-Decreased by a factor of 20

Experimental Protocols

1. Co-infusion of Polyglutamic Acid to Reduce Kidney Uptake of ¹¹¹In-DTPA-dGlu¹-minigastrin in Nude Mice

  • Animal Model: TT (human medullary carcinoma cells)-bearing nu/nu mice.

  • Radiopharmaceutical: ¹¹¹In-Diethylenetriaminepentaacetic acid dGlu¹-minigastrin ((¹¹¹In-DTPA-dGlu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂)).

  • Inhibitor: Poly-L-glutamic acids of different chain lengths (Glu₁, Glu₂, Glu₃, Glu₄, Glu₅).

  • Procedure:

    • Mice receive an intraperitoneal injection of the polyglutamic acid solution.

    • Shortly after, the mice are injected with the radiolabeled this compound analogue.

    • At a predetermined time point (e.g., 24 hours post-injection), the animals are euthanized.

    • Organs of interest (kidneys, tumor, liver, etc.) are dissected, weighed, and the radioactivity is measured using a gamma counter.

    • The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

  • Key Finding: A significant reduction in kidney uptake (up to 90%) was observed with a chain length of 5 or more glutamic acids, with no significant effect on tumor uptake.

2. Co-infusion of Gelofusine to Reduce Kidney Uptake of ¹¹¹In-octreotide in Rats and Mice

  • Animal Models: Wistar rats and BALB/c mice.

  • Radiopharmaceutical: ¹¹¹In-octreotide.

  • Inhibitor: Gelofusine (a gelatin-based plasma expander).

  • Procedure:

    • A bolus injection of Gelofusine is administered intravenously via the tail vein. The dose is typically 20 mg for rats and 4 mg for mice.

    • Within 2-5 minutes of the Gelofusine injection, the ¹¹¹In-octreotide is injected intravenously.

    • Animals are euthanized at a specified time point (e.g., 20 hours post-injection).

    • Organs are dissected, weighed, and radioactivity is measured in a gamma counter to determine the %ID/g.

  • Key Finding: Gelofusine significantly reduced the kidney uptake of ¹¹¹In-octreotide in both rats and mice, with an efficacy comparable to that of lysine co-infusion.

3. Synthesis and Evaluation of PEGylated this compound Analogues

  • Objective: To reduce kidney uptake by replacing negatively charged D-glutamic acid linkers with uncharged, hydrophilic polyethylene glycol (PEG) linkers.

  • Synthesis:

    • Peptide synthesis is typically performed using standard fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) protocols.

    • PEG linkers of various lengths (e.g., PEG₄, PEG₇, PEG₁₁) are incorporated into the peptide sequence during synthesis to replace the poly-D-γ-glutamate linker section.

    • The synthesized peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Evaluation:

    • The purified PEGylated this compound analogues are radiolabeled with a suitable radionuclide (e.g., ¹⁷⁷Lu).

    • In vitro characterization includes assessing receptor affinity and lipophilicity.

    • In vivo biodistribution studies are performed in tumor-bearing mice to evaluate tumor uptake and kidney retention at various time points post-injection.

  • Key Finding: Substitution of the negatively charged (D-γ-Glu)₈ linker with PEG moieties led to a significant decrease in kidney activity levels.

Visualizations

Renal_Uptake_Pathway cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_cell cluster_urine Urine Radiolabeled_this compound Radiolabeled This compound Glomerulus Glomerular Filtration Radiolabeled_this compound->Glomerulus 1. Filtration Megalin_Cubilin Megalin/Cubilin Receptors Glomerulus->Megalin_Cubilin 2. Reabsorption Proximal_Tubule_Cell Proximal Tubule Cell Endosome Endosome Megalin_Cubilin->Endosome 3. Endocytosis Lysosome Lysosome Endosome->Lysosome 4. Trafficking Trapped_Metabolites Trapped Radiolabeled Metabolites Lysosome->Trapped_Metabolites 5. Metabolism & Retention Cleavable_Linker_point Excretion Excretion Structural_Mod Structural Modification Radiola_Minigastrin_mod Co_infusion Co-infusion of Inhibitors Co_infusion->Megalin_Cubilin Competes for Binding Cleavable_Linker Cleavable Linker Radiola_Minigastrin_mod->Megalin_Cubilin Reduces Affinity Cleavable_Linker_point->Excretion Promotes Excretion Experimental_Workflow Start Start: High Kidney Uptake Observed Strategy_Selection Select Reduction Strategy Start->Strategy_Selection Peptide_Mod Structural Peptide Modification (e.g., PEGylation) Strategy_Selection->Peptide_Mod Structural Co_infusion Co-infusion of Inhibitor (e.g., Polyglutamic Acid) Strategy_Selection->Co_infusion Pharmacological Radiolabel_Mod Radiolabel/Linker Modification Strategy_Selection->Radiolabel_Mod Radiochemical Synthesis_Labeling Synthesize/Radiolabel Modified Peptide Peptide_Mod->Synthesis_Labeling Inhibitor_Prep Prepare Inhibitor Solution Co_infusion->Inhibitor_Prep Radiolabel_Mod->Synthesis_Labeling Biodistribution Perform In Vivo Biodistribution Study Synthesis_Labeling->Biodistribution Inhibitor_Prep->Biodistribution Animal_Model Prepare Animal Model (e.g., Tumor Xenograft) Animal_Model->Biodistribution Data_Analysis Analyze Data: Calculate %ID/g Biodistribution->Data_Analysis Evaluation Evaluate Efficacy: Compare to Control Data_Analysis->Evaluation Success Successful Reduction: Proceed with Further Studies Evaluation->Success Effective Optimization Suboptimal Reduction: Optimize Strategy (Dose, Timing, etc.) Evaluation->Optimization Ineffective Optimization->Strategy_Selection Re-evaluate

References

Technical Support Center: Optimizing Radiolabeling of Minigastrin with Gallium-68

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the radiolabeling efficiency of Minigastrin with Gallium-68 (⁶⁸Ga).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling DOTA-conjugated this compound with ⁶⁸Ga?

A1: The optimal pH for radiolabeling DOTA-conjugated peptides like this compound with ⁶⁸Ga is generally between 3.5 and 4.5. A pH outside of this range can significantly decrease labeling efficiency due to the formation of ⁶⁸Ga-colloids at higher pH and competition with protons for the chelator at lower pH.

Q2: What is the recommended incubation temperature and time for the labeling reaction?

A2: For most DOTA-conjugated peptides, including this compound, heating is required to achieve high radiochemical purity. A common protocol involves incubation at 95°C for 15 minutes.[1] However, the optimal time and temperature can vary slightly depending on the specific this compound analog and the amount of precursor used.

Q3: How much this compound precursor should be used for labeling?

A3: The amount of precursor can influence both the radiochemical yield and the specific activity of the final product. Typically, for preclinical studies, amounts ranging from 10 to 50 µg of the DOTA-Minigastrin conjugate are used.[2] For clinical applications, the amount may be adjusted based on the desired specific activity and to minimize potential pharmacological effects.

Q4: What are ⁶⁸Ga-colloids and how can their formation be prevented?

A4: ⁶⁸Ga-colloids are insoluble species of Gallium-68, such as ⁶⁸Ga(OH)₃, that can form during the labeling procedure, particularly at a higher pH.[3][4] These colloids can lead to inaccurate biodistribution data, with increased uptake in the liver and spleen.[5] To prevent their formation, it is crucial to maintain the reaction pH within the optimal range (3.5-4.5). If colloids are formed, purification of the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is necessary.

Q5: How do metallic impurities affect the labeling efficiency?

A5: Metallic impurities, which can be present in the ⁶⁸Ga eluate from the generator, can compete with ⁶⁸Ga for the DOTA chelator, thereby reducing the radiolabeling yield. It is important to use a ⁶⁸Ge/⁶⁸Ga generator with low levels of metallic impurities and to perform regular quality control of the eluate.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (<95%)

This is one of the most common issues encountered during the radiolabeling process. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incorrect pH of the reaction mixture. Verify the pH of the final reaction mixture is between 3.5 and 4.5 using pH paper or a calibrated pH meter. Adjust with appropriate buffers (e.g., sodium acetate) as needed.
Suboptimal temperature or incubation time. Ensure the heating block is calibrated and maintains the target temperature (e.g., 95°C). Optimize the incubation time; for some systems, a longer incubation may be necessary.
Insufficient amount of this compound precursor. Increase the amount of the DOTA-Minigastrin conjugate. The optimal amount may need to be determined empirically for your specific setup.
Presence of competing metallic impurities in the ⁶⁸Ga eluate. Use a cation-exchange cartridge to purify the ⁶⁸Ga eluate before labeling. This can help remove interfering metal ions.
Degradation of the this compound precursor. Store the precursor according to the manufacturer's instructions (typically frozen and protected from light). Avoid repeated freeze-thaw cycles.
Issue 2: High Levels of ⁶⁸Ga-Colloids Detected During Quality Control

The presence of colloids can significantly impact the in vivo behavior of the radiolabeled peptide.

Potential Cause Recommended Solution
pH of the reaction mixture is too high. Carefully control the pH to be within the 3.5-4.5 range. Use a reliable buffer system.
Inadequate mixing of reagents. Ensure thorough mixing of the ⁶⁸Ga eluate, buffer, and precursor solution to maintain a uniform pH throughout the reaction volume.
Low precursor concentration. At very high specific activities, the low concentration of the chelator may favor colloid formation. Consider adjusting the precursor amount.
Post-labeling purification is required. If colloid formation is unavoidable, purify the final product using a C18 SPE cartridge or RP-HPLC.

Experimental Protocols and Data

Table 1: Impact of Reaction Parameters on Radiolabeling Efficiency of DOTA-Peptides
ParameterConditionEffect on Labeling EfficiencyReference
pH < 3.0Decreased efficiency due to proton competitionGeneral Knowledge
3.5 - 4.5Optimal Range
> 5.0Decreased efficiency due to colloid formation
Temperature Room TempVery low to no labeling for DOTA-conjugatesGeneral Knowledge
90-95°COptimal for most DOTA-peptides
Precursor Amount Low (e.g., < 5 µg)May lead to lower radiochemical yield at high ⁶⁸Ga activityGeneral Knowledge
High (e.g., > 50 µg)Generally high yield, but lower specific activity
Protocol: Manual Radiolabeling of DOTA-Minigastrin with ⁶⁸Ga

This protocol is a general guideline and may require optimization for specific this compound analogs and local laboratory conditions.

Materials:

  • DOTA-Minigastrin precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (e.g., 1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block calibrated to 95°C

  • Quality control supplies (e.g., ITLC strips, HPLC system)

  • C18 SPE cartridge for purification (optional)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in HCl.

  • In a sterile reaction vial, add the required volume of sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.5.

  • Add the desired amount of DOTA-Minigastrin precursor to the buffered solution.

  • Add the ⁶⁸Ga eluate to the vial containing the buffer and precursor.

  • Gently mix the reaction solution.

  • Incubate the reaction vial in a heating block at 95°C for 15 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control to determine radiochemical purity and the percentage of colloids.

  • (Optional) If purification is required, condition a C18 SPE cartridge, load the reaction mixture, wash with sterile water, and elute the labeled peptide with an ethanol/water mixture.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control & Purification Ga68_Elution ⁶⁸Ga Elution from Generator Mixing Combine Reagents in Vial Ga68_Elution->Mixing Reagent_Prep Prepare Buffer and Precursor Reagent_Prep->Mixing Incubation Incubate at 95°C Mixing->Incubation QC Perform Quality Control (ITLC/HPLC) Incubation->QC Purification Purify via SPE/HPLC (if needed) QC->Purification RCP < 95% or Colloids > 2% Final_Product Final ⁶⁸Ga-Minigastrin Product QC->Final_Product RCP ≥ 95% Purification->Final_Product

Caption: Experimental workflow for ⁶⁸Ga-Minigastrin radiolabeling.

Troubleshooting_Low_Yield Start Low Radiochemical Yield (<95%) Check_pH Is pH between 3.5 and 4.5? Start->Check_pH Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Temp_Time Is Temperature/Time Optimal? Check_pH->Check_Temp_Time Yes Adjust_pH->Start Adjust_Temp_Time Optimize Incubation Conditions Check_Temp_Time->Adjust_Temp_Time No Check_Precursor Is Precursor Amount Sufficient? Check_Temp_Time->Check_Precursor Yes Adjust_Temp_Time->Start Increase_Precursor Increase Precursor Amount Check_Precursor->Increase_Precursor No Check_Impurities Suspect Metallic Impurities? Check_Precursor->Check_Impurities Yes Increase_Precursor->Start Purify_Eluate Purify ⁶⁸Ga Eluate Check_Impurities->Purify_Eluate Yes Success High Radiochemical Yield Check_Impurities->Success No Purify_Eluate->Start

Caption: Troubleshooting decision tree for low radiochemical yield.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ga68 ⁶⁸Ga³⁺ Labeled_Peptide [⁶⁸Ga]Ga-DOTA-Minigastrin Ga68->Labeled_Peptide DOTA_MG DOTA-Minigastrin DOTA_MG->Labeled_Peptide Heat Heat (95°C) Heat->Labeled_Peptide Buffer Buffer (pH 3.5-4.5) Buffer->Labeled_Peptide

Caption: Chemical relationship in ⁶⁸Ga-DOTA-Minigastrin labeling.

References

Troubleshooting low tumor uptake in Minigastrin-based imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with minigastrin-based imaging agents.

Troubleshooting Guide: Low Tumor Uptake

This guide addresses common issues leading to suboptimal tumor visualization and provides actionable solutions.

Question: We are observing significantly lower than expected tumor uptake with our radiolabeled this compound analog. What are the potential causes and how can we troubleshoot this?

Answer: Low tumor uptake in this compound-based imaging can stem from several factors, ranging from the characteristics of the imaging agent itself to the biological specifics of the tumor model. Below is a step-by-step guide to help you identify and resolve the issue.

Issues Related to the Radiopharmaceutical

Potential Cause:

  • Poor Radiochemical Purity: The presence of unbound radionuclide or impurities can lead to high background signal and low specific uptake in the tumor.

  • Low Molar Activity: Insufficient molar activity might result in saturation of the cholecystokinin-2 receptors (CCK2R) with non-radiolabeled peptide, preventing the uptake of the radiolabeled tracer.

  • In Vitro Instability: The radiopharmaceutical may not be stable in the formulation or biological fluids, leading to degradation before reaching the target.

Troubleshooting Steps:

  • Verify Radiochemical Purity: Always perform quality control of your radiolabeled peptide using methods like radio-HPLC before in vivo studies. A radiochemical purity of ≥95% is generally required.[1]

  • Optimize Molar Activity: For biodistribution studies, higher apparent molar activities are often necessary. For instance, molar activities of approximately 10 GBq/µmole for indium-111 and 25 GBq/µmole for gallium-68/lutetium-177 have been used successfully.[2]

  • Assess In Vitro Stability: Incubate the radiolabeled peptide in human serum or plasma and analyze its integrity over time using radio-HPLC.[2] Some analogs show high stability with >90% intact radiopeptide after 24 hours of incubation.[2]

Issues Related to In Vivo Behavior

Potential Cause:

  • Rapid Enzymatic Degradation: this compound analogs can be susceptible to enzymatic degradation in vivo, reducing the amount of intact peptide that reaches the tumor.[3]

  • Unfavorable Pharmacokinetics: The radiopharmaceutical might be cleared too rapidly from circulation or exhibit high uptake in non-target organs like the kidneys and liver, reducing its bioavailability for tumor targeting.

Troubleshooting Steps:

  • Evaluate In Vivo Stability: Analyze blood and urine samples from animals at different time points post-injection to determine the percentage of intact radiolabeled peptide.

  • Consider Co-injection with Enzyme Inhibitors: The use of protease inhibitors like phosphoramidon can increase the in vivo stability of less stable this compound analogs, leading to significantly enhanced tumor uptake.

  • Review the Chelator and Radiometal Combination: The choice of chelator (e.g., DOTA, NOTA, NODAGA) and radiometal (e.g., 68Ga, 111In, 177Lu, 64Cu) can influence the biodistribution profile. For example, 64Cu-labeled peptides have shown higher liver uptake, potentially due to dissociation of the radiometal from the chelator.

Issues Related to the Tumor Model

Potential Cause:

  • Low or Heterogeneous CCK2R Expression: The tumor cell line or xenograft model may have insufficient or variable expression of the CCK2R, the target for this compound.

  • Poor Tumor Vascularization and Perfusion: Inadequate blood supply to the tumor can limit the delivery of the imaging agent.

  • Presence of CCK2R Mutations: Somatic mutations in the CCK2R could potentially alter ligand binding and internalization.

Troubleshooting Steps:

  • Confirm CCK2R Expression: Verify the CCK2R expression level in your tumor model using techniques like immunohistochemistry (IHC), Western blot, or qRT-PCR. It's important to note that CCK2R expression can be present in various normal tissues as well.

  • Use a Negative Control: Employ a mock-transfected cell line or a tumor model known to be CCK2R-negative to assess non-specific uptake.

  • Perform Blocking Studies: Co-inject an excess of non-radiolabeled this compound to demonstrate receptor-specific uptake in the tumor. A reduction in tumor uptake by more than 50% typically confirms CCK2R-specific targeting.

Logical Troubleshooting Workflow

Here is a diagram illustrating a logical workflow for troubleshooting low tumor uptake.

TroubleshootingWorkflow Start Low Tumor Uptake Observed CheckPurity Verify Radiochemical Purity (≥95%) Start->CheckPurity CheckMolarActivity Assess Molar Activity CheckPurity->CheckMolarActivity CheckInVitroStability Evaluate In Vitro Stability CheckMolarActivity->CheckInVitroStability RadiopharmaceuticalOK Radiopharmaceutical QC Passed? CheckInVitroStability->RadiopharmaceuticalOK CheckInVivoStability Analyze In Vivo Stability (Blood/Urine) RadiopharmaceuticalOK->CheckInVivoStability Yes SolutionFound Problem Identified & Addressed RadiopharmaceuticalOK->SolutionFound No ConsiderInhibitors Consider Co-injection of Protease Inhibitors CheckInVivoStability->ConsiderInhibitors ReviewChelator Review Chelator/Radiometal Choice ConsiderInhibitors->ReviewChelator InVivoBehaviorOK In Vivo Behavior Optimized? ReviewChelator->InVivoBehaviorOK ConfirmCCK2R Confirm CCK2R Expression (IHC, WB) InVivoBehaviorOK->ConfirmCCK2R Yes InVivoBehaviorOK->SolutionFound No BlockingStudy Perform Blocking Study ConfirmCCK2R->BlockingStudy NegativeControl Use CCK2R-Negative Control BlockingStudy->NegativeControl TumorModelOK Tumor Model Validated? NegativeControl->TumorModelOK TumorModelOK->SolutionFound Yes ConsultExpert Consult Literature/Expert for Further Optimization TumorModelOK->ConsultExpert No CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Radiolabeled This compound Analog CCK2R CCK2R This compound->CCK2R Binding G_Protein Gq/11 G-Protein CCK2R->G_Protein Activation Internalization Receptor Internalization (Endocytosis) CCK2R->Internalization Phosphorylation & Arrestin Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Trapping Intracellular Trapping of Radiopharmaceutical Internalization->Trapping

References

Impact of N-terminal modifications on Minigastrin analog stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-terminal modifications on the stability of Minigastrin (MG) analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the N-terminal modification of this compound analogs important for their stability?

This compound analogs are promising therapeutic agents for targeting cholecystokinin-2 receptor (CCK2R) expressing cancers. However, their clinical applicability is often limited by their low enzymatic stability in vivo.[1][2] The N-terminus of peptides is susceptible to degradation by aminopeptidases present in serum and tissues. N-terminal modifications can shield the peptide from these enzymes, thereby increasing its half-life and improving its tumor-targeting properties.[3][4]

Q2: What are some common N-terminal modifications that have been shown to improve the stability of this compound analogs?

Several N-terminal modifications have been investigated to enhance the stability of this compound analogs. These include:

  • Proline Substitution: Introducing proline residues at different positions in the N-terminal sequence has been shown to significantly increase enzymatic stability both in vitro and in vivo without affecting the analog's affinity for the CCK2 receptor.[1]

  • Penta-DGlu Moiety: The addition of a penta-DGlu (D-glutamic acid) sequence to the N-terminus can enhance in vivo stability and tumor uptake. However, it may also lead to increased protein binding in human serum.

  • Hydrophilic Linkers: Replacing the N-terminal amino acids with a non-charged, hydrophilic linker can improve stability and reduce accumulation in non-target organs.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to the N-terminus, a process known as PEGylation, can protect the peptide from proteolytic degradation and reduce renal clearance by increasing its hydrodynamic radius. This modification can significantly extend the plasma half-life of the peptide.

  • Acetylation: N-terminal acetylation is a common strategy to protect peptides from aminopeptidases, thereby enhancing their stability in biological fluids.

Q3: How do N-terminal modifications affect the receptor binding affinity of this compound analogs?

Studies have shown that several N-terminal modifications, such as proline substitution, do not negatively impact the affinity of this compound analogs for the CCK2 receptor. The C-terminal region of this compound (Trp-Met-Asp-Phe-NH2) is crucial for receptor binding, and as long as modifications are confined to the N-terminus, the receptor affinity is often retained. However, it is essential to experimentally verify the receptor binding affinity for any newly modified analog.

Q4: What is the signaling pathway activated by this compound binding to the CCK2 receptor?

The CCK2 receptor is a G protein-coupled receptor (GPCR), primarily coupled to Gq proteins. Upon binding of a this compound analog, the receptor activates several downstream signaling cascades, including the phospholipase C (PLC)/Ca2+/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell proliferation and survival.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound Analog This compound->CCK2R Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Precipitation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution (e.g., 1 mg/mL) Incubate Incubate Peptide in Serum at 37°C Peptide_Stock->Incubate Serum_Prep Pre-warm Human Serum to 37°C Serum_Prep->Incubate Time_Points Collect Aliquots at Various Time Points (0, 0.5, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench Reaction with 10% TCA Time_Points->Quench Precipitate Precipitate Proteins (on ice) Quench->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by RP-HPLC Collect_Supernatant->HPLC_Analysis Data_Interpretation Quantify Peak Area & Calculate % Intact Peptide HPLC_Analysis->Data_Interpretation

References

Technical Support Center: Enhancing Tumor-to-Kidney Ratio of ¹⁷⁷Lu-DOTA-PP-F11N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the tumor-to-kidney ratio of ¹⁷⁷Lu-DOTA-PP-F11N.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using ¹⁷⁷Lu-DOTA-PP-F11N for targeted radionuclide therapy?

A1: A primary challenge with many radiolabeled peptides, including ¹⁷⁷Lu-DOTA-PP-F11N, is high uptake and retention in the kidneys.[1][2] This can lead to nephrotoxicity, which often becomes the dose-limiting factor in targeted radionuclide therapy, potentially reducing the therapeutic window.[2][3]

Q2: What are the main strategies to reduce kidney uptake of ¹⁷⁷Lu-DOTA-PP-F11N?

A2: Several strategies are employed to decrease renal accumulation of radiolabeled peptides. These include:

  • Co-infusion of competing compounds: Administering substances like positively charged amino acids (L-lysine and L-arginine) or plasma expanders such as succinylated gelatin (Gelofusine) can compete for reabsorption in the kidney tubules.[1]

  • Molecular design modification: Altering the physicochemical properties of the radioligand, for instance, by changing the chelator or introducing cleavable linkers, can influence its pharmacokinetic profile and reduce renal retention.

  • Use of protease inhibitors: For peptides susceptible to in vivo degradation, co-administration of protease inhibitors can enhance stability and tumor uptake.

Q3: How effective is the co-infusion of amino acids in reducing kidney uptake of ¹⁷⁷Lu-DOTA-PP-F11N?

A3: The co-infusion of L-lysine and L-arginine is a standard practice for kidney protection in targeted radionuclide therapy with agents like [¹⁷⁷Lu]Lu-DOTA-TATE. This method can reduce tubular reabsorption of the radiopeptide by approximately 40%. However, the effectiveness can vary depending on the specific radiolabeled peptide. For instance, while effective for somatostatin analogues, lysine infusion was found to be less effective for other peptides like minigastrin and exendin.

Q4: Did the co-administration of succinylated gelatin (SG) significantly improve the tumor-to-kidney dose ratio of ¹⁷⁷Lu-DOTA-PP-F11N in clinical studies?

A4: In a phase 0a clinical study involving patients with medullary thyroid carcinoma (MTC), the co-administration of succinylated gelatin (SG) did not result in a statistically significant improvement in the tumor-to-kidney dose ratio of ¹⁷⁷Lu-DOTA-PP-F11N. The median tumor-to-kidney dose ratio was 11.6 without SG and 13.0 with SG. Given the already low kidney uptake of ¹⁷⁷Lu-DOTA-PP-F11N, the study concluded that nephroprotection with SG may not be necessary and could expose patients to potential side effects.

Q5: Can modifying the peptide structure of ¹⁷⁷Lu-DOTA-PP-F11N enhance its tumor-to-kidney ratio?

A5: Yes, structural modifications have shown promise. For example, substituting amide bonds with more stable 1,2,3-triazoles in analogs of PP-F11N has led to increased tumor uptake, slower tumor washout, and improved tumor-to-kidney ratios in preclinical models. Another approach involves optimizing the linker sequence by reducing the number of negative charges, which has been shown to decrease kidney uptake while maintaining good tumor accumulation.

Troubleshooting Guides

Issue 1: High kidney uptake observed in preclinical biodistribution studies.

Possible Cause Troubleshooting Step
Inherent properties of the radiopharmaceutical 1. Introduce a co-infusion protocol: Administer a solution of L-lysine and L-arginine or succinylated gelatin prior to and during the injection of ¹⁷⁷Lu-DOTA-PP-F11N. 2. Modify the radioligand: Consider synthesizing analogs with altered linkers (e.g., cleavable linkers or those with fewer negative charges) or substituting amino acids to change the overall charge and steric properties of the molecule.
Suboptimal co-infusion protocol 1. Optimize timing and duration: The amino acid infusion should typically start 30 minutes to 2 hours before the radiopharmaceutical administration and continue for at least 3 to 6 hours after. 2. Adjust infusion rate: While standard rates are around 250 mL/hour, customization based on patient tolerance may be possible without significantly altering biodistribution.
In vivo instability of the peptide 1. Assess metabolic stability: Analyze urine and plasma samples to determine the extent of in vivo degradation. 2. Co-administer protease inhibitors: If degradation is confirmed, consider co-injecting protease inhibitors like phosphoramidon or thiorphan. However, note that for ¹⁷⁷Lu-DOTA-PP-F11N, this did not show a beneficial effect and in some cases even reduced tumor uptake.

Issue 2: Inconsistent or lower-than-expected tumor uptake.

Possible Cause Troubleshooting Step
Low in vivo stability 1. Evaluate stability: Perform in vitro stability assays in serum and against relevant enzymes. 2. Structural modification: Synthesize and evaluate more stable analogs, for instance, by substituting the methionine residue with norleucine, as in PP-F11N, or by incorporating non-natural amino acids or amide bond isosteres.
Suboptimal radiolabeling 1. Quality control: Ensure high radiochemical purity and specific activity of the final product.
Low receptor expression in the tumor model 1. Confirm receptor status: Verify the expression of the cholecystokinin-2 receptor (CCK2R) in the tumor model using methods like immunohistochemistry or in vitro receptor binding assays.

Data Presentation

Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PP-F11N in Patients with Medullary Thyroid Carcinoma

OrganMedian Absorbed Dose (Gy/GBq)Interquartile Range (IQR)
Tumor 0.880.85–1.04
Stomach 0.420.25–1.01
Kidneys 0.110.07–0.13
Bone Marrow 0.0280.026–0.034

Data from the Lumed Phase 0a Study.

Table 2: Tumor-to-Kidney Dose Ratios with and without Succinylated Gelatin (SG)

ConditionMedian Tumor-to-Kidney Dose RatioInterquartile Range (IQR)
Without SG 11.68.11–14.4
With SG 13.010.2–18.6

The difference between the two conditions was not statistically significant (P = 1.0).

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study in Tumor-Bearing Mice

  • Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) bearing xenografts of a human medullary thyroid carcinoma cell line (e.g., MZ-CRC-1) or another CCK2R-positive cell line.

  • Radiopharmaceutical Preparation: Prepare ¹⁷⁷Lu-DOTA-PP-F11N under sterile conditions and determine the radiochemical purity and specific activity.

  • Injection: Administer a defined amount of ¹⁷⁷Lu-DOTA-PP-F11N (e.g., 2-3 MBq, 100 pmol) via tail vein injection.

  • Co-infusion (if applicable): For kidney protection groups, co-administer an amino acid solution (e.g., L-lysine/L-arginine) or succinylated gelatin according to the specific experimental design.

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

  • Organ Harvesting: Dissect and collect tumors and relevant organs (kidneys, stomach, liver, spleen, blood, etc.).

  • Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ and determine the tumor-to-organ ratios.

Protocol 2: Competitive Binding Assay (IC₅₀ Determination)

  • Cell Culture: Culture a CCK2R-expressing cell line (e.g., AR42J) to confluence in appropriate well plates.

  • Ligand Preparation: Prepare serial dilutions of the non-radioactive ("cold") PP-F11N peptide.

  • Incubation: Co-incubate a constant concentration of ¹⁷⁷Lu-DOTA-PP-F11N with increasing concentrations of the cold peptide in the cell culture plates for a defined period (e.g., 3 hours at 37°C).

  • Washing: Wash the cells to remove unbound radioactivity.

  • Cell Lysis and Measurement: Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Visualizations

experimental_workflow Experimental Workflow for Biodistribution Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tumor Model Development (Xenografts) B Radiolabeling of ¹⁷⁷Lu-DOTA-PP-F11N A->B C Quality Control (Purity, Activity) B->C D Injection of Radiopharmaceutical C->D E Co-infusion of Protective Agents (Optional) D->E F Euthanasia at Defined Time Points D->F E->F G Organ Harvesting and Weighing F->G H Gamma Counting G->H I Data Calculation (%IA/g, Ratios) H->I

Caption: Workflow for preclinical biodistribution studies.

kidney_uptake_reduction Strategies to Reduce Kidney Uptake of Radi Peptides cluster_strategies Intervention Strategies A High Kidney Uptake of ¹⁷⁷Lu-DOTA-PP-F11N B Co-infusion of Amino Acids / Gelofusine A->B C Molecular Modification (Linker, Charge) A->C D Use of Protease Inhibitors A->D E Reduced Renal Reabsorption B->E F Altered Pharmacokinetics C->F G Increased In Vivo Stability D->G H Improved Tumor-to-Kidney Ratio E->H F->H G->H

Caption: Approaches to enhance the tumor-to-kidney ratio.

renal_uptake_pathway Mechanism of Renal Uptake and Retention cluster_intervention Points of Intervention A ¹⁷⁷Lu-DOTA-PP-F11N in Bloodstream B Glomerular Filtration in Kidney A->B C Proximal Tubule B->C D Tubular Reabsorption (Endocytosis via Megalin) C->D Uptake G Urine Excretion C->G Direct Excretion E Lysosomal Degradation D->E F Retention of Radiometabolites E->F H Amino Acid Co-infusion H->D Competition

Caption: Renal uptake mechanism and intervention point.

References

Addressing off-target accumulation of Minigastrin analogs in biodistribution studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Minigastrin (MG) analogs in biodistribution studies. This resource provides troubleshooting guides and answers to frequently asked questions regarding the common challenge of off-target accumulation.

Frequently Asked Questions (FAQs)

Q1: Why is high kidney uptake a common issue with this compound analogs? A1: High kidney accumulation is a significant challenge, particularly for radiolabeled peptides with a molecular weight below 60 kDa that undergo glomerular filtration[1]. For many early-generation this compound analogs, this high renal uptake was associated with the negatively charged N-terminal penta-glutamic acid (penta-Glu) motif[2][3]. The kidneys reabsorb peptides from the filtrate in the proximal tubules, a process that can be inhibited by co-administration of certain agents[1][4].

Q2: Besides the kidneys, which other organs show significant off-target accumulation? A2: Significant off-target accumulation is often observed in the stomach, which is expected due to the physiological expression of the cholecystokinin-2 receptor (CCK2R), the target of this compound analogs. Elevated uptake can also be seen in the liver and spleen.

Q3: What is the role of the CCK2 receptor (CCK2R) in off-target accumulation? A3: The CCK2R is the intended target for this compound analogs on tumor cells. However, CCK2R is also expressed in several normal tissues, most notably the stomach. This physiological expression leads to specific, receptor-mediated uptake in these healthy organs, contributing to the off-target signal. Studies have confirmed CCK2R expression in a wide range of normal and cancerous tissues.

Q4: Can the chemical structure of the this compound analog be modified to reduce kidney uptake? A4: Yes, several chemical modification strategies have proven effective. Removing or modifying the N-terminal penta-Glu sequence is a primary approach. Other successful strategies include substituting the charged glutamic acid residues with uncharged amino acids or incorporating polyethylene glycol (PEG) linkers to reduce the overall negative charge of the molecule. Introducing proline into the peptide sequence has also been explored to improve stability and biodistribution profiles.

Q5: What are co-injection strategies, and how do they reduce kidney uptake? A5: Co-injection strategies involve administering a "blocking" agent alongside the radiolabeled this compound analog to competitively inhibit its reabsorption in the kidney tubules. For negatively charged peptides like many this compound analogs, co-injection with polyglutamic acids (PGA) has been shown to significantly reduce renal uptake. For positively charged peptides, basic amino acids like lysine and arginine are used. Plasma expanders like Gelofusine have also been used to reduce the renal uptake of various radiolabeled peptides.

Troubleshooting Guides

This section addresses specific issues you may encounter during your biodistribution experiments.

Issue 1: Unexpectedly High and Persistent Kidney Radioactivity

dot

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control & Purification Peptide 1. DOTA-Analog (10-20 µg) Incubate 4. Mix and heat at 95°C for 15-20 min Peptide->Incubate Radiometal 2. Radiometal (¹⁷⁷LuCl₃ or ¹¹¹InCl₃) Radiometal->Incubate Buffer 3. Acetate/Gentisic Acid Buffer (pH 5) Buffer->Incubate HPLC 5. Analyze Radiochemical Purity (RCP) via analytical HPLC Incubate->HPLC Purify 6. Purify via Solid-Phase Extraction (SPE) to remove free radiometal HPLC->Purify If RCP ≥95% Final 7. Final Product for Injection (RCP ≥95%) Purify->Final CCK2R_Signaling cluster_cell MG This compound Analog (Radiolabeled) CCK2R CCK2 Receptor MG->CCK2R Binding Gq Gq Protein CCK2R->Gq Activation Internalization Receptor Internalization (Radioactivity Accumulation) CCK2R->Internalization Endocytosis Membrane Cell Membrane PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

References

Technical Support Center: Preventing Methionine Oxidation in Minigastrin During Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of methionine oxidation in minigastrin and its analogues during radiolabeling procedures.

Frequently Asked Questions (FAQs)

Q1: What causes the oxidation of methionine in this compound during radiolabeling?

A1: The primary cause of methionine oxidation during radiolabeling is the generation of reactive oxygen species (ROS) and other free radicals in the aqueous solution.[1][2] This process, known as radiolysis, is induced by the high-energy radiation emitted from the radionuclide (e.g., Lutetium-177).[1][2] These reactive species, which include hydroxyl radicals, can readily attack the electron-rich thioether side chain of methionine, converting it to methionine sulfoxide (Met(O)) and potentially further to methionine sulfone.[1]

Q2: Why is preventing methionine oxidation in this compound important?

A2: Oxidation of the methionine residue in this compound analogues can significantly reduce their affinity for the cholecystokinin-2 (CCK2) receptor. This loss of affinity can lead to decreased tumor targeting and overall therapeutic efficacy of the radiopharmaceutical. Therefore, minimizing oxidation is crucial for ensuring the quality, stability, and clinical performance of the radiolabeled peptide.

Q3: What are the most common strategies to prevent methionine oxidation?

A3: The most common and effective strategy is the addition of antioxidants, also known as radical scavengers, to the labeling solution. These molecules react with and neutralize the harmful free radicals before they can damage the this compound peptide. Commonly used antioxidants for this purpose include L-methionine and gentisic acid.

Q4: Can the choice of antioxidant have unintended side effects?

A4: Yes. While gentisic acid can act as a radical scavenger, it has also been observed to promote the selective oxidation of methionine in this compound analogues under certain conditions. This is thought to occur through the formation of oxidizing species from the reaction between gentisic acid and water-derived free radicals. Therefore, the use of gentisic acid alone may not be sufficient and can even be counterproductive.

Q5: What is the recommended approach when using gentisic acid?

A5: To counteract the selective oxidation promoted by gentisic acid, it is highly recommended to use it in combination with L-methionine. The addition of L-methionine effectively scavenges the oxidizing species that target the methionine residue within the this compound peptide, leading to a higher radiochemical purity of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of oxidized this compound detected post-labeling. Insufficient or inappropriate antioxidant protection.- Add L-methionine to the labeling solution. - If using gentisic acid, ensure it is combined with L-methionine. - Optimize the concentration of the antioxidants.
Inconsistent labeling efficiency and purity. pH of the reaction buffer is not optimal.- The antioxidant capacity of gentisic acid is pH-dependent, being a better scavenger at pH > 4.5. - Higher incorporation of ¹⁷⁷Lu and lower impurity formation with gentisic acid is achieved at pH 5.0-5.5. - Carefully control and optimize the pH of your labeling buffer.
Formation of multiple unidentified impurities. Radiolysis of the peptide at other amino acid residues.- Ensure a combination of stabilizers is used. Gentisic acid can help reduce overall peptide impurities while L-methionine specifically protects the methionine residue.
Loss of receptor binding affinity of the radiolabeled product. Oxidation of the methionine residue.- Implement the recommended antioxidant strategies to minimize oxidation. - Consider replacing methionine with an oxidation-resistant analogue like norleucine in the peptide sequence if feasible for your application.

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-Minigastrin Analogue with ¹⁷⁷Lu using Stabilizers

This protocol is based on methodologies described for preventing methionine oxidation during the radiolabeling of a DOTA-conjugated this compound analogue.

Materials:

  • DOTA-Minigastrin analogue (e.g., DOTA-H2MG11)

  • ¹⁷⁷LuCl₃ solution

  • Sodium Acetate (NaOAc) buffer (0.8 M)

  • Gentisic Acid

  • L-methionine

  • Acetic Acid

  • Ultrapure water

  • Heating block

  • HPLC system for quality control

Procedure:

  • Preparation of Buffer-Stabilizer Mixtures: Prepare one of the following mixtures immediately before radiolabeling:

    • Mixture 1 (Gentisic Acid + L-methionine): 230 µL of NaOAc buffer (0.8 M) containing gentisic acid (0.3 M) and 375 µL of L-methionine solution (0.13 M).

    • Mixture 2 (L-methionine only): 230 µL of NaOAc buffer (0.8 M) with acetic acid (0.9 M) and 375 µL of L-methionine solution (0.13 M).

    • Mixture 3 (Gentisic Acid only): 230 µL of NaOAc buffer (0.8 M) containing gentisic acid (0.3 M) and 375 µL of water.

    • Mixture 4 (No Stabilizers): 230 µL of NaOAc buffer (0.8 M) with acetic acid (0.9 M) and 375 µL of water.

  • Radiolabeling Reaction:

    • To a sterile reaction vial, add the DOTA-Minigastrin analogue.

    • Add the chosen buffer-stabilizer mixture.

    • Add the required activity of ¹⁷⁷LuCl₃.

    • Gently mix the solution.

    • Incubate the reaction vial at 96°C for 15 minutes.

  • Quality Control:

    • After incubation, cool the reaction vial to room temperature.

    • Analyze the radiochemical purity of the product using a suitable HPLC method to separate the labeled peptide from its oxidized form and other impurities.

Protocol 2: Analytical Method for Detecting Methionine Oxidation

This protocol outlines a general approach for the detection and quantification of methionine oxidation using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

  • HPLC system with a UV and/or radiodetector.

  • A C18 or phenyl-hexyl reversed-phase column is typically suitable.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

General Procedure:

  • Sample Preparation: Dilute a small aliquot of the radiolabeling reaction mixture in mobile phase A or an appropriate buffer.

  • Chromatographic Separation:

    • Inject the sample onto the HPLC system.

    • Elute the components using a linear gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 20-30 minutes.

    • The flow rate is typically around 1 mL/min.

  • Detection and Analysis:

    • Monitor the elution profile with the UV detector (at a wavelength such as 220 nm or 280 nm) and the radiodetector.

    • The oxidized form of the peptide (methionine sulfoxide) is more polar and will typically elute earlier than the non-oxidized form.

    • Quantify the percentage of the oxidized product by integrating the peak areas in the radiochromatogram.

Quantitative Data Summary

Table 1: Effect of Stabilizers on the Formation of Oxidized this compound ([¹⁷⁷Lu]Lu-LMG-Met(O))

Stabilizer CombinationPresence of L-methionineEffect on Oxidized this compound Formation
Gentisic Acid + L-methionineYesDecreases the formation of the main oxidized impurity.
L-methionine onlyYesEffectively avoids the oxidation of the methionine residue.
Gentisic Acid onlyNoPromotes the selective oxidation of the methionine residue.
No StabilizersNoSignificant formation of oxidized and other peptide impurities.

Table 2: pH-Dependent Effects of Gentisic Acid on Radiolabeling

pH RangeEffect on Peptide ImpuritiesEffect on Selective Methionine Oxidation
3.5 - 4.5Higher levels of general peptide impurities.Lower levels of selective methionine oxidation.
> 4.5Decreased levels of general peptide impurities.Increased levels of selective methionine oxidation.
5.0 - 5.5Optimal for minimizing general impurities.Higher selective oxidation (requires L-methionine).

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_analysis Analysis This compound This compound Reaction_Vial Combine & Heat (96°C, 15 min) This compound->Reaction_Vial Lu-177 Lu-177 Lu-177->Reaction_Vial Stabilizers Stabilizers (L-Methionine, Gentisic Acid) Stabilizers->Reaction_Vial HPLC HPLC Analysis Reaction_Vial->HPLC Desired_Product Radiolabeled This compound HPLC->Desired_Product High Purity Oxidized_Impurity Oxidized This compound HPLC->Oxidized_Impurity Low Purity

Caption: Experimental workflow for the radiolabeling of this compound.

Oxidation_Pathway Lu177 ¹⁷⁷Lu Radiation H2O Water (H₂O) Lu177->H2O induces radiolysis Radicals Free Radicals (e.g., •OH) H2O->Radicals Minigastrin_Met This compound (with Methionine) Radicals->Minigastrin_Met attacks L_Met L-Methionine (Scavenger) Radicals->L_Met reacts with Minigastrin_MetO Oxidized this compound (Methionine Sulfoxide) Minigastrin_Met->Minigastrin_MetO oxidizes to Inactive_Species Neutralized Species L_Met->Inactive_Species neutralizes to

Caption: Simplified pathway of methionine oxidation and scavenger protection.

References

Improving the pharmacokinetics of Minigastrin for therapeutic applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the pharmacokinetics of Minigastrin (MG) and its analogs for therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the therapeutic use of native this compound?

A1: The main obstacles for the clinical application of this compound are its poor pharmacokinetic properties. These include a short physiological half-life due to low enzymatic stability and high uptake in the kidneys, which can lead to nephrotoxicity during peptide receptor radionuclide therapy (PRRT).[1][2]

Q2: What are the primary strategies to improve the enzymatic stability of this compound analogs?

A2: Several strategies have been proven effective:

  • Amino Acid Substitution: Replacing enzymatically labile amino acids, particularly in the C-terminal receptor-binding region (Trp-Met-Asp-Phe-NH₂), with unnatural amino acids (e.g., 1-naphthylalanine), N-methylated amino acids, or D-amino acids.[3][4][5]

  • Backbone Modification: Substituting amide bonds with bioisosteres like 1,2,3-triazoles to create peptidomimetics that are resistant to protease cleavage.

  • Introduction of Proline: Incorporating proline into the peptide sequence increases conformational rigidity, which can enhance stability against enzymatic degradation.

  • Cyclization: Creating cyclic structures to strengthen structural rigidity and make the peptide more resistant to enzymatic breakdown.

Q3: How can the high kidney uptake of this compound analogs be reduced?

A3: High kidney retention is often linked to the N-terminal glutamic acid sequences. Modifying the N-terminal part of the peptide, for instance by using truncated versions like [dGlu1,desGlu2–6]MG (MG11), has been shown to significantly reduce kidney uptake. Additionally, co-injection with polyglutamic acids or Gelofusine can also decrease renal accumulation.

Q4: Which signaling pathway is activated by this compound, and why is it relevant for therapeutic applications?

A4: this compound binds to the cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor. CCK2R is primarily coupled to Gq proteins, leading to the activation of the Phospholipase C (PLC) pathway, which in turn stimulates Protein Kinase C (PKC) and mobilizes intracellular calcium. This signaling cascade can also activate the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation. Since CCK2R is overexpressed in various tumors like medullary thyroid carcinoma and small cell lung cancer, this pathway is a key target for both diagnosis and therapy.

Troubleshooting Guides

Problem 1: A newly synthesized this compound analog shows poor in vivo stability despite promising in vitro results.

Possible Cause Troubleshooting Step
Insufficient protection against endopeptidases. In vitro stability assays in human serum may not fully replicate the complex enzymatic environment in vivo. The major cleavage sites in this compound analogs are often Tyr-Gly and Gly-Trp. Consider further modifications at these sites, such as N-methylation or substitution with non-natural amino acids.
Rapid clearance. Even if stable, the small size of the peptide can lead to rapid renal filtration. Consider strategies to increase the hydrodynamic radius, such as PEGylation or fusion to a larger protein like albumin or an Fc fragment.
In vivo metabolite analysis. Perform in vivo stability studies in mice and analyze blood and urine samples via radio-HPLC to identify cleavage products. This can provide precise information on which peptide bonds are being cleaved, guiding the next design iteration.

Problem 2: Modification of the C-terminal binding sequence (Trp-Met-Asp-Phe-NH₂) to improve stability results in a significant loss of CCK2R affinity.

Possible Cause Troubleshooting Step
Disruption of key receptor interactions. The C-terminal tetrapeptide is crucial for receptor binding. Drastic changes, such as substituting multiple residues with bulky aromatic amino acids, can impair affinity.
Incorrect stereochemistry. Ensure that the stereochemistry of the amino acids in the binding motif is correct, as receptor interactions are highly stereospecific.
Incremental modification approach. Instead of multiple simultaneous substitutions, modify one amino acid at a time. For example, start by replacing the oxidation-prone Met with Nle (norleucine) and then evaluate other positions. The introduction of an N-methyl group on Nle has been shown to be critical for maintaining high affinity in some analogs.
Computational Docking. Use molecular modeling and docking simulations to predict how different substitutions might affect the interaction with the CCK2R binding pocket before synthesis.

Problem 3: A PEGylated this compound analog shows increased half-life but reduced tumor uptake.

Possible Cause Troubleshooting Step
Steric hindrance from the PEG chain. The PEG chain, while increasing size, may be sterically hindering the peptide's access to the CCK2R binding site.
Optimize PEG size and attachment site. Experiment with different PEG chain lengths (e.g., 5k, 10k, 20k Da). A shorter PEG chain might provide a better balance between improved pharmacokinetics and retained receptor access. Also, consider the site of PEGylation; attaching it via a linker at the N-terminus is a common strategy to minimize interference with the C-terminal binding domain.
Re-evaluate receptor affinity. Perform competitive binding assays (IC₅₀ determination) with the PEGylated analog to quantify the impact on receptor affinity. If affinity is significantly reduced, a different modification strategy may be necessary.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and binding affinity data for various this compound analogs from published literature.

Table 1: In Vitro Properties of Selected this compound Analogs

AnalogModificationIC₅₀ (nM)Cell Internalization (4h, % of applied radioactivity)Reference
DOTA-MG11 Truncated N-terminus0.9 ± 0.3~15% in A431-CCK2R cells
DOTA-MGS5 DOTA-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂0.4 ± 0.2>60% in A431-CCK2R cells
[¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 N-methylation at 1Nal position of MGS5Low nM range35.3 - 47.3% in A431-CCK2R cells
DOTA-Pro⁷-MGS5 (Compound 1) Proline substitution at Ala⁷ position of MGS5~1.0>60% in A431-CCK2R cells
TZMG (Triazole Analog) Amide-to-triazole substitution~0.1 (for twofold modification)Significantly increased vs. parent compound

Table 2: In Vivo Biodistribution of Radiolabeled this compound Analogs in A431-CCK2R Xenografted Mice (% Injected Activity per Gram of Tissue - % IA/g)

RadiotracerTime p.i. (h)Tumor Uptake (% IA/g)Kidney Uptake (% IA/g)Tumor-to-Kidney RatioReference
¹¹¹In-DOTA-MG11 42.49 ± 0.92High (not specified)Low
¹¹¹In-DOTA-MGS4 410.40 ± 2.21~5~2.1
¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 448.1 ± 9.2~10~4.8
[¹⁷⁷Lu]Lu-Pro⁷-MGS5 ([¹⁷⁷Lu]Lu-1) 429.3 ± 8.1~8~3.7

Experimental Protocols & Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog

This protocol outlines the general steps for synthesizing a DOTA-conjugated this compound analog using a standard Fmoc (9-fluorenylmethoxycarbonyl) strategy.

  • Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent like HBTU/HOBt (4 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents).

    • Add the solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.

  • Washing: After successful coupling, wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence, building from the C-terminus to the N-terminus.

  • DOTA Conjugation: After coupling the final amino acid and performing Fmoc deprotection, couple DOTA-tris(tBu)ester to the N-terminus of the peptide using the same coupling procedure.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and air dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: In Vitro Stability Assay in Human Serum

This protocol assesses the enzymatic stability of a radiolabeled this compound analog.

  • Radiolabeling: Label the DOTA-conjugated peptide with a suitable radionuclide (e.g., ¹¹¹In or ¹⁷⁷Lu) following established procedures. Purify the radiolabeled peptide to remove free radionuclide.

  • Incubation:

    • Add approximately 1 MBq of the radiolabeled peptide to 500 µL of fresh human serum.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling: Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 24 hours).

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ethanol or acetonitrile to each aliquot to precipitate serum proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using radio-HPLC with a gradient elution system.

    • The percentage of intact radiopeptide is determined by integrating the area of the corresponding peak on the radiochromatogram relative to the total radioactivity detected.

Visualizations

Signaling Pathways and Experimental Workflows

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MG This compound (MG) Analog CCK2R CCK2 Receptor (GPCR) MG->CCK2R Binds Gq Gαq CCK2R->Gq Activates Src Src Kinase CCK2R->Src Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates MAPK_pathway MAPK / ERK Pathway PKC->MAPK_pathway Activates Src->MAPK_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Promotes

Caption: CCK2R signaling cascade initiated by this compound binding.

Minigastrin_Analog_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design 1. Design Analog (e.g., Amino Acid Substitution) Synthesis 2. Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification 3. HPLC Purification & MS Characterization Synthesis->Purification Radiolabeling 4. Radiolabeling (e.g., with ¹¹¹In, ¹⁷⁷Lu) Purification->Radiolabeling Lead Compound Stability 5. Stability Assays (Serum, PBS) Radiolabeling->Stability Binding 6. Receptor Binding Assay (IC₅₀) Radiolabeling->Binding Uptake 7. Cell Uptake & Internalization Studies Binding->Uptake AnimalModel 8. Tumor Xenograft Mouse Model Uptake->AnimalModel Promising Candidate Biodistribution 9. Biodistribution Studies (%IA/g) AnimalModel->Biodistribution Imaging 10. SPECT/PET Imaging Biodistribution->Imaging Toxicity 11. Dosimetry & Toxicity Assessment Imaging->Toxicity Clinical Clinical Toxicity->Clinical Clinical Translation Pharmacokinetic_Improvement_Strategies center_node Improving this compound Pharmacokinetics AA_Sub Amino Acid Substitution (N-Me, D-amino acids) center_node->AA_Sub Proline Proline Insertion center_node->Proline Backbone_Mod Backbone Modification (e.g., Triazoles) center_node->Backbone_Mod PEGylation PEGylation center_node->PEGylation Fusion Fusion to Proteins (Albumin, Fc) center_node->Fusion N_Term_Mod N-terminal Modification center_node->N_Term_Mod AA_Sub->center_node Proline->center_node Backbone_Mod->center_node PEGylation->center_node Fusion->center_node N_Term_Mod->center_node

References

Validation & Comparative

Minigastrin Analogs Versus Somatostatin Analogs for Medullary Thyroid Carcinoma Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the performance, experimental protocols, and underlying mechanisms of minigastrin and somatostatin analogs for the imaging of Medullary Thyroid Carcinoma (MTC), providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making.

Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland, presents a diagnostic challenge, particularly in the localization of recurrent or metastatic disease. Molecular imaging using radiolabeled peptides that target specific cell surface receptors overexpressed on MTC cells has emerged as a crucial tool for accurate staging and treatment planning. This guide provides a detailed comparison of two prominent classes of such imaging agents: this compound analogs targeting the cholecystokinin-2 receptor (CCK2R) and somatostatin analogs targeting somatostatin receptors (SSTRs).

Performance Comparison: A Head-to-Head Look

The choice between this compound and somatostatin analogs for MTC imaging hinges on the differential expression of their respective targets. While MTCs are known to express SSTRs, the cholecystokinin-2 receptor (CCK2R) is overexpressed in over 90% of these tumors, suggesting that targeting CCK2R may offer superior sensitivity.[1][2] Recent clinical investigations with newer, more stable this compound analogs, such as 68Ga-DOTA-MGS5, have shown promising results.

A prospective head-to-head study directly comparing 68Ga-DOTA-MGS5 and the somatostatin analog 68Ga-DOTATATE in patients with MTC provides valuable comparative data.[3] In this study, both tracers were evaluated in the same patient cohort, allowing for a direct assessment of their diagnostic efficacy.

Key Performance Metrics:

MetricThis compound Analogs (68Ga-DOTA-MGS5)Somatostatin Analogs (68Ga-DOTATATE)Reference
Patient-Based Detection Rate 4 out of 6 patients with MTC had positive lesions.In a study of 22 MTC patients, 15 had at least one focus of abnormal uptake (68.2% sensitivity). Another study reported an overall sensitivity of 88.1%.[4]
Lesion-Based Detection Detected 48 lesions in 6 MTC patients, comparable to 51 lesions detected by 18F-DOPA. In a direct comparison with 68Ga-DOTATOC in 2 MTC patients, the same number of lesions (n=14) were detected.Detected 134 lesions in 22 MTC patients. In a head-to-head comparison with 68Ga-DOTA-MGS5 in 2 MTC patients, the same number of lesions (n=14) were detected.
Mean SUVmax in MTC Lesions 7.2 (at 1 and 2 hours post-injection)24.3
Tumor-to-Background Ratio Improved lesion contrast at 2 hours post-injection compared to 1 hour.Generally high, but can be affected by physiological uptake in organs like the liver and spleen.

It is important to note that the sensitivity of 68Ga-labeled somatostatin analogs in MTC can be variable. One study reported sensitivities of 56% for neck lymph nodes, 57% for lung metastases, 9% for liver metastases, and 100% for bone metastases. Another study comparing 68Ga-DOTATATE with 18F-FDG PET/CT found a per-patient sensitivity of 72.2% for 68Ga-DOTATATE.

Signaling Pathways and Mechanisms of Action

The efficacy of these imaging agents is rooted in the specific molecular pathways they target.

Cholecystokinin-2 Receptor (CCK2R) Signaling

This compound analogs bind to the CCK2R, a G-protein coupled receptor (GPCR). Upon ligand binding, the CCK2R activates downstream signaling cascades, primarily through Gq and G12/13 proteins. This leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These events stimulate various cellular processes, including hormone secretion (e.g., calcitonin in MTC cells), gene expression, and cell proliferation. The high expression of CCK2R on MTC cells makes it an attractive target for imaging and potential radionuclide therapy.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Minigastrin_Analog This compound Analog CCK2R CCK2R Minigastrin_Analog->CCK2R Binds Gq_G12_13 Gq/G12/13 CCK2R->Gq_G12_13 Activates PLC PLC Gq_G12_13->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Increase IP3_DAG->Ca2 Leads to PKC PKC Activation IP3_DAG->PKC Ca2->PKC Activates Downstream_Effects Calcitonin Secretion Gene Expression Cell Proliferation PKC->Downstream_Effects Mediates

CCK2R Signaling Pathway
Somatostatin Receptor (SSTR) Signaling

Somatostatin analogs bind to SSTRs, which are also GPCRs with five subtypes (SSTR1-5). MTC cells predominantly express SSTR2. Ligand binding to SSTRs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits hormone secretion and cell proliferation. SSTR activation can also modulate ion channels and activate protein tyrosine phosphatases, contributing to its anti-tumor effects.

SSTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Somatostatin_Analog Somatostatin Analog SSTR SSTR (e.g., SSTR2) Somatostatin_Analog->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream_Effects Inhibition of Hormone Secretion & Cell Proliferation PKA->Downstream_Effects

SSTR Signaling Pathway

Experimental Protocols

Standardized protocols are essential for reproducible and comparable imaging results. Below are typical experimental workflows for PET/CT imaging with 68Ga-labeled this compound and somatostatin analogs.

General Experimental Workflow

Experimental_Workflow Patient_Prep Patient Preparation (e.g., fasting) Radiotracer_Admin Radiotracer Administration (Intravenous Injection) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase (Tracer Distribution) Radiotracer_Admin->Uptake_Phase PET_CT_Scan PET/CT Imaging Uptake_Phase->PET_CT_Scan Image_Recon Image Reconstruction & Analysis PET_CT_Scan->Image_Recon Reporting Clinical Reporting Image_Recon->Reporting

General MTC Imaging Workflow
68Ga-DOTA-Minigastrin Analog (e.g., 68Ga-DOTA-MGS5) PET/CT Protocol

  • Radiopharmaceutical: 68Ga-DOTA-MGS5 is prepared according to established radiolabeling procedures.

  • Patient Preparation: No specific patient preparation, such as fasting, is generally required.

  • Administered Activity: A single intravenous injection of approximately 180 MBq of 68Ga-DOTA-MGS5 is administered.

  • Uptake Time: Imaging is typically performed at 1 and 2 hours post-injection. The dual-time-point imaging allows for assessment of tracer kinetics and can improve lesion-to-background contrast.

  • Image Acquisition: Whole-body PET/CT scans are acquired from the skull to the mid-thighs.

  • Image Analysis: Lesion uptake is quantified using Standardized Uptake Values (SUV), and tumor-to-background ratios are calculated.

68Ga-DOTA-Somatostatin Analog (e.g., 68Ga-DOTATATE) PET/CT Protocol
  • Radiopharmaceutical: 68Ga-DOTATATE is prepared using a commercially available generator and synthesis module.

  • Patient Preparation: Patients are typically required to be well-hydrated. The necessity of discontinuing long-acting somatostatin analog therapy before the scan is debated, but it is often recommended to do so for several weeks if feasible.

  • Administered Activity: An intravenous injection of 100-200 MBq of 68Ga-DOTATATE is administered.

  • Uptake Time: Imaging is usually performed 45-60 minutes after tracer injection.

  • Image Acquisition: Whole-body PET/CT scans are acquired from the skull to the mid-thighs.

  • Image Analysis: Lesion uptake is assessed visually and quantitatively using SUV measurements.

Conclusion

Both this compound and somatostatin analogs are valuable tools for the molecular imaging of MTC. The available evidence, although based on relatively small patient cohorts, suggests that this compound analogs targeting CCK2R may offer a higher detection rate for MTC lesions due to the high prevalence of CCK2R expression in these tumors. Newer generation this compound analogs like 68Ga-DOTA-MGS5 have demonstrated high tumor lesion detection rates, with uptake values comparable to other established tracers.

Somatostatin analog imaging with agents like 68Ga-DOTATATE remains a clinically important option, particularly for detecting bone metastases where it has shown high sensitivity. However, its overall sensitivity for MTC can be variable.

The choice of imaging agent may ultimately depend on institutional availability and specific clinical questions. The ongoing head-to-head clinical trials will provide more definitive data to guide the selection of the optimal imaging agent for patients with MTC. Further research with larger, prospective studies is warranted to establish the definitive role of these promising radiopharmaceuticals in the management of MTC.

References

A Head-to-Head Preclinical Comparison of DOTA-MGS5 and PP-F11N for CCK2R-Targeted Imaging and Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the landscape of cholecystokinin-2 receptor (CCK2R) targeting agents is evolving. This guide provides a comprehensive preclinical comparison of two prominent DOTA-conjugated minigastrin analogues: DOTA-MGS5 and PP-F11N. The data presented herein, derived from various preclinical studies, aims to offer an objective overview of their performance characteristics to inform future research and development decisions.

Both DOTA-MGS5 and PP-F11N are designed for theranostic applications, enabling both imaging and targeted radionuclide therapy of CCK2R-expressing tumors, such as medullary thyroid carcinoma and small cell lung cancer.[1][2] Their shared mechanism of action involves binding to the CCK2R, a G protein-coupled receptor, leading to receptor-mediated internalization and the delivery of a diagnostic or therapeutic radionuclide payload to the target cells.[3]

Quantitative Performance Data

The following tables summarize the key preclinical performance parameters of DOTA-MGS5 and PP-F11N based on available experimental data. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

ParameterDOTA-MGS5PP-F11NReference(s)
Receptor Affinity (IC50, nM)
A431-CCK2R cells0.4 ± 0.2 (natGa-DOTA-MGS5: 0.6 ± 0.2)50.0 ± 7.3 ([177Lu]Lu-DOTA-PP-F11N)[4][5]
Cellular Uptake (%IA/10^6 cells)
A431-CCK2R cells (1 h)~50-60% ([68Ga]Ga-DOTA-MGS5)~20% ([177Lu]Lu-DOTA-PP-F11N)
A431-CCK2R cells (4 h)>60%71.44 ± 3.52% ([177Lu]Lu-DOTA-PP-F11N)
In Vivo Tumor Uptake (%ID/g)
A431-CCK2R xenografts (1 h p.i.)~23-24%~7%
A431-CCK2R xenografts (4 h p.i.)~23%~7%
MZ-CRC-1 xenografts (4 h p.i.)Not Reported20.7 ± 1.71%
Tumor-to-Kidney Ratio
A431-CCK2R xenografts (1 h p.i.)Improved over PP-F11NLower than DOTA-MGS5
Tumor-to-Stomach Ratio
A431-CCK2R xenograftsFavorableHigher than some next-generation analogs
In Vivo Stability (% intact)
In mouse blood (1 h p.i.)>70% ([177Lu]Lu-DOTA-MGS5)Not directly compared

p.i. = post-injection

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in this comparison.

Radiolabeling of DOTA-Peptides with Gallium-68

This protocol outlines a common procedure for labeling DOTA-conjugated peptides like DOTA-MGS5 and PP-F11N with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging studies.

  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.

  • Buffering: In a sterile reaction vial, combine the DOTA-peptide (typically 10-50 µg) with a sodium acetate buffer to achieve a pH of 3.5-4.5.

  • Reaction: Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution. Heat the reaction mixture at 95-100°C for 5-15 minutes.

  • Quality Control: After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled peptide using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required.

  • Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.

In Vitro Cellular Uptake Assay

This assay quantifies the specific binding and internalization of the radiolabeled peptides into CCK2R-expressing cells.

  • Cell Culture: Culture CCK2R-expressing cells (e.g., A431-CCK2R) and a negative control cell line (e.g., A431-mock) in appropriate media until they reach a suitable confluence.

  • Incubation: Incubate a known number of cells with the radiolabeled peptide at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Blocking (for specificity): In parallel, incubate a set of cells with the radiolabeled peptide in the presence of a high concentration of a non-radiolabeled CCK2R ligand (e.g., pentagastrin) to determine non-specific binding.

  • Washing: After incubation, wash the cells with ice-cold buffer to remove unbound radioactivity.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the cellular uptake as the percentage of the added radioactivity per million cells. Specific uptake is calculated by subtracting the non-specific binding from the total binding.

In Vivo Biodistribution Studies in Xenograft Mouse Models

These studies evaluate the distribution and clearance of the radiolabeled peptides in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a CCK2R-expressing tumor cell line (e.g., A431-CCK2R) and a control cell line.

  • Injection: Inject a defined amount of the radiolabeled peptide intravenously into the tail vein of the mice.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.

  • Organ Harvesting: Dissect and weigh major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone).

  • Radioactivity Measurement: Measure the radioactivity in each organ and tissue sample using a gamma counter, along with standards of the injected dose.

  • Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting efficacy.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand DOTA-MGS5 / PP-F11N CCK2R CCK2R Ligand->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) MAPK->Gene_Expression Regulates

CCK2R Signaling Pathway

Experimental_Workflow cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Peptide DOTA-Peptide Labeled_Peptide Radiolabeled Peptide Peptide->Labeled_Peptide Radionuclide Radionuclide (e.g., ⁶⁸Ga) Radionuclide->Labeled_Peptide Cell_Culture CCK2R+ Cells Labeled_Peptide->Cell_Culture Animal_Model Xenograft Mouse Model Labeled_Peptide->Animal_Model Uptake_Assay Cellular Uptake Assay Cell_Culture->Uptake_Assay Affinity_Assay Receptor Affinity Cell_Culture->Affinity_Assay Biodistribution Biodistribution Study Animal_Model->Biodistribution Imaging PET/SPECT Imaging Animal_Model->Imaging

Preclinical Evaluation Workflow

Concluding Remarks

The available preclinical data suggests that DOTA-MGS5 exhibits superior tumor uptake and retention compared to PP-F11N in certain models. This enhanced performance may be attributed to its modified peptide sequence, which increases stability against enzymatic degradation. However, PP-F11N has also demonstrated promising results and has advanced to clinical trials.

Ultimately, the choice between these two agents for future clinical development will depend on a variety of factors, including manufacturing scalability, dosimetry in humans, and clinical efficacy and safety profiles. This guide serves as a foundational resource for researchers to navigate the preclinical data and design future studies that will further elucidate the potential of these and other novel CCK2R-targeting radiopharmaceuticals.

References

A Head-to-Head Comparison of Minigastrin-Based Radiopharmaceuticals for CCK2 Receptor-Targeted Theranostics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Minigastrin-based radiopharmaceuticals targeting the cholecystokinin-2 receptor (CCK2R). The performance of these agents is evaluated based on preclinical experimental data, offering insights into their potential for cancer diagnosis and therapy.

The cholecystokinin-2 receptor is a promising target in nuclear medicine, overexpressed in various malignancies such as medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2] This has spurred the development of numerous radiolabeled this compound (MG) analogues for theranostic applications, combining diagnostic imaging with targeted radionuclide therapy.[1][3] Key challenges in the development of these radiopharmaceuticals include improving their metabolic stability and optimizing their biodistribution profiles to achieve high tumor uptake with minimal accumulation in non-target organs, particularly the kidneys.[4]

This guide presents a comparative analysis of several MG-based radiopharmaceuticals, including established compounds like PP-F11N and DOTA-MGS5, as well as novel analogues with modifications aimed at enhancing their in vivo performance.

Comparative Performance Data

The following tables summarize key quantitative data from preclinical studies, providing a head-to-head comparison of different this compound-based radiopharmaceuticals.

Table 1: In Vitro CCK2R Binding Affinity

CompoundCell LineIC50 (nM)
DOTA-CCK-66AR42J3.6 - 6.0
DOTA-MGS5AR42JNot explicitly stated in the provided text, but used as a reference.
PP-F11NA431/CCKBRNot explicitly stated in the provided text, but used as a reference.
Novel Minigastrins (NMGs)Not specifiedSignificantly increased affinity compared to PP-F11N
DOTA-rhCCK-18AR42J3- to 5-fold better than (R)-DOTAGA counterparts

IC50 values represent the concentration of a ligand that is required for 50% inhibition of a specific binding of a radioligand.

Table 2: In Vivo Tumor Uptake and Biodistribution in Xenograft Mouse Models

RadiopharmaceuticalTumor ModelTime p.i. (h)Tumor Uptake (%ID/g)Tumor-to-Kidney Ratio
¹⁷⁷Lu-PP-F11NA431/CCKBR4~6.7 - 6.9Not specified
¹⁷⁷Lu-NMG 2CCK2R-positive xenografts4Significantly higher than PP-F11NHigher than PP-F11N
¹⁷⁷Lu-NMG 3CCK2R-positive xenografts4Significantly higher than PP-F11NHigher than PP-F11N
¹⁷⁷Lu-DOTA-CCK-66AR42J24Similar to ¹⁷⁷Lu-DOTA-MGS5Similar to ¹⁷⁷Lu-DOTA-MGS5
¹⁷⁷Lu-DOTA-MGS5AR42J24Not explicitly stated, used as referenceNot explicitly stated, used as reference
¹⁷⁷Lu-Proline-modified analoguesA431-CCK2R xenografts429 - 46Not specified
¹⁹F-¹⁷⁷Lu-DOTA-rhCCK-18AR42J2413-fold higher than ¹⁷⁷Lu-DOTA-PP-F11NNot specified, but kidney uptake was elevated
²²⁵Ac-PP-F11NA431/CCKBR4Similar to ¹⁷⁷Lu-PP-F11NNot specified

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.

Key Experimental Methodologies

The following sections detail the standardized experimental protocols used for the evaluation of these radiopharmaceuticals.

Radiosynthesis of this compound Analogues

The general workflow for the radiolabeling of DOTA-conjugated this compound analogues is depicted below. This process involves the chelation of a radionuclide by the DOTA moiety conjugated to the peptide.

G cluster_0 Radiolabeling Protocol DOTA-Peptide DOTA-Peptide Incubation Incubation (e.g., 95°C, 10-30 min) DOTA-Peptide->Incubation Radionuclide (e.g., 177LuCl3) Radionuclide (e.g., 177LuCl3) Radionuclide (e.g., 177LuCl3)->Incubation Reaction_Buffer Reaction Buffer (e.g., Ammonium Acetate) Reaction_Buffer->Incubation QC Quality Control (e.g., Radio-HPLC) Incubation->QC Radiolabeled_Peptide Radiolabeled_Peptide QC->Radiolabeled_Peptide G cluster_1 In Vitro Evaluation cluster_2 Internalization Assay Cells CCK2R-expressing cells (e.g., A431-CCK2R) Incubation_Binding Incubation Cells->Incubation_Binding Radioligand Radiolabeled Peptide Radioligand->Incubation_Binding Competitor Increasing concentrations of non-radiolabeled peptide Competitor->Incubation_Binding Washing Washing to remove unbound radioligand Incubation_Binding->Washing Measurement_Binding Measurement of bound radioactivity Washing->Measurement_Binding IC50_Calc IC50 Calculation Measurement_Binding->IC50_Calc Cells_Internalization CCK2R-expressing cells Incubation_Time Incubation at 37°C (various time points) Cells_Internalization->Incubation_Time Radioligand_Internalization Radiolabeled Peptide Radioligand_Internalization->Incubation_Time Acid_Wash Acid wash to remove surface-bound radioactivity Incubation_Time->Acid_Wash Cell_Lysis Cell Lysis Acid_Wash->Cell_Lysis Measurement_Internalized Measurement of internalized radioactivity Cell_Lysis->Measurement_Internalized G cluster_3 In Vivo Biodistribution Tumor_Model Tumor-bearing mice (e.g., A431-CCK2R xenografts) Injection Intravenous injection of radiolabeled peptide Tumor_Model->Injection Time_Points Euthanasia at different time points p.i. Injection->Time_Points Organ_Harvest Harvesting of tumors and organs of interest Time_Points->Organ_Harvest Measurement Measurement of radioactivity in each tissue Organ_Harvest->Measurement Data_Analysis Calculation of %ID/g and tumor-to-organ ratios Measurement->Data_Analysis

References

Comparative Analysis of SPECT vs. PET Imaging with Minigastrin Analogs for Cholecystokinin-2 Receptor (CCK2R) Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging for visualizing tumors that overexpress the cholecystokinin-2 receptor (CCK2R), utilizing radiolabeled minigastrin analogs. The successful targeting of CCK2R, which is overexpressed in malignancies like medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), is critical for improved diagnosis and therapy.[1][2][3][4] The choice between SPECT and PET imaging involves trade-offs in sensitivity, resolution, cost, and the specific characteristics of the radiolabeled peptide.[5] This analysis presents quantitative data from preclinical studies, detailed experimental protocols, and visual workflows to aid in the selection and development of optimal imaging agents.

Core Principles of SPECT and PET Imaging

Both SPECT and PET are nuclear imaging techniques that detect gamma rays emitted by a radiotracer administered to a patient. However, they differ fundamentally in the types of radionuclides used and the detection methods.

  • SPECT uses radionuclides that emit single gamma photons (e.g., Indium-111, Technetium-99m). A gamma camera rotates around the subject to capture 2D projections from multiple angles, which are then reconstructed into a 3D image. SPECT is generally less expensive and uses radiotracers with longer half-lives, which can be advantageous for studying biological processes over extended periods.

  • PET utilizes positron-emitting radionuclides (e.g., Gallium-68, Copper-64, Fluorine-18). When a positron collides with an electron in the tissue, it produces two 511 keV gamma photons that travel in opposite directions. PET scanners detect these photons in coincidence, which allows for more accurate localization of the tracer without the need for physical collimation. This results in significantly higher sensitivity and spatial resolution compared to SPECT.

The development of this compound analogs has focused on improving metabolic stability and in vivo targeting properties to overcome challenges such as high kidney uptake and rapid enzymatic degradation.

Quantitative Data Comparison

The following tables summarize key performance metrics for various this compound analogs labeled with SPECT and PET radionuclides from preclinical studies.

Table 1: In Vitro CCK2R Affinity (IC50) of this compound Analogs
This compound AnalogChelatorRadionuclide (or metal)IC50 (nM)Cell LineCitation(s)
PP-F11DOTAnatGa0.86A431-CCK2R
PP-F11NOTAnatGa0.79A431-CCK2R
PP-F11NODAGAnatGa1.51A431-CCK2R
PP-F11DOTAnatCu1.13A431-CCK2R
PP-F11DOTAnatIn1.09A431-CCK2R
DOTA-MGS1DOTAnatIn1.1 ± 0.1AR42J
DOTA-MGS4DOTAnatIn0.8 ± 0.1AR42J
DOTA-MG11DOTAnatIn1.0 ± 0.1AR42J
Demogastrin 1Tetraamine99mTc/99gTc~1AR42J
Demogastrin 2Tetraamine99mTc/99gTc~1AR42J
DOTA-CCK-66DOTAnatGa/natCu/natLu3.6 - 6.0AR42J
Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g) at 1-4 hours post-injection
RadiotracerImaging ModalityTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor-to-Kidney RatioAnimal ModelCitation(s)
111In-DOTA-PP-F11SPECT1.89 ± 0.7420.9 ± 3.40.09A431-CCK2R xenografts
68Ga-DOTA-PP-F11PET5.21 ± 2.1911.2 ± 1.60.47A431-CCK2R xenografts
64Cu-DOTA-PP-F11PET1.63 ± 0.324.3 ± 1.20.38A431-CCK2R xenografts
111In-DOTA-MGS1SPECT5.48 ± 1.40 (1h)26.6 ± 2.6 (1h)0.21A431-CCK2R xenografts
111In-DOTA-MGS4SPECT9.85 ± 1.11 (1h)35.1 ± 4.2 (1h)0.28A431-CCK2R xenografts
111In-DOTA-MGS4SPECT10.40 ± 2.21 (4h)16.4 ± 3.1 (4h)0.63A431-CCK2R xenografts
68Ga-DOTA-MGS-5PET> 20Not specifiedNot specifiedA431-CCK2R xenografts
99mTc-Demogastrin 2SPECT~10 (4h)~25 (4h)~0.4AR42J xenografts
68Ga-DOTA-CCK-66PETSUVmax = 2.02 ± 0.77 (1h)HighNot specifiedAR42J xenografts

Experimental Protocols

Radiolabeling of this compound Analogs

Objective: To conjugate a this compound analog-chelator conjugate with a SPECT or PET radionuclide.

Example Protocol for 68Ga-labeling of DOTA-conjugated peptides:

  • Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

  • Precursor Preparation: Dissolve the DOTA-peptide conjugate (e.g., DOTA-PP-F11) in ultrapure water to a concentration of 1 µg/µL.

  • Reaction: Add 5-10 µg of the peptide conjugate to a reaction vial. Add the 68Ga eluate and adjust the pH to 3.5-4.5 using a sodium acetate or HEPES buffer.

  • Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.

  • Purification (if necessary): Purify the labeled peptide using a C18 Sep-Pak cartridge to remove unchelated 68Ga.

  • Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or ITLC. An RCP of >95% is typically required for in vivo use.

Example Protocol for 111In-labeling of DOTA-conjugated peptides:

  • Precursor Preparation: Prepare a solution of the DOTA-peptide conjugate (e.g., CP04) in a suitable buffer (e.g., ammonium acetate).

  • Reaction: Add 111InCl3 to the peptide solution. The reaction is typically performed at a pH of 4.0-5.5.

  • Incubation: Incubate the mixture at 90-100°C for 15-30 minutes.

  • Quality Control: Analyze the radiochemical purity using radio-HPLC. The final product should be sterile and pyrogen-free for clinical applications.

In Vitro Receptor Affinity Assay

Objective: To determine the binding affinity (IC50) of the this compound analogs to the CCK2 receptor.

  • Cell Culture: Culture cells expressing CCK2R (e.g., rat pancreatic acinar AR42J cells or A431-CCK2R transfected cells) to confluence.

  • Competition Binding: Incubate a constant concentration of a radiolabeled reference ligand (e.g., 125I-[Tyr12,Leu15]gastrin-17 or 111In-DOTA-minigastrin) with the cells.

  • Incubation with Competitor: Add increasing concentrations of the non-radiolabeled ("cold") this compound analog being tested to the incubation mixture.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 1-3 hours at 37°C).

  • Washing and Measurement: Wash the cells to remove unbound radioligand. Measure the cell-bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

In Vivo Biodistribution and Imaging

Objective: To evaluate the tumor-targeting efficacy and pharmacokinetic profile of the radiolabeled this compound analog in an animal model.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) bearing subcutaneous xenografts of a CCK2R-expressing tumor cell line (e.g., AR42J or A431-CCK2R).

  • Radiotracer Administration: Inject a defined amount of the radiolabeled peptide (e.g., 1-5 MBq) into the tail vein of the anesthetized mice.

  • Imaging: At specific time points post-injection (p.i.) (e.g., 1, 4, and 24 hours), perform whole-body imaging using a small-animal SPECT/CT or PET/CT scanner.

  • Biodistribution: Following the final imaging session, euthanize the mice. Dissect, weigh, and measure the radioactivity in major organs (tumor, kidneys, liver, stomach, muscle, blood, etc.) using a gamma counter.

  • Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios (e.g., tumor-to-kidney, tumor-to-muscle) to assess imaging contrast.

Visualizations: Pathways and Workflows

CCK2 Receptor Signaling Pathway

Activation of the G-protein coupled CCK2 receptor by this compound analogs initiates several downstream signaling cascades. These pathways, primarily involving Gq and G12/13 proteins, lead to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and MAPK pathways, ultimately promoting cell proliferation and survival.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analog CCK2R CCK2R This compound->CCK2R Binds Gq Gq CCK2R->Gq G1213 G12/13 CCK2R->G1213 PLC PLC Gq->PLC Activates Rho Rho G1213->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Ca2->PKC Activates MAPK MAPK (ERK1/2) PKC->MAPK Src Src Rho->Src PI3K PI3K/AKT Src->PI3K Src->MAPK Proliferation Cell Proliferation, Survival PI3K->Proliferation MAPK->Proliferation

Caption: CCK2R signaling cascade initiated by this compound binding.

Preclinical Evaluation Workflow

The preclinical development and comparison of novel SPECT and PET radiotracers follow a structured workflow, from initial chemistry to in vivo validation. This process ensures a thorough characterization of each candidate agent before consideration for clinical translation.

Preclinical_Workflow cluster_invitro In Vitro Evaluation start Peptide Synthesis (this compound Analog + Chelator) radiolabeling Radiolabeling (e.g., 111In, 99mTc, 68Ga, 64Cu) start->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc affinity In Vitro Affinity (IC50 Competition Assay) qc->affinity internalization Cellular Uptake & Internalization Assay qc->internalization stability In Vitro Stability (Serum, Saline) qc->stability animal_model Animal Model (Tumor Xenograft) qc->animal_model Select Promising Candidates biodistribution Biodistribution (%ID/g in organs) animal_model->biodistribution imaging SPECT/CT or PET/CT Imaging animal_model->imaging analysis Data Analysis & Comparison biodistribution->analysis imaging->analysis

Caption: Workflow for preclinical comparison of radiolabeled analogs.

Conclusion

The choice between SPECT and PET for imaging CCK2R-expressing tumors with this compound analogs depends on the specific research or clinical question.

  • PET imaging , particularly with 68Ga-labeled analogs like 68Ga-DOTA-PP-F11 and 68Ga-DOTA-MGS-5, generally offers superior performance, demonstrating higher tumor uptake and better tumor-to-background ratios compared to their 111In-SPECT counterparts. The higher sensitivity and resolution of PET are significant advantages for detecting small lesions.

  • SPECT imaging , using radionuclides like 111In and 99mTc, remains a valuable and more accessible tool. Analogs such as 111In-DOTA-MGS4 have shown promising tumor uptake, and ongoing research continues to improve their properties. The longer half-life of SPECT isotopes can also be beneficial for imaging at later time points.

Ultimately, the development of stabilized this compound analogs that exhibit high tumor uptake and reduced kidney retention is a key goal for both modalities. The data and protocols presented here provide a framework for the rational design and comparative evaluation of these important diagnostic agents.

References

A Comparative Analysis of Linear and Cyclic Minigastrin Analogs for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of linear versus cyclic minigastrin analogs in targeting cholecystokinin-2 receptor (CCK2R)-expressing tumors.

The development of radiolabeled this compound (MG) analogs for imaging and therapy of cholecystokinin-2 receptor (CCK2R)-expressing tumors, such as medullary thyroid carcinoma and small cell lung cancer, is a significant area of research.[1][2] A key challenge in the clinical translation of these analogs has been overcoming issues of high kidney uptake and low enzymatic stability.[1][2] This guide provides a comparative overview of linear and cyclic this compound analogs, presenting experimental data on their in vivo performance.

Performance Comparison: Biodistribution Data

The biodistribution of radiolabeled this compound analogs is a critical factor in determining their efficacy and safety. The following tables summarize the percentage of injected dose per gram of tissue (%ID/g) for various linear and cyclic analogs in key organs from preclinical studies.

Table 1: Biodistribution of 99mTc-labeled Linear and Cyclic this compound Analogs in Nude Mice with AR42J Tumor Xenografts (1 hour post-injection) [3]

AnalogTumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)
99mTc-EDDA-HYNIC-linear-MG10.280.110.282.05
99mTc-EDDA-HYNIC-cyclo-MG1>30.150.354.85
99mTc-EDDA-HYNIC-cyclo-MG2>30.190.455.15

Table 2: Biodistribution of 177Lu-labeled Cyclic this compound Analogs in BALB/c Nude Mice with A431-CCK2R Xenografts

AnalogTime p.i.Tumor (%ID/g)Kidney (%ID/g)Tumor-to-Kidney Ratio
177Lu-DOTA-cyclo-MG14 h11.53 ± 2.113.75 ± 0.553.1
24 h9.89 ± 1.872.89 ± 0.493.4
177Lu-DOTA-cyclo-MG24 h10.21 ± 1.954.21 ± 0.782.4
24 h8.76 ± 1.542.98 ± 0.612.9

Table 3: Comparison of Tumor Uptake for Various this compound Analogs

AnalogRadiolabelTumor ModelTumor Uptake (%ID/g) at 4h p.i.Reference
[99mTc]Tc-HYNIC-MGS5 (Linear)99mTcA431-CCK2R24.75 ± 4.38
[99mTc]Tc-HYNIC-MGS11 (Linear)99mTcA431-CCK2R42.48 ± 6.99
[177Lu]Lu-1 (Linear, Proline-modified)177LuA431-CCK2R34.72 ± 9.40
[177Lu]Lu-2 (Linear, Proline-modified)177LuA431-CCK2R33.25 ± 6.34
[111In]In-DOTA-[(N-Me)1Nal8]MGS5 (Linear)111InA431-CCK2R48.1 ± 9.2

Key Experimental Protocols

In Vivo Biodistribution Studies

A standardized protocol for evaluating the biodistribution of radiolabeled this compound analogs in tumor-bearing animal models is crucial for comparative analysis.

  • Animal Model: Studies are typically conducted in 5-6 week old immunodeficient mice (e.g., BALB/c nude or CB17-SCID mice).

  • Tumor Xenografts: Human tumor cells expressing CCK2R (e.g., A431-CCK2R, AR42J) and receptor-negative control cells (e.g., A431-mock) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a specific size (e.g., ~0.2 g) over approximately 14 days.

  • Radiolabeling: The this compound analogs, conjugated with a chelator such as DOTA or HYNIC, are radiolabeled with isotopes like 99mTc, 111In, or 177Lu. Radiolabeling efficiency and purity are confirmed by methods like radio-HPLC.

  • Injection: A defined amount of the radiolabeled peptide is injected intravenously into the tail vein of the mice.

  • Tissue Dissection and Measurement: At specific time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized. Tissues of interest (tumor, blood, kidneys, liver, stomach, etc.) are dissected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Cell Internalization Assay
  • Cell Culture: CCK2R-expressing cells (e.g., AR42J) are cultured in appropriate media and seeded in multi-well plates.

  • Incubation: The cells are incubated with the radiolabeled this compound analog at 37°C for various time periods.

  • Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity. The cell-surface-bound radioactivity is removed by an acid wash, and the internalized radioactivity is measured after cell lysis.

  • Quantification: The amount of internalized radioactivity is expressed as a percentage of the total added radioactivity.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in the comparison of this compound analogs, the following diagrams illustrate the CCK2R signaling pathway and a typical experimental workflow.

CCK2R Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Minigastrin_Analog This compound Analog (Linear or Cyclic) CCK2R CCK2 Receptor (GPCR) Minigastrin_Analog->CCK2R Binds G_Protein Gq/11 Protein CCK2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: CCK2R signaling cascade upon this compound analog binding.

Experimental Workflow cluster_synthesis Peptide Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linear_Analog Linear this compound Analog Radiolabeling Radiolabeling (e.g., with ¹⁷⁷Lu) Linear_Analog->Radiolabeling Cyclic_Analog Cyclic this compound Analog Cyclic_Analog->Radiolabeling Stability Stability Assays (Plasma, Saline) Radiolabeling->Stability Binding Receptor Binding Assays (CCK2R-expressing cells) Radiolabeling->Binding Internalization Cell Internalization Studies Radiolabeling->Internalization Animal_Model Tumor Xenograft Model (e.g., Nude Mice) Internalization->Animal_Model Biodistribution Biodistribution Studies (%ID/g in organs) Animal_Model->Biodistribution Imaging SPECT/CT or PET/CT Imaging Biodistribution->Imaging Result Comparative Analysis (Tumor Uptake, Kidney Retention, Stability) Imaging->Result

Caption: Workflow for comparing linear and cyclic this compound analogs.

Concluding Remarks

The choice between linear and cyclic this compound analogs for clinical applications depends on a careful balance of tumor uptake, kidney retention, and in vivo stability. While linear analogs have shown high tumor uptake, especially with modifications to enhance stability, they can also exhibit significant kidney accumulation. Cyclization is a strategy to improve stability and can lead to favorable tumor-to-kidney ratios, although tumor uptake may vary depending on the specific analog. Further research, including head-to-head comparative studies with standardized protocols, is essential to identify the optimal this compound analog for the diagnosis and treatment of CCK2R-expressing cancers.

References

A Comparative Guide to 177Lu- and 90Y-Labeled Minigastrin in Peptide Receptor Radionuclide Therapy (PRRT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lutetium-177 (177Lu) and Yttrium-90 (90Y) labeled minigastrin analogues for use in Peptide Receptor Radionuclide Therapy (PRRT). The focus of this therapy is on tumors that overexpress the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors.[1][2] This document synthesizes available preclinical and clinical data to guide researchers in the selection and development of these potent radiopharmaceuticals.

Introduction to PRRT with Radiolabeled this compound

Peptide Receptor Radionuclide Therapy is a targeted cancer therapy that utilizes a peptide with high affinity for a receptor overexpressed on tumor cells. This peptide is linked to a chelator, which securely holds a therapeutic radionuclide. In this case, this compound analogues serve as the targeting peptide for CCK2R.[1][3] Once administered, the radiolabeled this compound binds to CCK2R on tumor cells, delivering a cytotoxic dose of radiation directly to the cancer cells while minimizing damage to surrounding healthy tissue.

The choice of radionuclide is critical to the therapeutic efficacy and safety of the PRRT agent. 177Lu and 90Y are two of the most commonly used beta-emitting radionuclides in PRRT, each with distinct physical properties that influence their therapeutic application.

Physical Properties of 177Lu and 90Y

Property177Lu90Y
Beta Energy (Eβmax) 0.5 MeV2.27 MeV
Tissue Penetration (Range) ~2 mm~11 mm
Half-life (t1/2) 6.7 days2.7 days
Imaging Capability Yes (gamma emission)No (pure beta emitter)

This difference in energy and tissue penetration has led to the general hypothesis that 177Lu may be more suitable for smaller tumors and micrometastases, while the higher energy of 90Y could be advantageous for larger, bulkier tumors.[4]

Preclinical Efficacy and Biodistribution

Direct head-to-head preclinical studies comparing 177Lu- and 90Y-labeled this compound are limited. However, extensive data exists for 177Lu-labeled this compound analogues, and early studies with 90Y-minigastrin provide some insights.

177Lu-Labeled this compound Analogues

Numerous preclinical studies have demonstrated the high therapeutic potential of 177Lu-labeled this compound analogues. These studies typically involve in vitro cell binding and uptake assays, as well as in vivo biodistribution and therapy studies in mouse models xenografted with CCK2R-expressing tumors.

Table 1: Preclinical Data for Representative 177Lu-Labeled this compound Analogues

AnalogueCell LineIn Vitro Uptake (% internalized/10^6 cells)Tumor Uptake (%ID/g at 4h)Tumor-to-Kidney Ratio (at 4h)Reference
177Lu-DOTA-cyclo-MG1A431-CCK2R15.2 ± 2.6 (2h)3.50 ± 0.78~0.7
177Lu-DOTA-cyclo-MG2A431-CCK2R16.1 ± 1.9 (2h)3.72 ± 1.23~0.8
177Lu-PP-F11NA431-CCK2RNot Reported~15~1.5
[177Lu]Lu-1A431-CCK2RNot Reported34.72 ± 9.40~5.8
[177Lu]Lu-2A431-CCK2RNot Reported33.25 ± 6.34~5.5

Data presented as mean ± standard deviation where available.

These studies consistently show high, receptor-specific tumor uptake of 177Lu-labeled this compound analogues. Therapeutic studies in mice have demonstrated a significant delay in tumor growth and increased survival with these agents. For instance, treatment with 177Lu-DOTA-cyclo-MG1 and -MG2 resulted in a 1.7- to 2.6-fold increase in tumor volume doubling time in receptor-positive tumors.

90Y-Labeled this compound Analogues

Insights from Somatostatin Analogue Studies

To better understand the potential comparative efficacy of 177Lu- and 90Y-minigastrin, we can look to the extensive research comparing 177Lu- and 90Y-labeled somatostatin analogues (e.g., DOTATATE, DOTATOC) for the treatment of neuroendocrine tumors.

Studies have shown that for smaller tumors, 177Lu-DOTATATE may be more effective, while 90Y-DOTATOC may be better suited for larger tumors. Furthermore, some studies have explored a "tandem" approach, combining both 177Lu- and 90Y-labeled peptides, which has shown superior anti-tumor effects compared to treatment with either radionuclide alone, especially in patients with tumors of various sizes. This suggests that a combination of 177Lu- and 90Y-minigastrin could potentially be a powerful therapeutic strategy.

Experimental Protocols

In Vitro Cell Uptake and Internalization Assay
  • Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) and a negative control cell line are cultured to near confluence in appropriate media.

  • Radiolabeling: The this compound analogue is radiolabeled with 177Lu or 90Y and purified.

  • Incubation: Cells are incubated with the radiolabeled peptide at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Washing: After incubation, the supernatant is removed, and the cells are washed with ice-cold PBS to remove unbound radioligand.

  • Surface-Bound vs. Internalized: To differentiate between surface-bound and internalized radioactivity, cells are incubated with an acid wash buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound radioligand.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the acid wash fraction (surface-bound) and the cell lysate (internalized) is measured using a gamma counter.

Animal Biodistribution Studies
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with CCK2R-expressing tumor cells.

  • Radiopharmaceutical Administration: Once tumors reach a suitable size, the radiolabeled this compound analogue is administered intravenously.

  • Tissue Harvesting: At various time points post-injection (e.g., 1h, 4h, 24h, 48h), animals are euthanized, and major organs and tumors are harvested.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Process

PRRT_Mechanism cluster_tumor_cell Tumor Cell Radioligand 177Lu/90Y-Minigastrin CCK2R CCK2R Radioligand->CCK2R Binding Internalization Internalization CCK2R->Internalization Receptor-Mediated DNA_Damage DNA Damage Internalization->DNA_Damage Beta Emission Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Death Experimental_Workflow Peptide This compound Analogue Synthesis Chelation DOTA-Conjugation Peptide->Chelation Radiolabeling Radiolabeling with 177Lu or 90Y Chelation->Radiolabeling InVitro In Vitro Studies (Affinity, Stability, Cell Uptake) Radiolabeling->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy in Mice) InVitro->InVivo Dosimetry Dosimetry Calculations InVivo->Dosimetry Clinical Clinical Translation Dosimetry->Clinical

References

Comparative Biodistribution of Minigastrin Analogs for Cholecystokinin-2 Receptor (CCK2R) Targeting

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a cross-study comparison of the biodistribution data for various Minigastrin analogs, which are of significant interest for the diagnosis and radionuclide therapy of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma and small cell lung cancer.[1][2][3] The data presented herein is compiled from multiple preclinical studies to offer an objective overview of the in vivo performance of these potential radiopharmaceuticals.

Experimental Protocols

The biodistribution data summarized in this guide were predominantly obtained from studies utilizing mouse models with subcutaneously xenografted tumors expressing the human CCK2R.[1][2] Below are the generalized and specific experimental methodologies employed in the cited studies.

Generalized In Vivo Biodistribution Study Workflow

The typical experimental workflow for assessing the biodistribution of radiolabeled this compound analogs is depicted in the diagram below. This process involves the preparation of the radiolabeled peptide, administration to a tumor-bearing animal model, and subsequent analysis of its distribution in various tissues over time.

experimental_workflow Generalized Experimental Workflow for Biodistribution Studies cluster_preparation Radiopharmaceutical Preparation cluster_invivo In Vivo Study cluster_analysis Data Acquisition & Analysis peptide This compound Analog (with DOTA chelator) radiolabeling Radiolabeling (e.g., with 177Lu, 111In, 68Ga) peptide->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc injection Intravenous Injection qc->injection animal_model Animal Model (e.g., BALB/c nude mice with A431-CCK2R xenografts) animal_model->injection distribution Biodistribution over Time (e.g., 1h, 4h, 24h) injection->distribution dissection Organ & Tumor Dissection distribution->dissection gamma_counting Gamma Counting dissection->gamma_counting data_analysis Calculation of %ID/g gamma_counting->data_analysis CCK2R_Signaling CCK2R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MG This compound Analog CCK2R CCK2 Receptor MG->CCK2R binds Gq Gq CCK2R->Gq activates Ras Ras CCK2R->Ras activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

A Comparative Benchmarking of Novel Minigastrin Analogs Against Clinically Tested Compounds for CCK2R-Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging Minigastrin (MG) analogs with established, clinically tested compounds targeting the cholecystokinin-2 receptor (CCK2R). This document synthesizes preclinical and clinical data to offer an objective performance benchmark, supported by detailed experimental methodologies and visual pathway representations.

The landscape of targeted radionuclide therapy for neuroendocrine tumors, particularly those overexpressing the CCK2R such as medullary thyroid carcinoma (MTC) and small cell lung cancer, is rapidly evolving. This compound analogs, which bind with high affinity to CCK2R, are at the forefront of this development. This guide focuses on a side-by-side comparison of novel investigational analogs with their clinically evaluated predecessors, highlighting key performance metrics including receptor affinity, cellular uptake, in vivo tumor targeting, and metabolic stability.

Performance Data Summary

The following tables summarize the quantitative data for new-generation this compound analogs in comparison to clinically tested benchmarks.

Table 1: In Vitro Performance Characteristics
CompoundCell LineIC50 (nM)Cellular Uptake (%ID/mg protein)
Clinically Tested
177Lu-PP-F11NA431-CCK2R~1High
177Lu-DOTA-MGS5A431-CCK2R~1High
New Analogs
NMGs (Triazole-modified PP-F11N)A431-CCK2RSignificantly Increased Affinity vs PP-F11NSignificantly Increased vs PP-F11N[1][2]
Cyclo-MG1A431-CCK2R2.54 ± 0.30High receptor-mediated uptake[3]
Cyclo-MG2A431-CCK2R3.23 ± 0.91High receptor-mediated uptake[3]
Table 2: In Vivo Performance Characteristics (Xenograft Models)
CompoundTumor ModelTumor Uptake (%ID/g)Tumor-to-Kidney Ratio
Clinically Tested
177Lu-PP-F11NA431/CCKBR xenograft20.7 ± 1.71 (MZ-CRC-1 tumors)[4]Favorable
177Lu-DOTA-MGS5A431-CCK2R xenograft10.40 ± 2.21 (4h p.i.)High
New Analogs
NMGs (Triazole-modified PP-F11N)CCK2R-positive xenograftsHigher than PP-F11NIncreased vs PP-F11N
177Lu-DOTA-cyclo-MG1A431-CCK2R xenograft>3% (1h p.i.)2.4-3.1 (up to 1d p.i.)
177Lu-DOTA-cyclo-MG2A431-CCK2R xenograft>3% (1h p.i.)2.4-3.1 (up to 1d p.i.)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and evaluation processes, the following diagrams are provided.

CCK2R_Signaling_Pathway MG_Analog This compound Analog CCK2R CCK2 Receptor MG_Analog->CCK2R Gq Gq Protein CCK2R->Gq activates Src Src Kinase CCK2R->Src activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Proliferation Cell Proliferation Ca2->Proliferation ERK ERK Pathway PKC->ERK Src->ERK activates ERK->Proliferation

Caption: CCK2R Signaling Pathway Activation by this compound Analogs.

The binding of a this compound analog to the CCK2 receptor, a G protein-coupled receptor, primarily activates the Gq protein. This initiates a signaling cascade through Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger calcium release and activate Protein Kinase C (PKC), respectively. Furthermore, CCK2R activation can stimulate the Src kinase and the ERK pathway, ultimately promoting cell proliferation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay (IC50 determination) Cell_Uptake Cellular Uptake & Internalization Studies Receptor_Binding->Cell_Uptake Stability Plasma Stability Assay Cell_Uptake->Stability Biodistribution Biodistribution in Xenograft Models Stability->Biodistribution SPECT_CT SPECT/CT Imaging Biodistribution->SPECT_CT Therapy Radionuclide Therapy Efficacy Studies SPECT_CT->Therapy Analog_Synthesis Analog Synthesis & Radiolabeling Analog_Synthesis->Receptor_Binding

Caption: General Experimental Workflow for this compound Analog Evaluation.

The evaluation of new this compound analogs typically begins with synthesis and radiolabeling, followed by a series of in vitro assays to determine receptor binding affinity, cellular uptake, and stability. Promising candidates then advance to in vivo studies in animal models to assess their biodistribution, imaging potential, and therapeutic efficacy.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the new analogs, reflecting their binding affinity to the CCK2R.

  • Cell Lines: A431-CCK2R (human epidermoid carcinoma cells transfected with human CCK2R) and AR42J (rat pancreatic tumor cells endogenously expressing CCK2R) are commonly used.

  • Procedure:

    • Cells are cultured to confluency and harvested.

    • Cell membranes are prepared by homogenization and centrifugation.

    • A constant concentration of a radiolabeled standard ligand (e.g., 125I-labeled gastrin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor analog.

    • After incubation, bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured using a gamma counter.

    • IC50 values are calculated by nonlinear regression analysis of the competition binding curves.

Cellular Uptake and Internalization Assay
  • Objective: To quantify the receptor-mediated uptake and internalization of the radiolabeled analogs in cancer cells.

  • Cell Lines: A431-CCK2R and A431-mock transfected cells (as a negative control).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are incubated with the radiolabeled this compound analog at 37°C for various time points (e.g., 30, 60, 120 minutes).

    • At each time point, the supernatant is collected.

    • To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acid wash (e.g., glycine buffer, pH 2.8) to strip surface-bound radioligand.

    • The cells are then lysed to release the internalized radioligand.

    • The radioactivity in the supernatant, acid wash, and cell lysate is measured to determine the percentage of internalized and membrane-bound analog.

In Vivo Biodistribution Studies
  • Objective: To evaluate the distribution of the radiolabeled analogs in different organs and the tumor, and to determine tumor-to-background ratios.

  • Animal Model: Athymic nude mice bearing subcutaneous xenografts of CCK2R-positive tumors (e.g., A431-CCK2R).

  • Procedure:

    • A cohort of tumor-bearing mice is injected intravenously with a defined dose of the radiolabeled analog.

    • At selected time points post-injection (e.g., 1, 4, 24 hours), groups of mice are euthanized.

    • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are dissected, weighed, and their radioactivity is measured in a gamma counter.

    • The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

    • Tumor-to-organ ratios are calculated to assess the targeting efficiency.

Conclusion

The development of new this compound analogs demonstrates a clear trajectory towards improving tumor targeting and therapeutic efficacy. Novel strategies, such as the introduction of triazoles in the peptide backbone (NMGs) or cyclization (cyclo-MG1, cyclo-MG2), have shown promise in enhancing receptor affinity and in vivo performance compared to clinically tested compounds like PP-F11N. While DOTA-MGS5 has also shown excellent properties and is undergoing clinical evaluation, the continuous innovation in analog design holds the potential for even more effective and safer CCK2R-targeted radionuclide therapies. The data and protocols presented in this guide offer a foundational benchmark for the ongoing research and development in this critical area of oncology.

References

Safety Operating Guide

Navigating the Disposal of Minigastrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must always prioritize their institution's Environmental Health & Safety (EHS) guidelines and local regulations, as these provide the definitive protocols for waste management.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedure, adherence to standard laboratory safety practices is mandatory. Treat Minigastrin, particularly in concentrated or powdered form, as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is essential:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

II. Disposal of Non-Radioactive this compound

Non-radioactive this compound waste should be managed as chemical peptide waste. The primary goal is to prevent its release into the environment.

Step-by-Step Disposal Protocol:

  • Inactivation (for Liquid Waste): While not always mandatory for what may be considered non-hazardous peptides, inactivation adds a layer of safety by degrading the peptide's biological activity.[1]

    • Chemical Degradation: Peptide bonds can be hydrolyzed using a strong acid or base. A common practice is to treat the peptide solution with 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (NaOH) for a minimum of 24 hours to ensure complete degradation.[1]

    • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before further disposal.[1] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, use a weak acid.

  • Aqueous Waste Disposal: After neutralization, the aqueous waste may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations and institutional policies.[2][3] Always verify with your institution's EHS department before any drain disposal.

  • Solid Waste Disposal:

    • Segregation: All solid waste contaminated with this compound, such as vials, pipette tips, and gloves, must be collected in a designated, leak-proof container clearly labeled as "Hazardous Waste" or "Chemical Waste."

    • Storage: The sealed container should be stored in a designated hazardous waste accumulation area.

    • Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Table 1: General Recommendations for Non-Radioactive Peptide Waste Disposal

ParameterRecommendationSource(s)
Inactivation Reagent1 M HCl or 1 M NaOH
Inactivation TimeMinimum 24 hours
Final pH for Aqueous Waste6.0 - 8.0
Solid Waste ContainerLabeled, leak-proof hazardous waste container

III. Disposal of Radiolabeled this compound

Many this compound analogues are radiolabeled with isotopes such as Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu). The disposal of this type of waste is highly regulated and requires strict adherence to radiation safety protocols.

Key Principles for Radioactive Waste Management:

  • Segregation: Radioactive waste must be segregated by isotope. Short-lived isotopes (half-life < 90 days) should be kept separate from long-lived isotopes.

  • Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope, the activity level, and the date.

  • ALARA Principle: Keep radiation exposure "As Low As Reasonably Achievable." This involves minimizing time spent handling the waste, maximizing distance, and using appropriate shielding.

Step-by-Step Disposal Protocol for Radiolabeled this compound:

  • Waste Minimization:

    • Use the smallest amount of radioisotope possible for the experiment.

    • Do not mix radioactive waste with non-radioactive waste. Survey potentially contaminated items; if they are indistinguishable from background radiation, they can be disposed of as regular waste after defacing any radiation symbols.

  • Segregation and Storage:

    • Dry Solid Waste: Place contaminated items (gloves, paper towels, etc.) in a designated container for dry solid radioactive waste. Sharps must be placed in a puncture-resistant container.

    • Liquid Waste: Collect liquid radioactive waste in approved containers. Do not dispose of liquid radioactive waste down the sanitary sewer unless explicitly permitted by your institution's radiation safety office for specific, low-level, soluble waste. The pH of the liquid should generally be between 5.5 and 9.5.

    • Vials: Liquid scintillation vials should be collected in their original trays or other designated containers.

  • Decay-in-Storage (DIS):

    • For short-lived isotopes like ¹¹¹In (half-life ~2.8 days), waste can be stored in a secure, shielded location until the radioactivity has decayed to background levels (typically after 10 half-lives).

    • Once decayed, the waste can be disposed of as non-radioactive chemical or biohazardous waste, after removing or defacing all radiation labels.

  • Special Considerations for Lutetium-177 (¹⁷⁷Lu):

    • ¹⁷⁷Lu has a half-life of about 6.7 days and can generally be managed through decay-in-storage.

    • However, some production methods for ¹⁷⁷Lu result in a long-lived metastable isomer, ¹⁷⁷ᵐLu (half-life ~160.4 days), as a contaminant.

    • Waste contaminated with detectable ¹⁷⁷ᵐLu cannot be disposed of via decay-in-storage because its half-life exceeds the typical 90-120 day limit. This waste must be disposed of as long-lived radioactive waste through your institution's radiation safety office.

  • Collection:

    • When waste containers are full, or after the appropriate decay period, contact your institution's EHS or radiation safety office to arrange for pickup.

Table 2: Half-lives of Common Radioisotopes Used with this compound Analogues

IsotopeHalf-LifePrimary Disposal Method
Indium-111 (¹¹¹In)~2.8 daysDecay-in-Storage
Lutetium-177 (¹⁷⁷Lu)~6.7 daysDecay-in-Storage (if free of ¹⁷⁷ᵐLu)
Lutetium-177m (¹⁷⁷ᵐLu)~160.4 daysCollection as long-lived radioactive waste

IV. Experimental Protocols: Inactivation of Peptide Waste

The following is a general protocol for the chemical inactivation of non-radioactive liquid this compound waste. This procedure must be performed in a chemical fume hood.

Materials:

  • Liquid this compound waste

  • 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acid, weak acid for base)

  • pH indicator strips

  • Designated hazardous waste container

Procedure:

  • Carefully measure the volume of the liquid peptide waste.

  • In a suitable container within a fume hood, add the inactivation reagent (1 M NaOH or 1 M HCl) to the waste. A common ratio is 10 parts inactivation solution to 1 part waste.

  • Stir the solution gently and allow it to sit for a minimum of 24 hours to ensure complete hydrolysis of the peptide.

  • After the inactivation period, check the pH of the solution.

  • Slowly add a neutralizing agent while stirring until the pH is between 6.0 and 8.0.

  • Dispose of the neutralized solution according to institutional guidelines (either down the drain with copious amounts of water if permitted, or as hazardous chemical waste).

V. Mandatory Visualization: Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Non-Radioactive Disposal Path cluster_3 Radioactive Disposal Path cluster_4 Final Step start Identify Waste Type is_radioactive Radiolabeled? start->is_radioactive non_radio_liquid Liquid Waste is_radioactive->non_radio_liquid No radio_waste Segregate by Isotope and Waste Type is_radioactive->radio_waste Yes non_radio_solid Solid Waste inactivate Inactivate (e.g., 1M NaOH/HCl) non_radio_liquid->inactivate hazardous_solid Collect in Labeled Hazardous Waste Container non_radio_solid->hazardous_solid neutralize Neutralize (pH 6-8) inactivate->neutralize check_policy Drain Disposal Permitted? neutralize->check_policy drain_disposal Dispose Down Drain with Copious Water check_policy->drain_disposal Yes hazardous_liquid Collect as Hazardous Liquid Waste check_policy->hazardous_liquid No ehs_pickup Arrange for EHS Pickup hazardous_liquid->ehs_pickup hazardous_solid->ehs_pickup check_half_life Half-life < 90-120 days? radio_waste->check_half_life decay_in_storage Decay-in-Storage (min. 10 half-lives) check_half_life->decay_in_storage Yes long_lived_waste Collect as Long-Lived Radioactive Waste check_half_life->long_lived_waste No (e.g., ¹⁷⁷ᵐLu) survey_waste Survey to Confirm Background Levels decay_in_storage->survey_waste deface_labels Deface Radiation Labels survey_waste->deface_labels dispose_non_radio Dispose as Non-Radioactive Chemical Waste deface_labels->dispose_non_radio dispose_non_radio->ehs_pickup long_lived_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Minigastrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Minigastrin, a synthetic peptide amide.[1] Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles (EN 166 compliant)To protect eyes from splashes of this compound solutions.
Hand Protection Nitrile glovesTo prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation.If there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Quantitative Data and Physical Properties

The following table summarizes the known quantitative data and physical properties of this compound.

Property Value Source
Molecular Formula C₇₄H₉₉N₁₅O₂₆SSigma-Aldrich
Molecular Weight 1646.73 g/mol Sigma-Aldrich
Appearance Lyophilized solidMyBioSource
Purity ≥95% (HPLC)Sigma-Aldrich, MyBioSource
Solubility Soluble in 0.1% NH₄OH (pH 8.0) at 1 mg/mLSigma-Aldrich
Storage Temperature -20°CSigma-Aldrich

Experimental Protocols

Reconstitution of Lyophilized this compound

Objective: To safely and accurately reconstitute lyophilized this compound for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Appropriate solvent (e.g., sterile 0.1% NH₄OH)

  • Sterile, calibrated pipette and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE) as specified in Section 1

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Don the appropriate PPE (lab coat, gloves, safety glasses).

  • Carefully remove the cap from the vial.

  • Using a sterile pipette, add the calculated volume of the recommended solvent to the vial.

  • Replace the cap and gently swirl or vortex the vial until the peptide is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the reconstituted solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.

  • Store the aliquots at -20°C or as recommended. Stock solutions are generally stable for up to 2 months at -20°C.

Surface Decontamination Protocol

Objective: To effectively decontaminate laboratory surfaces and equipment after handling this compound.

Materials:

  • Enzymatic detergent (e.g., SBCleaner)

  • 6% sodium hypochlorite solution (bleach)

  • Absorbent pads

  • Waste disposal bags

  • PPE as specified in Section 1

Procedure:

  • Wear appropriate PPE.

  • Prepare a 1% (m/v) solution of the enzymatic detergent in water.

  • Apply the detergent solution to the contaminated surface or equipment. This can be done by pouring it directly on the surface or by soaking contaminated materials.

  • Allow the detergent to remain in contact with the surface for a sufficient time to break down the peptide.

  • For a more thorough cleaning, follow with a 6% sodium hypochlorite solution.

  • Wipe the area with absorbent pads to remove the cleaning solutions and any residual peptide.

  • Rinse the surface thoroughly with water.

  • Dispose of all contaminated materials (absorbent pads, gloves, etc.) in a designated waste container.

Operational and Disposal Plans

Spill Response

A minor spill of this compound solution can be managed by trained laboratory personnel.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Severity start->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill minor_spill->major_spill No don_ppe Don Appropriate PPE minor_spill->don_ppe Yes evacuate Evacuate Area & Alert EHS major_spill->evacuate end End evacuate->end contain Contain Spill with Absorbent Material don_ppe->contain decontaminate Decontaminate Area (see Protocol 3.2) contain->decontaminate dispose Dispose of Contaminated Waste decontaminate->dispose report Report Incident to Supervisor dispose->report report->end

Caption: Workflow for responding to a this compound spill.

Waste Disposal

All waste contaminated with this compound, including empty vials, used pipette tips, gloves, and spill cleanup materials, should be disposed of as chemical or biomedical waste according to institutional and local regulations. For biologically active peptides, incineration is the preferred method of disposal to ensure complete destruction.

Waste_Disposal_Workflow start Generate this compound Waste segregate Segregate Waste at Point of Generation start->segregate sharps Sharps (needles, etc.) segregate->sharps liquids Liquid Waste segregate->liquids solids Solid Waste (gloves, vials, etc.) segregate->solids sharps_container Place in Approved Sharps Container sharps->sharps_container liquid_container Collect in Labeled, Leak-Proof Container liquids->liquid_container solid_container Place in Labeled Biohazard Bag/Container solids->solid_container label_waste Label Waste Containers Clearly sharps_container->label_waste liquid_container->label_waste solid_container->label_waste store Store in Designated Waste Accumulation Area label_waste->store dispose Arrange for Pickup by EHS or Licensed Contractor for Incineration store->dispose end End dispose->end

Caption: Procedure for the safe disposal of this compound-contaminated waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.